molecular formula C12H11NO3 B179544 (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid CAS No. 103368-21-4

(4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid

Cat. No.: B179544
CAS No.: 103368-21-4
M. Wt: 217.22 g/mol
InChI Key: VKKWCKNFSMMXJZ-UHFFFAOYSA-N
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Description

(4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid is a functionalized 2-quinolone derivative that serves as a key precursor in medicinal chemistry and drug discovery, particularly for developing novel metal-based chemotherapeutic agents. Its primary research value lies in its role as a carboxylate ligand for synthesizing organotin(IV) complexes. These complexes have demonstrated significant in vitro cytotoxic activity against a panel of human cancer cell lines, including breast adenocarcinoma (MCF-7), colorectal carcinoma (HCT116), and melanoma (A375), showing potential as non-platinum-based anticancer agents . The compound's mechanism of action in this context is tied to its ability to coordinate to a tin center in a bidentate fashion, contributing to the complex's stability and lipophilicity, which are factors linked to enhanced cytotoxicity . Furthermore, the 4-hydroxyquinolin-2-one scaffold is a recognized privileged structure in pharmacology, associated with a wide spectrum of biological activities such as anti-inflammatory and antioxidant effects . This makes (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid a valuable intermediate for synthesizing novel multi-target agents aimed at treating conditions involving chronic inflammation and oxidative stress .

Properties

IUPAC Name

2-(4-methyl-2-oxoquinolin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-8-6-11(14)13(7-12(15)16)10-5-3-2-4-9(8)10/h2-6H,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKWCKNFSMMXJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=CC=CC=C12)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20296246
Record name (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20296246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801881
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

103368-21-4
Record name (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20296246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid represents a synthetically accessible yet under-investigated molecule within the broader class of quinolinone derivatives. This technical guide provides a comprehensive overview of this compound, addressing the current literature gap by proposing a robust synthetic pathway and outlining detailed characterization methodologies. While direct biological data for this specific molecule is not extensively available, this guide synthesizes information from closely related analogues to postulate its therapeutic potential and to provide a foundational framework for future research and development. We will delve into the synthesis of the 4-methyl-2-quinolinone core, explore the nuances of its N-alkylation to introduce the acetic acid moiety, and discuss the critical aspects of structural verification. Furthermore, by examining the well-documented biological activities of analogous quinolinone structures, we will highlight promising avenues for investigation, particularly in the realms of antimicrobial and anticancer research.

Introduction: The Quinolinone Scaffold in Medicinal Chemistry

The quinolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of natural products and synthetic compounds with significant biological activities.[1][2] These N-heterocyclic compounds are isosteric to coumarins and isomeric to 4-quinolones, and their derivatives have demonstrated a remarkable spectrum of pharmacological properties, including antitumor, anti-inflammatory, antioxidant, and antidepressant effects.[3] The versatility of the quinolinone ring system, which allows for substitution at various positions, provides a rich platform for the design and synthesis of novel therapeutic agents. This guide focuses on a specific derivative, (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid, providing a detailed roadmap for its synthesis and characterization, thereby enabling its exploration in drug discovery programs.

Synthesis of the Core Scaffold: 4-Methyl-2-quinolinone

The synthesis of the target compound commences with the preparation of the foundational 4-methyl-2-quinolinone (also known as 4-methyl-1H-quinolin-2-one or its tautomer, 4-methyl-2-hydroxyquinoline). Several synthetic routes are available, with the choice often depending on the availability of starting materials and desired scale. A common and effective method is the cyclization of an appropriate aniline derivative with a β-ketoester.

Experimental Protocol: Synthesis of 4-Methyl-2-quinolinone

This protocol is based on established methods for the synthesis of 4-hydroxy-2-quinolone analogues.[4]

Materials:

  • Aniline

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA) or a suitable Lewis acid catalyst (e.g., BiCl₃)[4]

  • Ethanol

  • Toluene

  • Standard laboratory glassware for organic synthesis

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in a suitable solvent such as toluene.

  • Condensation: Heat the reaction mixture to reflux for 2-4 hours to facilitate the initial condensation reaction, forming the corresponding enamine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: After cooling the reaction mixture, carefully add polyphosphoric acid (PPA) in a portion-wise manner. The amount of PPA should be sufficient to ensure a stirrable paste.

  • Heating: Heat the mixture to 100-120 °C for 1-2 hours. The high temperature promotes the intramolecular cyclization to form the quinolinone ring.

  • Work-up: Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This will precipitate the crude product.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water. The crude 4-methyl-2-quinolinone can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.

Causality Behind Experimental Choices:

  • The use of a slight excess of ethyl acetoacetate ensures the complete consumption of the aniline starting material.

  • Polyphosphoric acid acts as both a dehydrating agent and a catalyst to facilitate the intramolecular Friedel-Crafts type cyclization.

  • Pouring the reaction mixture onto ice serves to both quench the reaction and precipitate the product, which is typically a solid at room temperature.

N-Alkylation: Introducing the Acetic Acid Moiety

The introduction of the acetic acid group at the N1 position of the 4-methyl-2-quinolinone scaffold is a critical step. This is typically achieved through an N-alkylation reaction with a suitable two-carbon electrophile, followed by hydrolysis of the resulting ester. It is important to note that 2-quinolinones are ambident nucleophiles, meaning they can undergo alkylation at either the nitrogen (N-alkylation) or the oxygen (O-alkylation).[5] The reaction conditions, including the choice of base and solvent, play a crucial role in determining the regioselectivity of this transformation.[5][6]

Experimental Protocol: Synthesis of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid

This proposed protocol is based on the well-documented N-alkylation of quinolinone and quinazolinone systems.[5][7]

Step 1: N-Alkylation to form Ethyl (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetate

Materials:

  • 4-Methyl-2-quinolinone

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Standard laboratory glassware for organic synthesis under anhydrous conditions

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a solution of 4-methyl-2-quinolinone (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 30 minutes, then add ethyl bromoacetate (1.2 equivalents) dropwise.

  • Reaction: Continue stirring the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into cold water to precipitate the crude product.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash with water, and dry. The crude ethyl (4-methyl-2-oxo-2H-quinolin-1-yl)-acetate can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Hydrolysis to (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid

Materials:

  • Ethyl (4-methyl-2-oxo-2H-quinolin-1-yl)-acetate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) and Water

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware

Procedure:

  • Saponification: Dissolve the ester from Step 1 in a mixture of THF and water. Add an excess of lithium hydroxide (2-3 equivalents) and stir the mixture at room temperature until the ester is completely consumed (monitored by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid. This will precipitate the carboxylic acid product.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid.

Causality and Self-Validation:

  • The use of a polar aprotic solvent like DMF and a base like K₂CO₃ generally favors N-alkylation.[5] For substrates where O-alkylation is a significant side reaction, stronger bases like sodium hydride in THF can be employed to generate the enolate, which can then be alkylated.

  • The progress of both the alkylation and hydrolysis steps should be meticulously monitored by TLC to ensure complete conversion and to identify the formation of any side products.

  • The final product's identity and purity must be confirmed by spectroscopic methods as outlined in the next section.

Structural Characterization

Rigorous structural elucidation is paramount to confirm the successful synthesis of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid and to distinguish it from any potential O-alkylated isomer.

Analytical Technique Expected Observations for (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid
¹H NMR - A singlet for the methyl group (CH₃) protons. - A singlet for the methylene protons (CH₂) of the acetic acid moiety. - A characteristic set of aromatic proton signals for the quinolinone ring system. - A broad singlet for the carboxylic acid proton (COOH), which is exchangeable with D₂O.
¹³C NMR - A signal for the methyl carbon. - A signal for the methylene carbon. - A signal for the carbonyl carbon of the carboxylic acid. - A signal for the amide carbonyl carbon (C2) of the quinolinone ring. - A set of signals for the aromatic carbons.
FT-IR - A broad absorption band for the O-H stretch of the carboxylic acid. - A sharp absorption band for the C=O stretch of the carboxylic acid. - A sharp absorption band for the amide C=O stretch of the quinolinone ring.
Mass Spectrometry - The molecular ion peak corresponding to the calculated molecular weight of the compound. - A characteristic fragmentation pattern.

Postulated Biological Activity and Therapeutic Potential

While specific biological studies on (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid are lacking, the extensive research on related quinolinone derivatives allows for informed postulations regarding its potential therapeutic applications.

  • Antimicrobial Activity: Quinolinone derivatives are well-known for their antibacterial and antifungal properties.[2] The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[2] It is plausible that (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid could exhibit similar antimicrobial activities.

  • Anticancer Activity: Numerous quinolinone derivatives have demonstrated significant anticancer and antiproliferative activities.[3][4] These compounds can exert their effects through various mechanisms, including the inhibition of kinases, induction of apoptosis, and disruption of cell cycle progression. The structural features of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid make it a candidate for evaluation in cancer cell line screening assays.

Future Directions

The synthesis and characterization of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid, as outlined in this guide, opens the door to a multitude of research opportunities. Future work should focus on:

  • Biological Screening: A comprehensive evaluation of the compound's antimicrobial and anticancer activities against a panel of relevant pathogens and cell lines.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of analogues with modifications to the quinolinone ring and the acetic acid side chain to understand the structural requirements for biological activity.

  • Mechanism of Action Studies: Elucidation of the molecular targets and pathways through which the compound exerts its biological effects.

Conclusion

(4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid stands as a promising yet unexplored molecule within the pharmacologically significant class of quinolinones. This technical guide has provided a detailed and scientifically grounded framework for its synthesis, characterization, and potential biological evaluation. By leveraging the wealth of knowledge on related compounds, we have laid the groundwork for researchers to confidently embark on the investigation of this novel derivative, with the anticipation of uncovering new therapeutic leads.

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_0 Synthesis of 4-Methyl-2-quinolinone cluster_1 N-Alkylation and Hydrolysis Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->Enamine Quinolinone 4-Methyl-2-quinolinone Enamine->Quinolinone PPA, Heat Ester Ethyl (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetate Quinolinone->Ester Ethyl bromoacetate, K2CO3, DMF FinalProduct (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid Ester->FinalProduct LiOH, THF/H2O then H+

Caption: Proposed synthetic route for (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid.

References

  • BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. PubMed Central. [Link]

  • Synthesis of 4-quinolones. Organic Chemistry Portal. [Link]

  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Publishing. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

  • Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. SciRP.org. [Link]

  • Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

  • Studies on the alkylation of quinolin-2(1H)-one derivatives. ResearchGate. [Link]

  • N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Iraqi National Journal of Chemistry. [Link]

  • On the mechanism of the alkylation of quinoline and naphthyridine derivatives. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Electronic Relaxation Dynamics in 2-Quinolinones with Extended Conjugation. PubMed. [Link]

  • The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. MDPI. [Link]

Sources

An In-depth Technical Guide to (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid: Properties, Structure, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] These activities include antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][3] This technical guide focuses on a specific derivative, (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid, providing a comprehensive overview of its chemical properties, structure, a detailed synthetic pathway, and an exploration of its potential therapeutic applications based on the bioactivities of related compounds. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the exploration and utilization of novel quinolinone-based compounds.

Chemical Structure and Properties

(4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid is a derivative of 4-methyl-2-quinolinone, featuring an acetic acid moiety attached to the nitrogen atom of the quinolinone ring. This substitution significantly influences the molecule's physicochemical properties, such as its solubility and potential for biological interactions.

Below is a diagram illustrating the chemical structure of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid.

Caption: Chemical structure of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid.

Table 1: Physicochemical Properties of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid

PropertyValueSource
Molecular FormulaC₁₂H₁₁NO₃N/A
Molecular Weight217.22 g/mol N/A
AppearanceSolid (predicted)N/A
Melting PointNot availableN/A
Boiling PointNot availableN/A
SolubilitySoluble in organic solvents like DMSO and DMF (predicted)N/A

Synthesis of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid

The synthesis of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid can be achieved through a two-step process starting from 4-methyl-2-quinolinone. The first step involves the N-alkylation of the quinolinone ring with ethyl bromoacetate to yield the corresponding ethyl ester. The second step is the hydrolysis of the ester to the final carboxylic acid product. This synthetic approach is analogous to the preparation of similar quinolinone acetic acid derivatives.[4]

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis A 4-Methyl-2-quinolinone C Base (e.g., K2CO3) Solvent (e.g., DMF) A->C B Ethyl Bromoacetate B->C D (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid ethyl ester C->D Stirring at RT E (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid ethyl ester F Base (e.g., NaOH or KOH) Solvent (e.g., Ethanol/Water) E->F G Acidification (e.g., HCl) F->G Heating/Reflux H (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid G->H

Caption: Synthetic workflow for (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid.

Experimental Protocols

Step 1: Synthesis of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid ethyl ester

  • Materials:

    • 4-Methyl-2-quinolinone

    • Ethyl bromoacetate

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (CH₂Cl₂)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottomed flask, add 4-methyl-2-quinolinone, potassium carbonate, and N,N-dimethylformamide (DMF).

    • Stir the mixture at room temperature.

    • Slowly add ethyl bromoacetate to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with dichloromethane (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield pure (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid ethyl ester.[4][5]

Step 2: Synthesis of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid

  • Materials:

    • (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid ethyl ester

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

    • Ethanol

    • Water

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid ethyl ester in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide or potassium hydroxide.

    • Heat the mixture to reflux and maintain for a period sufficient to ensure complete hydrolysis (monitor by TLC).[6]

    • After cooling to room temperature, remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify with hydrochloric acid to a pH of approximately 2-3.

    • The resulting precipitate is the desired (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid.

    • Filter the solid, wash with cold water, and dry to obtain the final product.

Spectroscopic Characterization (Predicted)

¹H NMR (DMSO-d₆, 400 MHz) δ (ppm):

  • 12.0-13.0 (br s, 1H): Carboxylic acid proton (-COOH).

  • 7.2-8.0 (m, 4H): Aromatic protons of the quinolinone ring.

  • 6.3-6.5 (s, 1H): Proton at the C3 position of the quinolinone ring.

  • 5.0-5.2 (s, 2H): Methylene protons of the acetic acid moiety (-NCH₂COOH).

  • 2.4-2.6 (s, 3H): Methyl protons at the C4 position (-CH₃).

¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm):

  • 168.0-170.0: Carboxylic acid carbonyl carbon (-COOH).

  • 160.0-162.0: Quinolinone carbonyl carbon (C2).

  • 115.0-150.0: Aromatic and vinylic carbons of the quinolinone ring.

  • 48.0-50.0: Methylene carbon of the acetic acid moiety (-NCH₂COOH).

  • 18.0-20.0: Methyl carbon at the C4 position (-CH₃).

FTIR (KBr, cm⁻¹):

  • 3400-2400 (broad): O-H stretching of the carboxylic acid.

  • ~1720: C=O stretching of the carboxylic acid.

  • ~1650: C=O stretching of the lactam (quinolinone).

  • ~1600, 1480: C=C stretching of the aromatic ring.[7]

Potential Biological Activities and Applications

The quinolinone core is associated with a diverse range of pharmacological activities.[2] While specific biological studies on (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid are limited, its structural features suggest potential for several therapeutic applications.

Antiviral Activity

Derivatives of (4-oxo-4H-quinolin-1-yl)-acetic acid have demonstrated significant antiviral activity, particularly against the Tobacco Mosaic Virus (TMV).[1][4] The introduction of the acetic acid side chain is a key structural feature in these active compounds. It is plausible that (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid could exhibit similar antiviral properties. The proposed mechanism for related compounds involves the inhibition of viral self-assembly and growth.[1]

Antifungal and Antibacterial Activity

The quinolinone scaffold is a well-established pharmacophore in the development of antimicrobial agents.[8][9] Various derivatives have shown potent activity against a range of fungal and bacterial strains, including resistant ones. The presence of the carboxylic acid group in the target molecule could enhance its solubility and potential interactions with microbial targets.

Anticancer Activity

Numerous quinolinone derivatives have been investigated for their anticancer properties.[3][10] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival. The N-substituted acetic acid moiety could serve as a handle for further derivatization to optimize anticancer potency and selectivity.

Biological_Activities cluster_potential Potential Therapeutic Applications Core (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid Antiviral Antiviral Agent (e.g., against TMV) Core->Antiviral Potential based on (4-oxo-4H-quinolin-1-yl)-acetic acid derivatives Antifungal Antifungal Agent Core->Antifungal General activity of quinolinone scaffold Antibacterial Antibacterial Agent (including resistant strains) Core->Antibacterial General activity of quinolinone scaffold Anticancer Anticancer Agent Core->Anticancer General activity of quinolinone scaffold

Caption: Potential biological activities of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid.

Conclusion and Future Directions

(4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid is a promising molecule for further investigation in the field of drug discovery. Its synthesis is achievable through a straightforward and scalable route. Based on the known bioactivities of the quinolinone scaffold and its derivatives, this compound warrants evaluation for its potential antiviral, antifungal, antibacterial, and anticancer properties.

Future research should focus on the detailed biological evaluation of this compound and its derivatives. Structure-activity relationship (SAR) studies, facilitated by the synthetic accessibility of the N-acetic acid side chain, could lead to the development of more potent and selective therapeutic agents. The insights provided in this guide aim to facilitate and inspire such future research endeavors.

References

  • Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives | ACS Omega. (2024, August 14). Retrieved January 21, 2026, from [Link]

  • Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino] - Der Pharma Chemica. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

  • (PDF) SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF 4-OXO-OXAZOLIDINE DERIVATIVES - ResearchGate. (2014, November). Retrieved January 21, 2026, from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

  • Regioselective synthesis and biological evaluation of N-substituted 2-aminoquinazolin-4-ones - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 21, 2026, from [Link]

  • 4-Oxoquinoline Derivatives as Antivirals: A Ten Years Overview - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2) - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Rapid Synthesis and Antiviral Activity of (Quinazolin-4-Ylamino)Methyl-Phosphonates Through Microwave Irradiation - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

  • Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis of Potent Antitumor Oxo Quinazoline, Pyrazole and Thiazine Derivatives. (n.d.). Retrieved January 21, 2026, from [Link]

  • [(4-methyl-2-quinolinyl)sulfanyl]acetic acid compound with morpholine (1:1) - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved January 21, 2026, from [Link]

  • WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates - Google Patents. (n.d.).
  • Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors - MDPI. (2023, August 27). Retrieved January 21, 2026, from [Link]

  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

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The Dual PI3K/mTOR Inhibitor GSK1059615: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of (5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione (CAS: 958852-01-2)

Introduction

In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway stands as a pivotal axis frequently dysregulated in a multitude of human cancers.[1] Its constitutive activation drives key cellular processes integral to tumor progression, including cell growth, proliferation, survival, and metabolism.[2][3][4][5] This central role has rendered the PI3K/Akt/mTOR cascade a highly attractive target for the development of novel antineoplastic agents.[6]

This technical guide provides a comprehensive overview of GSK1059615 (also known as GSK-615), a potent, reversible, and ATP-competitive dual inhibitor of the class I family of PI3Ks and mTOR.[4][7][8] GSK1059615, identified by the CAS number 958852-01-2 for its primary chemical structure, has demonstrated significant preclinical activity, including the induction of G1 cell cycle arrest and apoptosis in various cancer cell lines, with particular sensitivity noted in breast tumor cells.[7][9] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the chemical information, mechanism of action, experimental protocols, and safety considerations for this compound.

It is important to note that the CAS number 103368-21-4 has been associated with another chemical entity, (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid. However, for the purposes of this guide, which is tailored for a research and drug development audience, the focus will be on the well-characterized PI3K/mTOR inhibitor GSK1059615, which corresponds to CAS 958852-01-2.

Chemical and Physical Properties

GSK1059615 is a thiazolidinone derivative with the IUPAC name (5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione.[9] Its chemical and physical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 958852-01-2[1]
Molecular Formula C₁₈H₁₁N₃O₂S[1][9]
Molecular Weight 333.36 g/mol [1][9]
IUPAC Name (5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione[9]
Synonyms GSK-1059615, GSK 1059615, GSK-615, GSK615[9]
SMILES C1=CC2=NC=CC(=C2C=C1/C=C\3/C(=O)NC(=O)S3)C4=CC=NC=C4[9]
Appearance Solid powderN/A
Solubility Insoluble in water and ethanol. Soluble in DMSO (≥8.33 mg/mL with gentle warming).[7]
Storage Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 2 years.[1]

Mechanism of Action: Dual Inhibition of PI3K and mTOR

GSK1059615 exerts its potent anti-cancer effects by simultaneously targeting two key nodes in the PI3K/Akt/mTOR signaling pathway: the phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR).[7] This dual inhibition is a strategic advantage, as it can lead to a more complete and sustained blockade of the pathway, potentially overcoming resistance mechanisms that may arise from single-agent therapies.

The PI3K family of lipid kinases, particularly the class I isoforms (PI3Kα, β, γ, and δ), are responsible for phosphorylating phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2][3][4][5] PIP3 acts as a crucial second messenger, recruiting and activating downstream effectors such as Akt.[2][3][4][5] mTOR, a serine/threonine kinase, exists in two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, and survival in response to various signals, including those from the PI3K/Akt axis.[2][3][4][5]

GSK1059615 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the PI3K and mTOR kinases, preventing the phosphorylation of their respective substrates.[8] X-ray crystallography studies have revealed that the thiazolidinedione ring of GSK1059615 forms a critical interaction with the catalytic lysine (Lys833) within the ATP-binding pocket of PI3Kγ.[7] By inhibiting both PI3K and mTOR, GSK1059615 effectively shuts down the downstream signaling cascade, leading to the inhibition of cell proliferation and the induction of apoptosis.[7][9] This mechanism of action is depicted in the following diagram.

PI3K_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTORC2 mTORC2 PIP3->mTORC2 Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Promotes Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation Promotes mTORC2->Akt Activates GSK1059615 GSK1059615 GSK1059615->PI3K Inhibits GSK1059615->mTORC1 Inhibits GSK1059615->mTORC2 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of GSK1059615.

Biological Activity and Efficacy

GSK1059615 demonstrates potent inhibitory activity against all class I PI3K isoforms and mTOR, with IC₅₀ values in the nanomolar range.[7] This broad-spectrum inhibition translates into significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines.[7]

In Vitro Activity

The inhibitory concentrations (IC₅₀) of GSK1059615 against various PI3K isoforms and mTOR are summarized below.

TargetIC₅₀ (nM)Source(s)
PI3Kα0.4[7]
PI3Kβ0.6[7]
PI3Kγ5[7]
PI3Kδ2[7]
mTOR12[7]

In cellular assays, GSK1059615 has been shown to inhibit the phosphorylation of Akt at Ser473, a key downstream marker of PI3K/mTOR pathway activation, with an IC₅₀ of 40 nM in T47D and BT474 breast cancer cells.[8] Furthermore, treatment with GSK1059615 induces G1 cell cycle arrest and apoptosis in a range of cancer cell lines.[7]

In Vivo Efficacy

Preclinical studies in xenograft models have demonstrated the in vivo anti-tumor activity of GSK1059615.[7] For example, in mice bearing BT474 or HCC1954 breast cancer xenografts, administration of GSK1059615 at a dose of 25 mg/kg effectively suppressed tumor growth.[1][8] These findings underscore the potential of GSK1059615 as a therapeutic agent for cancers with a dysregulated PI3K/mTOR pathway.

Synthesis of GSK1059615

The synthesis of GSK1059615 and other 5-arylidene-thiazolidine-2,4-dione derivatives typically involves a Knoevenagel condensation reaction.[10][11] This reaction entails the condensation of an active methylene compound (in this case, thiazolidine-2,4-dione) with an aldehyde or ketone (here, an appropriately substituted quinoline-6-carbaldehyde) in the presence of a basic catalyst.[10]

While a detailed, step-by-step protocol for the industrial synthesis of GSK1059615 is not publicly available, a general laboratory-scale synthesis can be conceptualized as follows:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Quinoline 4-(Pyridin-4-yl)quinoline- 6-carbaldehyde Condensation Knoevenagel Condensation (Basic Catalyst, e.g., Piperidine) Solvent (e.g., Ethanol) Reflux Quinoline->Condensation Thiazolidinedione Thiazolidine-2,4-dione Thiazolidinedione->Condensation GSK1059615 GSK1059615 Condensation->GSK1059615

Caption: A generalized workflow for the synthesis of GSK1059615.

General Experimental Protocol:

  • Reactant Mixture: In a round-bottom flask, combine 4-(pyridin-4-yl)quinoline-6-carbaldehyde and thiazolidine-2,4-dione in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, for example, piperidine, to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. Collect the solid by filtration, wash with a cold solvent, and dry. Further purification can be achieved by recrystallization or column chromatography.

Experimental Protocols for In Vitro and In Vivo Studies

The following are generalized protocols for assessing the activity of GSK1059615 in a research setting.

In Vitro Kinase Assay

This protocol outlines a method to determine the IC₅₀ of GSK1059615 against PI3K isoforms using a Homogeneous Time Resolved Fluorescence (HTRF) assay.

  • Compound Preparation: Prepare a serial dilution of GSK1059615 in 100% DMSO.

  • Assay Plate Preparation: Transfer a small volume (e.g., 50 nL) of the diluted compound into a 384-well low-volume assay plate.

  • Enzyme and Buffer Preparation: Prepare the PI3K reaction buffer and add the respective PI3K enzyme isoform. Pre-incubate the enzyme with the compound for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding a substrate solution containing PIP2 and ATP. Incubate for 1 hour at room temperature.

  • Reaction Quenching: Stop the reaction by adding a stop solution.

  • Detection: Add the detection solution and incubate for 1 hour in the dark.

  • Data Acquisition: Measure the HTRF signal using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Cell Proliferation Assay (MTT Assay)

This protocol describes a method to evaluate the effect of GSK1059615 on cancer cell proliferation.

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of GSK1059615 and a vehicle control (DMSO). Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

In Vivo Xenograft Study

This protocol provides a general framework for assessing the anti-tumor efficacy of GSK1059615 in a mouse xenograft model.

  • Tumor Implantation: Subcutaneously implant cancer cells into the flank of immunocompromised mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once the tumors reach a predetermined volume, randomize the mice into treatment and control groups.

  • Compound Administration: Administer GSK1059615 orally or via intraperitoneal injection at a specified dose and schedule (e.g., 25 mg/kg, once or twice daily). The control group should receive the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Study Termination and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and perform further analysis (e.g., histopathology, biomarker analysis) as required.

Safety and Handling

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, especially when working with the solid powder to avoid inhalation.

  • Avoid Contact: Minimize direct contact with the skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water.

  • Ingestion: Do not ingest. In case of accidental ingestion, seek immediate medical attention.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, as recommended by the supplier.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

GSK1059615 is a powerful research tool for investigating the roles of the PI3K/Akt/mTOR signaling pathway in cancer and other diseases. Its dual inhibitory mechanism provides a robust method for interrogating this critical cellular cascade. This technical guide has provided an in-depth overview of its chemical properties, mechanism of action, biological activity, and general protocols for its use in research. By adhering to the appropriate experimental and safety procedures, researchers can effectively leverage GSK1059615 to advance our understanding of PI3K/mTOR signaling and contribute to the development of novel therapeutic strategies.

References

  • Bei, Y., et al. (2019). Inhibition of gastric cancer cell growth by a PI3K-mTOR dual inhibitor GSK1059615. Biomedicine & Pharmacotherapy, 112, 108643. Retrieved from [Link]

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  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GSK1059615. IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Gsk-1059615. PubChem. Retrieved from [Link]

  • Knight, S. D., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters, 1(1), 39–43. Retrieved from [Link]

  • Maira, S.-M., et al. (2012). Chapter 13: Identification and Optimization of Dual PI3K/mTOR Inhibitors. In PI3K in Cancer. Springer.
  • de Oliveira, C. M. A., et al. (2012). Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. The Scientific World Journal, 2012, 606472. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of the canonical PI3K/mTOR signalling pathway and its interactions. ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2014). Synthesis and Antibacterial Activity of Some Newer Thiazolidine-2,4-Dione Derivatives. International Journal of Pharmaceutical Sciences and Research, 5(8), 3344-3350.
  • SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. SciSpace. Retrieved from [Link]

  • YouTube. (2020, October 19). PI3k/AKT/mTOR Pathway. Hussain Biology. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. ResearchGate. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). Phase I Open-Label, Dose-Escalation Study of GSK1059615 in Patients With Solid Tumors or Lymphoma. ClinicalTrials.gov. Retrieved from [Link]

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A Technical Guide to the Biological Activity of 2-Oxo-Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-oxo-quinoline (or carbostyril) scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its unique structural and electronic properties allow for diverse functionalization, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the significant biological activities exhibited by 2-oxo-quinoline derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will explore the underlying mechanisms of action, discuss structure-activity relationships (SAR), and provide validated, step-by-step experimental protocols for evaluating these activities in a research setting. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

Introduction: The 2-Oxo-Quinoline Scaffold

Quinoline and its derivatives have long been a cornerstone of medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] The 2-oxo-quinoline core, specifically, has garnered significant attention due to its presence in various natural alkaloids and synthetic compounds with potent therapeutic effects.[3][4] This scaffold's synthetic accessibility allows for systematic modifications at multiple positions, enabling a thorough exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties.[4][5] The diverse activities stem from the molecule's ability to interact with a wide range of biological targets, including enzymes, receptors, and nucleic acids.[6][7] This guide will synthesize current knowledge to provide a comprehensive overview of the major therapeutic areas where these derivatives show promise.

Anticancer Activity: Targeting Uncontrolled Proliferation

The development of novel anticancer agents is a primary focus in medicinal chemistry, and 2-oxo-quinoline derivatives have emerged as a highly promising class of compounds.[5][8] They exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[3][6]

Mechanism of Action: Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways that are often dysregulated in cancer. Several 2-oxo-quinoline derivatives have been identified as potent inhibitors of key kinases involved in tumorigenesis, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and c-Met.[6][9]

  • VEGFR/EGFR Inhibition: Lenvatinib, an FDA-approved drug, features a quinoline core and functions as a multi-kinase inhibitor targeting VEGFR and other receptor tyrosine kinases.[9] By blocking these pathways, such derivatives inhibit angiogenesis (the formation of new blood vessels that supply tumors) and tumor cell proliferation.

  • c-Met Inhibition: The c-Met kinase pathway is implicated in tumor growth, invasion, and metastasis. Cabozantinib, another FDA-approved quinoline-based drug, effectively inhibits c-Met and VEGFR, demonstrating the scaffold's utility in developing dual-target inhibitors.[9][10]

The general mechanism involves the quinoline derivative binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade that promotes cancer cell growth and survival.

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by 2-oxo-quinoline derivatives.

Apoptosis Induction and Cell Cycle Arrest

Beyond kinase inhibition, certain 2-oxo-quinoline derivatives can directly induce programmed cell death (apoptosis) and halt the cell division cycle. For instance, novel derivatives containing α-aminophosphonates have been shown to induce G2/M phase arrest and apoptosis in HepG2 (liver cancer) cells.[3][11] This is often accompanied by an increase in reactive oxygen species (ROS) and intracellular Ca2+ levels, which trigger the mitochondrial pathway of apoptosis.[3][11]

Quantitative Data on Anticancer Activity

The potency of anticancer compounds is typically measured by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug that is required for 50% inhibition in vitro.

Compound ClassCancer Cell LineIC₅₀ (µM)Mechanism
α-Aminophosphonate Derivatives[3]HepG2 (Liver)5.8 - 15.2Apoptosis, G2/M Arrest
α-Aminophosphonate Derivatives[3]SK-OV-3 (Ovarian)7.3 - 21.4Apoptosis, G2/M Arrest
N-Alkylated Derivatives[5]HEp-2 (Larynx)49.0 - 77.6 (%)*Cytotoxicity
4,6-Disubstituted Derivatives[10]RD-ES (Ewing Sarcoma)~6.7Kinase Inhibition (NAK)
7-Alkoxy-4-aminoquinolines[12]Various< 1.0p53 Activation, Apoptosis
Note: Data for HEp-2 cells was reported as inhibitory concentration percent (IC%).

Antimicrobial Activity: Combating Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action.[13] Quinoline derivatives, particularly the fluoroquinolone antibiotics, have historically been successful.[14] The 2-oxo-quinoline scaffold also serves as a promising framework for developing new antibacterial and antifungal agents.[15][16]

Mechanism of Action

The antibacterial action of many quinoline derivatives involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[14] Other derivatives may act by disrupting the bacterial cell membrane or inhibiting other vital metabolic pathways. Some recently developed quinoline-based hybrids have shown potent activity against multidrug-resistant Gram-positive bacteria, including Clostridium difficile and methicillin-resistant Staphylococcus aureus (MRSA).[13][15]

Structure-Activity Relationship (SAR)

SAR studies have revealed that the antimicrobial potency of 2-oxo-quinoline derivatives is highly dependent on the substituents.

  • Position 4: Introduction of an amino side chain can enhance activity.[12]

  • Position 7: Halogen atoms (e.g., chlorine, fluorine) or bulky alkoxy groups often improve potency.[4][12]

  • Hybridization: Fusing the quinoline core with other heterocyclic moieties like imidazole or rhodanine can lead to compounds with significant activity against both bacteria and fungi, including Mycobacterium tuberculosis.[13][14]

Quantitative Data on Antimicrobial Activity

Antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an agent that prevents visible growth of a microorganism.[17][18]

Compound ClassMicroorganismMIC (µg/mL)
Quinoline-Rhodanine Conjugates[13]M. tuberculosis H37Ra1.66 - 9.57
Quinoline-Hydroxyimidazolium Hybrids[14]Staphylococcus aureus2.0 - 20.0
Quinoline-Hydroxyimidazolium Hybrids[14]Cryptococcus neoformans15.6 - 62.5
N-methylbenzoindolo[3,2-b]-quinolines[13]Vancomycin-resistant E. faecium4.0
Facilely Accessible Quinolines[15]Clostridium difficile≤ 4.0

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. Quinoline derivatives have demonstrated significant anti-inflammatory properties, often by modulating key signaling pathways involved in the inflammatory response.[19][20][21]

Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory effects of 2-oxo-quinoline derivatives are often mediated through the inhibition of pro-inflammatory enzymes and transcription factors.

  • COX Inhibition: Some quinoline derivatives bearing a carboxylic acid moiety can inhibit cyclooxygenase (COX) enzymes, which are responsible for producing prostaglandins, key mediators of pain and inflammation.[20]

  • NF-κB Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[19] Several quinoline derivatives have been shown to suppress the activation of NF-κB, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes like TNF-α, IL-6, and iNOS.[19][22]

Anti_Inflammatory_Workflow cluster_0 Cytoplasm Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive Complex) IkB->IkB_NFkB Degrades from NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates IkB_NFkB->NFkB Releases Genes Pro-inflammatory Gene Transcription (COX-2, TNF-α, iNOS) Nucleus->Genes Induces Oxoquinoline 2-Oxo-Quinoline Derivative Oxoquinoline->IKK Inhibits

Caption: Inhibition of the NF-κB inflammatory pathway by 2-oxo-quinoline derivatives.

Experimental Protocols for Activity Screening

To ensure the trustworthiness and reproducibility of research findings, standardized and validated assays are paramount. The following section details field-proven protocols for assessing the key biological activities discussed.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a foundational colorimetric method for evaluating a compound's effect on cell viability and proliferation.[23][24] It measures the metabolic activity of cells, which in viable cells, reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[25]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells, reduce MTT to insoluble formazan crystals.[23] The amount of formazan produced is directly proportional to the number of viable cells.[23]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., HepG2, MCF-7) in a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.[23]

  • Compound Treatment: Prepare serial dilutions of the 2-oxo-quinoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a media-only blank.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of ~0.5 mg/mL.[23]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.[25][26]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[26] Mix thoroughly by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance of the plate on a microplate spectrophotometer at a wavelength between 540 and 590 nm.[23]

  • Data Analysis: Subtract the absorbance of the blank wells. Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Add 2-Oxo-Quinoline Derivatives (Serial Dilutions) A->B C 3. Incubate (e.g., 48 hours, 37°C) B->C D 4. Add MTT Reagent to each well C->D E 5. Incubate (2-4 hours) (Viable cells form purple crystals) D->E F 6. Add Solubilizing Agent (e.g., DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate % Viability & Determine IC50 G->H

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Protocol: Antimicrobial Susceptibility (Broth Microdilution MIC Assay)

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][27]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that inhibits visible bacterial growth after a defined incubation period.[17][18]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of the 2-oxo-quinoline derivatives in a 96-well microtiter plate using an appropriate broth (e.g., Mueller-Hinton Broth).[17][28] Each well should contain 50-100 µL of the diluted compound.

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 × 10⁸ CFU/mL.[29] Dilute this suspension to achieve a final concentration of ~5 × 10⁵ CFU/mL in the wells.[17][27]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including a positive control (bacteria, no compound) and a negative control (broth only).[27]

  • Incubation: Incubate the plate at 37°C for 16-24 hours under appropriate atmospheric conditions.[27]

  • MIC Determination: After incubation, visually inspect the plate for turbidity (an indicator of bacterial growth).[17] The MIC is the lowest concentration of the compound in which there is no visible growth.[18] The results can also be read using a plate reader measuring absorbance at 600 nm.

Conclusion and Future Perspectives

The 2-oxo-quinoline scaffold is a remarkably versatile and privileged structure in medicinal chemistry, yielding derivatives with potent and diverse biological activities. The evidence strongly supports their continued development as anticancer, antimicrobial, and anti-inflammatory agents. Future research should focus on several key areas:

  • Target Selectivity: Enhancing selectivity for specific kinase isoforms or microbial targets to reduce off-target effects and improve safety profiles.

  • Hybrid Molecules: Designing hybrid molecules that combine the 2-oxo-quinoline core with other pharmacophores to achieve multi-target activity, potentially overcoming drug resistance.

  • Mechanism Elucidation: Deeper investigation into the molecular mechanisms of action to identify novel biological targets and pathways.

  • ADME/Tox Profiling: Early and comprehensive evaluation of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties to identify candidates with favorable drug-like characteristics for clinical translation.

By leveraging a synergistic approach of rational design, robust biological evaluation, and mechanistic studies, the full therapeutic potential of 2-oxo-quinoline derivatives can be realized, leading to the development of next-generation medicines for a range of human diseases.

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]

  • Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents. National Center for Biotechnology Information. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. National Center for Biotechnology Information. [Link]

  • Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Broad Institute. [Link]

  • The minimum inhibitory concentration of antibiotics. BMG LABTECH. [Link]

  • Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents. Royal Society of Chemistry. [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. MDPI. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. ResearchGate. [Link]

  • Biological activities of quinoline derivatives. PubMed. [Link]

  • Synthesis And Biological Activities Of Quinolin-2(1H)-One Derivatives. Globe Thesis. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. National Center for Biotechnology Information. [Link]

  • A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. ResearchGate. [Link]

  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. [Link]

  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. [Link]

  • Synthesis and antioxidant activities of 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives. PubMed. [Link]

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. National Center for Biotechnology Information. [Link]

  • ChemInform Abstract: Synthesis and Antioxidant Activities of 2-Oxo-quinoline-3-carbaldehyde Schiff-Base Derivatives. ResearchGate. [Link]

  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. PubMed. [Link]

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. National Center for Biotechnology Information. [Link]

  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. National Center for Biotechnology Information. [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Center for Biotechnology Information. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Royal Society of Chemistry. [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. [Link]

  • Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. MDPI. [Link]

  • Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. National Center for Biotechnology Information. [Link]

  • Quinoline Derivatives as Versatile Scaffold for Anti-Inflammatory Drug Development. Scholars Portal Journals. [Link]

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The Evolving Landscape of Quinolinyl Acetic Acids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of Synthesis, Biological Activity, and Structure-Activity Relationships for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Quinoline Scaffold - A Privileged Motif in Medicinal Chemistry

Quinoline, a heterocyclic aromatic organic compound, represents a cornerstone in the edifice of medicinal chemistry.[1] Its rigid bicyclic structure, composed of a benzene ring fused to a pyridine ring, provides a versatile scaffold for the design of novel therapeutic agents.[2] The inherent physicochemical properties of the quinoline nucleus, coupled with the potential for diverse functionalization, have led to its incorporation into a vast array of pharmacologically active molecules. These compounds have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, antifungal, anti-inflammatory, and analgesic properties.[3][4] This guide focuses specifically on quinolinyl acetic acid derivatives, a subclass of quinolines that has garnered significant attention for its therapeutic potential. By exploring their synthesis, multifaceted biological activities, and underlying structure-activity relationships (SAR), we aim to provide a comprehensive resource for researchers engaged in the discovery and development of novel quinoline-based drugs.

Synthetic Strategies for Quinolinyl Acetic Acid Derivatives

The synthesis of quinolinyl acetic acid derivatives can be achieved through various chemical routes, often tailored to achieve specific substitution patterns on the quinoline core. A common and effective method involves the cyclocondensation of substituted anilines with diethyl acetylsuccinate. This reaction, typically carried out in the presence of a dehydrating agent like phosphorus pentoxide, is followed by base-catalyzed hydrolysis of the resulting ester to yield the desired quinolone-3-acetic acid.[5]

Another versatile approach starts from commercially available 2-aminobenzoic acids (anthranilic acids). In a two-step process, the anthranilic acid is first converted to an isatoic anhydride using a reagent such as solid triphosgene in an appropriate solvent like tetrahydrofuran (THF). Subsequently, the isatoic anhydride reacts with the sodium enolate of ethyl acetoacetate in a polar aprotic solvent like N,N-dimethylacetamide to form the substituted quinoline ring system.[5]

Derivatives can also be synthesized from quinoline-2-carboxylic acid. This starting material can be converted to its corresponding acyl chloride, which then serves as a reactive intermediate for the synthesis of a variety of amides and esters by reacting with appropriate amines or phenols, respectively.[6] Furthermore, functional group transformations on the acetic acid side chain, such as the conversion to acetohydrazides, open up possibilities for the synthesis of diverse heterocyclic systems attached to the quinolinyl core.[5]

Experimental Protocol: Synthesis of Quinolone-3-Acetic Acids via Cyclocondensation

This protocol describes a general procedure for the synthesis of quinolone-3-acetic acids from substituted anilines and diethyl acetylsuccinate.

Materials:

  • Substituted aniline

  • Diethyl acetylsuccinate

  • Phosphorus pentoxide (P₂O₅)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Appropriate organic solvents for extraction and recrystallization (e.g., ethyl acetate, hexane)

Procedure:

  • Cyclocondensation: In a round-bottom flask, combine the substituted aniline and diethyl acetylsuccinate.

  • Slowly add phosphorus pentoxide to the mixture with stirring. The reaction is often exothermic and should be controlled.

  • Heat the reaction mixture under reflux for a specified time (typically several hours) to ensure complete cyclization.

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Hydrolysis: Carefully add a solution of sodium hydroxide in ethanol to the reaction mixture to hydrolyze the ester.

  • Reflux the mixture until the hydrolysis is complete (monitored by TLC).

  • Work-up and Purification:

    • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the quinolone-3-acetic acid.

    • Filter the precipitate, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent to obtain the purified quinolinyl acetic acid derivative.

Diverse Biological Activities of Quinolinyl Acetic Acid Compounds

Quinolinyl acetic acid derivatives have emerged as a class of compounds with a remarkable breadth of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of quinolinyl acetic acid derivatives. These compounds have demonstrated cytotoxic effects against a range of human tumor cell lines.[7] One of the key mechanisms underlying their anticancer activity is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[8][9] Cancer cells, with their high proliferation rates, are particularly reliant on this pathway for the synthesis of DNA and RNA precursors.[8] By inhibiting DHODH, these compounds effectively starve cancer cells of essential building blocks, leading to cell cycle arrest and apoptosis.

Furthermore, some quinoline derivatives have been shown to induce apoptosis through p53/Bax-dependent pathways. The representative compound 10g, a 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine, was found to activate p53 transcriptional activity, leading to the upregulation of the pro-apoptotic protein Bax and subsequent cancer cell death.[7]

Antimicrobial Activity

The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents, and quinolinyl acetic acid derivatives are no exception. Numerous studies have reported their efficacy against a variety of Gram-positive and Gram-negative bacteria.[5] For instance, a series of quinolone-3-acetic acids exhibited antibacterial activities against Bacillus subtilis, Staphylococcus aureus, Shigella sonnei, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi.[5] The mechanism of action for many quinolone-based antibacterials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.

Anti-inflammatory and Analgesic Activities

Derivatives of quinoline-2-carboxylic acid have been investigated for their anti-inflammatory and analgesic properties.[6] Animal studies have demonstrated that these compounds can effectively reduce inflammation and alleviate pain, with some exhibiting potency comparable to the standard drug diclofenac sodium.[6] While the precise mechanisms are still under investigation, it is believed that their anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory mediators.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of quinolinyl acetic acid derivatives and their biological activity is crucial for the rational design of more potent and selective drug candidates. SAR studies have identified several key structural features that influence their pharmacological effects.

For anticancer activity targeting DHODH, specific substitutions on the quinoline ring are critical. A bulky and hydrophobic substituent at the C(2) position is generally required for potent inhibition.[9] The presence of a carboxylic acid group at the C(4) position is also a strict requirement for activity.[9] Furthermore, appropriate substitutions on the benzo portion of the quinoline ring can significantly impact the inhibitory potency.[9]

In the context of antiproliferative activity, SAR studies on a series of quinoline derivatives revealed that a large and bulky alkoxy substituent at the 7-position is beneficial.[7] Additionally, the presence of an amino side chain at the 4-position was found to enhance antiproliferative activity, with the length of the alkylamino side chain being a critical determinant of potency.[7]

For antibacterial activity, the substitution at the N-1 position of the quinolone ring is vital.[10] The introduction of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position are well-known modifications that broaden the antibacterial spectrum and increase intrinsic potency.[10]

Analytical Characterization of Quinolinyl Acetic Acid Compounds

The comprehensive characterization of newly synthesized quinolinyl acetic acid derivatives is essential to confirm their structure, purity, and other physicochemical properties. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of quinolinyl acetic acid compounds and for monitoring the progress of synthesis reactions. A reverse-phase HPLC method using a C18 column is commonly used.

Typical HPLC Protocol:

  • Instrumentation: HPLC system with a UV-Vis detector, C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of an acid like formic acid (0.1%) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance.

  • Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to obtain structural information from its fragmentation pattern.

Expected Fragmentation: Common fragmentation pathways for quinolinyl acetic acids may involve the loss of the carboxylic acid group (-COOH) or the entire acetic acid side chain. Fragmentation of the quinoline ring itself can also provide valuable structural clues.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in the molecule.

Expected Characteristic Peaks:

  • O-H stretch (from the carboxylic acid): A broad peak typically in the range of 2500-3300 cm⁻¹.

  • C=O stretch (from the carboxylic acid): A strong peak around 1700-1725 cm⁻¹.

  • C=C and C=N stretches (from the quinoline ring): Peaks in the aromatic region (1400-1600 cm⁻¹).

  • C-H stretches (aromatic and aliphatic).

Visualizing the Mechanism: DHODH Inhibition

The inhibition of dihydroorotate dehydrogenase (DHODH) is a key mechanism of action for the anticancer activity of many quinolinyl acetic acid derivatives. The following diagram illustrates the role of DHODH in the pyrimidine biosynthesis pathway and its inhibition by these compounds.

DHODH_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMP Synthase DNA/RNA Synthesis DNA/RNA Synthesis UMP->DNA/RNA Synthesis Quinolinyl_Acetic_Acid Quinolinyl Acetic Acid Derivative DHODH DHODH Quinolinyl_Acetic_Acid->DHODH inhibits

Sources

An In-depth Technical Guide to the Solubility and Stability of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility and stability of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid, a compound of interest for researchers, scientists, and professionals in drug development. By synthesizing theoretical predictions with established experimental protocols for analogous structures, this document offers a robust framework for understanding and evaluating the physicochemical properties of this quinolinone derivative.

Introduction and Physicochemical Profile

(4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid belongs to the quinolinone class of heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry. Understanding the solubility and stability of this molecule is paramount for its successful development as a potential therapeutic agent, as these properties directly influence its bioavailability, formulation, and shelf-life.

While direct experimental data for this specific molecule is not extensively available in public literature, we can infer its likely characteristics by examining structurally similar compounds.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid based on computational models and data from analogous compounds found in databases like PubChem. These parameters are crucial in predicting the solubility and permeability of the compound.

PropertyPredicted ValueSourceSignificance in Drug Development
Molecular Weight217.22 g/mol [1]Influences diffusion and absorption rates.
XLogP3~0.5 - 0.7[1][2]A measure of lipophilicity; affects absorption and distribution.
Hydrogen Bond Donors1[2]Influences solubility in polar solvents and interaction with biological targets.
Hydrogen Bond Acceptors3[2]Influences solubility in polar solvents and interaction with biological targets.
Topological Polar Surface Area66.4 Ų[2]Predicts transport properties, including intestinal absorption and blood-brain barrier penetration.

Expert Insight: The predicted XLogP3 value suggests that (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid is likely to have moderate lipophilicity. This is a favorable characteristic in drug design, as it suggests a balance between aqueous solubility and membrane permeability. The presence of both hydrogen bond donor and acceptor sites, along with the carboxylic acid moiety, indicates that the compound's solubility will be pH-dependent.

Solubility Assessment: A Practical Framework

A thorough understanding of a compound's solubility in various media is critical for preclinical development. The following section outlines a systematic approach to experimentally determine the solubility of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid.

Experimental Protocol: Equilibrium Solubility Determination

This protocol describes a standard shake-flask method for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid in various solvents relevant to pharmaceutical development.

Materials:

  • (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid

  • Volumetric flasks

  • Scintillation vials

  • Orbital shaker with temperature control

  • Analytical balance

  • pH meter

  • HPLC with UV detector

  • Syringe filters (0.45 µm)

  • Solvents: Purified water, 0.01 M HCl, Phosphate buffered saline (PBS) pH 7.4, Ethanol, Propylene glycol.

Methodology:

  • Preparation of Solvent Media: Prepare each of the specified solvent systems.

  • Sample Preparation: Add an excess amount of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid to a series of scintillation vials. The excess solid should be clearly visible.

  • Equilibration: Add a known volume (e.g., 5 mL) of each solvent to the respective vials.

  • Incubation: Place the vials on an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: After incubation, allow the vials to stand undisturbed for at least one hour. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solid.

  • Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method.

  • Data Analysis: Calculate the solubility in mg/mL or µg/mL for each solvent and temperature.

Trustworthiness Check: The presence of undissolved solid at the end of the experiment is a key indicator that equilibrium saturation has been achieved. The use of a validated, stability-indicating HPLC method ensures accurate quantification.

Stability Assessment and Degradation Pathway Elucidation

Evaluating the intrinsic stability of a drug candidate is a regulatory requirement and is crucial for identifying potential degradation pathways. Forced degradation studies are employed to accelerate the degradation process under more severe conditions than those used for long-term stability testing.[3][4]

Experimental Workflow: Forced Degradation Studies

The following workflow provides a comprehensive approach to investigating the stability of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analytical Evaluation cluster_outcome Outcomes Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) HPLC Stability-Indicating HPLC-UV/DAD Acid->HPLC Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->HPLC Oxidation Oxidative (e.g., 3% H2O2, RT) Oxidation->HPLC Thermal Thermal (e.g., 80°C, solid state) Thermal->HPLC Photo Photolytic (ICH Q1B guidelines) Photo->HPLC LCMS LC-MS for Degradant Identification HPLC->LCMS MassBalance Mass Balance Calculation HPLC->MassBalance Pathway Degradation Pathway Elucidation LCMS->Pathway Method Validated Stability-Indicating Method MassBalance->Method Pathway->Method Storage Recommended Storage Conditions Method->Storage API API: (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid API->Acid API->Base API->Oxidation API->Thermal API->Photo

Caption: Workflow for Forced Degradation Studies.

Key Considerations for Forced Degradation Studies:
  • Acid and Base Hydrolysis: The ester-like lactam ring and the carboxylic acid functional group are potential sites for hydrolysis. Degradation is typically performed at elevated temperatures to accelerate the process.[5]

  • Oxidation: The quinolinone ring system can be susceptible to oxidation. Hydrogen peroxide is a commonly used oxidizing agent.

  • Photostability: The aromatic nature of the quinolinone ring suggests potential photosensitivity. Photostability testing should follow ICH Q1B guidelines.

  • Thermal Stress: The compound should be exposed to dry heat in the solid state to assess its thermal stability.

Hypothetical Degradation Pathway

Based on the known degradation pathways of quinoline and quinolinone derivatives, a potential degradation pathway for (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid under hydrolytic conditions could involve the opening of the lactam ring.

Degradation_Pathway Parent (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid Intermediate Ring-Opened Intermediate Parent->Intermediate Hydrolysis (Acid/Base) Degradant Further Degradation Products Intermediate->Degradant Further Reactions

Caption: Hypothetical Hydrolytic Degradation Pathway.

Expert Insight: The development of a stability-indicating analytical method is a primary outcome of forced degradation studies.[6] This method must be able to separate the parent compound from all significant degradation products. An HPLC method with a photodiode array (PDA) detector is highly recommended, as it can help in assessing peak purity. For the structural elucidation of unknown degradants, LC-MS is an indispensable tool.

Conclusion and Future Directions

This guide provides a foundational understanding of the solubility and stability of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid, grounded in the physicochemical properties of analogous compounds and established experimental methodologies. While predictive data offers valuable initial insights, a comprehensive experimental evaluation as outlined is essential for the progression of this compound in the drug development pipeline. Future work should focus on generating robust experimental data for solubility in a wider range of biorelevant media and a detailed characterization of degradation products to build a complete stability profile.

References

  • MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

  • PharmaTutor. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]

  • International Journal of Scientific Research and Engineering Development. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • PubChem. (n.d.). (1-Methyl-2-oxo-1,2-dihydro-4-quinolinyl)acetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). The structure and biological properties of (4-hydroxy-1-methyl-2-oxo-1,2-dihydro-quinolin-3-yl)acetic acid and its esters. Retrieved from [Link]

  • SciSpace. (n.d.). the use of analytical methods for quality control of promising active pharmaceutical ingredients. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. Retrieved from [Link]

  • ResearchGate. (2025). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Retrieved from [Link]

  • American Journal of Organic Chemistry. (n.d.). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-methyl-2-oxo-1H-quinolin-8-yl)acetic acid. Retrieved from [Link]

  • PubChem. (n.d.). (2-Oxo-morpholin-4-yl)-acetic acid. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of methyl 2-[(1,2-dihydro-4-hydroxy-2-oxo-1-phenylquinolin-3-yl) carbonylamino] alkanoates and methyl 2-[2-((1,2-dihydro-4-hydroxy-2-oxo-1-phenylquinolin-3-yl)carbonyl-. Retrieved from [Link]

  • International Journal of Current Research. (n.d.). Synthesis of Potent Antitumor Oxo Quinazoline, Pyrazole and Thiazine Derivatives. Retrieved from [Link]/sites/default/files/issue-pdf/1183.pdf)

Sources

An In-depth Technical Guide to the Spectroscopic Interpretation of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid. Designed for researchers, scientists, and professionals in drug development, this document offers insights into the structural elucidation of this N-substituted quinolinone derivative. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and field-proven expertise.

Introduction

(4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid is a derivative of the 4-methyl-2-quinolone core, a heterocyclic scaffold of significant interest in medicinal chemistry. The addition of an acetic acid moiety at the N1 position introduces functionalities that can profoundly influence the molecule's physicochemical and biological properties. Accurate structural confirmation is a critical first step in any research and development endeavor involving such novel compounds. This guide will walk through the interpretation of its ¹H NMR, ¹³C NMR, and mass spectra, providing a logical framework for its unambiguous identification.

Molecular Structure and Numbering

For clarity throughout this guide, the following IUPAC numbering system for the quinolinone ring will be used.

Caption: IUPAC numbering of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid.

Part 1: ¹H NMR Spectroscopy Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.[1] For substituted quinolines, ¹H NMR is indispensable for determining substitution patterns.[1]

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like the carboxylic acid proton.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A range covering approximately -2 to 12 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

Predicted ¹H NMR Data and Interpretation

The following table summarizes the predicted ¹H NMR data for (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the carbonyl group, which tend to deshield adjacent protons, causing them to resonate at a lower field.[2]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Assignment
~13.0Singlet, broad1H-COOHThe carboxylic acid proton is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift. Its broadness is due to hydrogen bonding and chemical exchange.
~7.8-7.9Doublet of doublets1HH-5Aromatic proton on the benzene ring, coupled to H-6 and H-7. Expected to be in the downfield region of the aromatic spectrum.
~7.6-7.7Triplet of doublets1HH-7Aromatic proton coupled to H-6, H-8, and H-5.
~7.4-7.5Doublet1HH-8Aromatic proton coupled to H-7. The peri-effect of the nitrogen lone pair can cause some deshielding.[2]
~7.2-7.3Triplet1HH-6Aromatic proton coupled to H-5 and H-7.
~6.3Singlet1HH-3This proton is on a carbon adjacent to a carbonyl group and a double bond, placing it in a distinct region of the spectrum.
~5.0Singlet2H-CH₂-Protons of the methylene group attached to the nitrogen atom. The electronegativity of the nitrogen and the proximity to the quinolinone ring system cause a significant downfield shift.
~2.4Singlet3H-CH₃Protons of the methyl group at the C4 position.

Logical Workflow for ¹H NMR Assignment

G cluster_0 Initial Observation cluster_1 Integration and Multiplicity Analysis cluster_2 Structural Assignment cluster_3 Validation A Identify distinct signal regions: - Aromatic (7-8 ppm) - Vinylic (6-7 ppm) - Aliphatic (2-5 ppm) - Acidic (>10 ppm) B Integrate all signals to determine proton ratios. A->B C Analyze splitting patterns (singlets, doublets, triplets, etc.). B->C D Assign singlets: - Broad singlet >10 ppm to -COOH - Singlet ~5.0 ppm (2H) to -CH₂- - Singlet ~2.4 ppm (3H) to -CH₃ - Singlet ~6.3 ppm (1H) to H-3 C->D E Assign aromatic multiplet patterns (dd, td, d, t) to H-5, H-7, H-8, and H-6 based on expected coupling. D->E F Confirm assignments with 2D NMR (COSY, HSQC) if available. E->F

Caption: A logical workflow for the assignment of the ¹H NMR spectrum.

Part 2: ¹³C NMR Spectroscopy Analysis

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Parameters:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Number of Scans: 1024 or more scans are typically required.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width (sw): A range covering approximately 0 to 200 ppm.

  • Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Predicted ¹³C NMR Data and Interpretation

Chemical Shift (δ, ppm)AssignmentRationale for Assignment
~169-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded.
~162C-2 (C=O)The carbonyl carbon of the quinolinone ring is also significantly deshielded.
~148C-4The quarternary carbon attached to the methyl group and part of a double bond.
~139C-8aAromatic quarternary carbon adjacent to the nitrogen.
~130C-7Aromatic methine carbon.
~125C-5Aromatic methine carbon.
~122C-6Aromatic methine carbon.
~118C-3Aromatic methine carbon.
~115C-4aAromatic quarternary carbon.
~114C-8Aromatic methine carbon.
~45-CH₂-The methylene carbon attached to the nitrogen.
~18-CH₃The methyl carbon.

Part 3: Mass Spectrometry Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Experimental Protocol: Mass Spectrometry Acquisition

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an electrospray ionization (ESI) source, which is a soft ionization technique suitable for polar molecules.[3]

  • Parameters:

    • Ionization Mode: Both positive and negative ion modes should be tested. For a carboxylic acid, negative ion mode is often informative, detecting the [M-H]⁻ ion. Positive ion mode will likely show the [M+H]⁺ ion.

    • Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular weight (e.g., m/z 50-500).

    • Tandem MS (MS/MS): To study fragmentation, isolate the molecular ion and subject it to collision-induced dissociation (CID).

Predicted Mass Spectrum and Fragmentation

The molecular weight of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid (C₁₂H₁₁NO₃) is 217.22 g/mol .

  • Molecular Ion:

    • In positive ion mode (ESI+), the protonated molecule [M+H]⁺ would be observed at m/z 218.

    • In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ would be observed at m/z 216.

Key Fragmentation Pathways

The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation patterns for carboxylic acids include the loss of H₂O (18 Da) and COOH (45 Da).[4] Quinoline derivatives can undergo ring fragmentation.

G M_H [M+H]⁺ m/z 218 M_H2O [M+H-H₂O]⁺ m/z 200 M_H->M_H2O - H₂O M_COOH [M+H-COOH]⁺ m/z 173 M_H->M_COOH - COOH M_CH2COOH [M+H-CH₂COOH]⁺ m/z 159 M_H->M_CH2COOH - CH₂COOH Quinolinone_fragment 4-methyl-2-quinolone fragment m/z 159 M_COOH->Quinolinone_fragment

Caption: Predicted fragmentation pathway in positive ion ESI-MS.

Interpretation of Key Fragments:

  • m/z 200: Loss of a water molecule from the protonated molecular ion.

  • m/z 173: Loss of the carboxyl group as a radical.

  • m/z 159: Cleavage of the N-CH₂ bond, resulting in the stable 4-methyl-2-quinolone fragment. This is often a prominent peak.

Conclusion

The combined analysis of ¹H NMR, ¹³C NMR, and mass spectrometry data provides a comprehensive and unambiguous structural confirmation of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid. The predicted data and interpretation presented in this guide offer a robust framework for researchers working with this and similar N-substituted quinolinone compounds. The key spectroscopic features—the characteristic aromatic proton signals, the downfield methylene singlet in the ¹H NMR, the two distinct carbonyl carbons in the ¹³C NMR, and the logical fragmentation pattern in the mass spectrum—all converge to validate the proposed structure. For absolute structural proof, especially stereochemical aspects if relevant, X-ray crystallography would be the definitive technique.

References

  • Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Available from: [Link]

  • PubMed. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Available from: [Link]

  • PubMed. NMR study of O and N, O-substituted 8-quinolinol derivatives. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

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  • PMC - NIH. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Available from: [Link]

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The Pivotal Role of Physicochemical Properties in the Development of N-Substituted Quinolinone-Based Therapeutics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The N-substituted quinolinone scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of clinically significant agents across various therapeutic areas, most notably in oncology. The journey from a promising lead compound to a successful drug is arduous and heavily reliant on a deep understanding and meticulous optimization of its physicochemical properties. These fundamental characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its efficacy and safety. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the core physicochemical properties of N-substituted quinolinones, offering field-proven insights and detailed experimental methodologies to navigate the complexities of drug design and optimization.

The Quinolinone Core: A Privileged Scaffold and the Imperative of Physicochemical Profiling

The quinolinone bicyclic system, a fusion of a benzene and a pyridine ring, presents a versatile template for molecular design.[1] Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, makes it an attractive pharmacophore for targeting a diverse range of biological macromolecules, particularly protein kinases.[2] However, the intrinsic properties of the quinolinone core, often characterized by poor aqueous solubility, necessitate strategic chemical modifications to achieve desirable drug-like attributes. The nature and position of the N-substituent, along with other substitutions on the quinolinone ring, profoundly influence the molecule's physicochemical landscape. A thorough understanding and early assessment of these properties are paramount to mitigating late-stage attrition in the drug development pipeline.

Key Physicochemical Parameters and Their Interplay

The success of an orally administered N-substituted quinolinone hinges on a delicate balance of several key physicochemical properties. This section delves into the significance of lipophilicity (logP/D), ionization constant (pKa), and solubility, and explores how these interconnected parameters shape the pharmacokinetic and pharmacodynamic profile of a drug candidate.

Lipophilicity: The Gateway to Biological Membranes

Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a critical determinant of its ability to traverse biological membranes, including the intestinal epithelium for absorption and the cellular membranes to reach intracellular targets.[3] It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable molecules like many N-substituted quinolinones, the distribution coefficient (logD) at a physiological pH of 7.4 is a more relevant descriptor as it considers the partitioning of both the ionized and non-ionized species.[4]

Expertise & Experience: While a certain degree of lipophilicity is essential for membrane permeability, excessive lipophilicity can be detrimental. Highly lipophilic compounds often exhibit poor aqueous solubility, increased metabolic clearance, and a higher propensity for off-target toxicity.[5] Therefore, the medicinal chemist's art lies in fine-tuning the N-substituent and other functionalities to achieve an optimal logP/D range, typically between 1 and 3 for oral drugs, to ensure a favorable balance between permeability and solubility.[5]

Ionization Constant (pKa): The pH-Dependent Behavior

The pKa value defines the strength of an acid or a base and dictates the extent of ionization of a molecule at a given pH.[4] Most N-substituted quinolinones possess basic nitrogen atoms within the quinoline ring system and often in their N-substituents, making them weak bases. The pKa determines the charge state of the molecule in different physiological compartments, which in turn influences its solubility, permeability, and interaction with its biological target.

Expertise & Experience: The pKa of a quinolinone derivative can be strategically modulated through the introduction of electron-donating or electron-withdrawing groups on the N-substituent or the quinolinone core. For instance, the presence of a basic amine in the N-substituent will introduce an additional pKa, influencing the overall charge profile of the molecule. This understanding is crucial for predicting how a drug candidate will behave in the acidic environment of the stomach versus the more neutral pH of the intestines and the cytoplasm.

Solubility: The Prerequisite for Absorption

Aqueous solubility is a fundamental prerequisite for the absorption of an orally administered drug.[6] A compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation. The solubility of N-substituted quinolinones is often a significant challenge due to their typically planar and hydrophobic core structure.

Expertise & Experience: It is essential to distinguish between kinetic and thermodynamic solubility. Kinetic solubility is a high-throughput measurement of the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[7] This provides a rapid assessment of a compound's "dissolvability" in early discovery. Thermodynamic solubility , on the other hand, represents the true equilibrium solubility of a solid compound in a saturated solution and is a more accurate predictor of in vivo dissolution.[8] While the former is useful for screening, the latter is critical for lead optimization and formulation development. The pH-dependent solubility profile is also of paramount importance for ionizable quinolinones, as their solubility can vary significantly throughout the gastrointestinal tract.[6]

Quantitative Physicochemical Data of Selected N-Substituted Quinolinone Kinase Inhibitors

To provide a practical context, the following table summarizes the key physicochemical properties of several clinically approved N-substituted quinolinone kinase inhibitors. This data highlights the range of properties that can lead to a successful therapeutic agent and serves as a valuable benchmark for drug discovery programs.

CompoundStructureN-Substituent TypelogPpKaAqueous Solubility (at specific pH)
Lapatinib 4-anilinoquinazolineAniline with a furan-containing side chain5.4[9]3.80 (amine), 7.20 (amine)[9]0.007 mg/mL in water[9]
Erlotinib 4-anilinoquinazolineEthynylphenyl2.7[10]5.42[10]Very slightly soluble; ~0.4 mg/mL at pH 2 (as HCl salt)[10]
Gefitinib 4-anilinoquinazoline3-chloro-4-fluoroaniline3.2[11]5.4, 7.2[11]Sparingly soluble at pH 1, practically insoluble above pH 7[11]
Cabozantinib 4-phenoxy-quinolineN-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide5.4[12]Not readily availablePractically insoluble in water[12]
Lenvatinib 4-phenoxy-quinolineN'-cyclopropylureido3.3[13]5.05[13]Slightly soluble in water[13]

Experimental Protocols for Physicochemical Property Determination

The accurate and reproducible determination of physicochemical properties is the bedrock of data-driven drug design. This section provides detailed, step-by-step methodologies for measuring pKa, logD, and solubility, designed to be self-validating and robust.

Determination of Ionization Constant (pKa) for Poorly Soluble Compounds

For N-substituted quinolinones with low aqueous solubility, traditional potentiometric titration can be challenging. The following protocol utilizes a co-solvent method to overcome this limitation.

Methodology: Potentiometric Titration in a Co-solvent System

  • Preparation of Co-solvent Mixtures: Prepare a series of methanol-water mixtures (e.g., 30%, 40%, 50%, 60% v/v methanol).

  • Sample Preparation: Accurately weigh and dissolve the N-substituted quinolinone in each co-solvent mixture to a known concentration (e.g., 1 mM).

  • Titration: Titrate the sample solution with a standardized solution of hydrochloric acid or sodium hydroxide, depending on whether the compound is a base or an acid.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa in the co-solvent mixture corresponds to the pH at the half-equivalence point.

  • Extrapolation to Aqueous pKa: Plot the measured pKa values against the mole fraction of the organic solvent. Extrapolate the linear portion of the plot to zero mole fraction to obtain the aqueous pKa.

Diagram of the pKa Determination Workflow

pKa_Determination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Co-solvent Mixtures B Dissolve Quinolinone Sample A->B  [1] C Potentiometric Titration B->C  [2] D Record pH vs. Titrant Volume C->D  [3] E Determine pKa in Co-solvent D->E  [4] F Extrapolate to Aqueous pKa E->F  [5]

Caption: Workflow for pKa determination of poorly soluble N-substituted quinolinones.

Determination of Lipophilicity (logD)

The shake-flask method remains the gold standard for logD determination due to its direct measurement of partitioning.

Methodology: Shake-Flask Method for logD at pH 7.4

  • Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and phosphate-buffered saline (PBS) at pH 7.4 for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of the N-substituted quinolinone in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Partitioning: Add a small volume of the stock solution to a mixture of the pre-saturated n-octanol and PBS (e.g., 1:1 v/v). The final concentration of the compound should be within its solubility limit in both phases.

  • Equilibration: Shake the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2-4 hours) to reach equilibrium.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the logD using the following formula: logD = log10 ( [Concentration in n-octanol] / [Concentration in aqueous phase] )[1]

Diagram of the Shake-Flask logD Determination Workflow

logD_Determination A Pre-saturate n-octanol and PBS (pH 7.4) B Add Quinolinone Stock Solution A->B C Shake to Equilibrate B->C D Centrifuge to Separate Phases C->D E Quantify Concentration in Each Phase (HPLC/LC-MS) D->E F Calculate logD E->F

Caption: Step-by-step workflow for the shake-flask method of logD determination.

Determination of Aqueous Solubility

Both kinetic and thermodynamic solubility assays are crucial at different stages of drug discovery.

Methodology: Kinetic Solubility Assay

  • Compound Preparation: Prepare serial dilutions of the N-substituted quinolinone in DMSO in a 96-well plate.

  • Assay Plate Preparation: Add a fixed volume of aqueous buffer (e.g., PBS, pH 7.4) to the wells of a separate 96-well plate.

  • Mixing: Transfer a small aliquot of the DMSO stock solutions to the corresponding wells of the assay plate containing the buffer. Mix thoroughly.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours).

  • Precipitation Detection: Measure the turbidity of the solutions in each well using a nephelometer or a plate reader capable of measuring light scattering.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.[14]

Methodology: Thermodynamic Solubility (Shake-Flask Method)

  • Sample Preparation: Add an excess amount of the solid N-substituted quinolinone to a known volume of aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial.

  • Equilibration: Shake the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV or LC-MS). This concentration represents the thermodynamic solubility.[14]

N-Substituted Quinolinones as Kinase Inhibitors: A Case Study in the EGFR Signaling Pathway

Many N-substituted quinolinones exert their therapeutic effects by inhibiting protein kinases involved in cancer cell proliferation and survival. A prominent example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

The EGFR is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine residues. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and the PI3K-Akt-mTOR pathways, which ultimately promote cell growth, proliferation, and survival.[15] In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pro-survival pathways.

N-substituted quinolinone-based EGFR inhibitors, such as gefitinib and erlotinib, are designed to bind to the ATP-binding pocket of the EGFR kinase domain.[8] By competing with ATP, they prevent the autophosphorylation of the receptor, thereby blocking the initiation of the downstream signaling cascade and inhibiting cancer cell proliferation.

Diagram of the EGFR Signaling Pathway and Inhibition by N-Substituted Quinolinones

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-Akt-mTOR Pathway EGFR EGFR EGFR->EGFR ADP ADP EGFR->ADP RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation EGF EGF EGF->EGFR Ligand Binding & Dimerization Quinolinone N-Substituted Quinolinone Inhibitor Quinolinone->EGFR Inhibition ATP ATP ATP->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Transcription Factor Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Protein Synthesis

Caption: Inhibition of the EGFR signaling cascade by N-substituted quinolinone-based drugs.

Conclusion: A Physicochemical-Centric Approach to Quinolinone Drug Discovery

The development of N-substituted quinolinone-based therapeutics is a testament to the power of medicinal chemistry in addressing unmet medical needs. However, the journey from bench to bedside is paved with challenges, many of which are rooted in the physicochemical properties of the drug candidates. A proactive and integrated approach to measuring, understanding, and optimizing lipophilicity, pKa, and solubility from the earliest stages of discovery is not merely advantageous—it is essential for success. By embracing the principles and methodologies outlined in this guide, researchers and drug development professionals can enhance the quality of their candidates, reduce attrition rates, and ultimately accelerate the delivery of novel and effective quinolinone-based medicines to patients.

References

  • Protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

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  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). erlotinib. Retrieved from [Link]

  • van der Geize, R., et al. (2007). Development of Methods for the Determination of pKa Values. Perspectives in Drug Discovery and Design, 48, 147-167.
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  • Rahman, M., & Al-Dhfyan, A. (2020). Gefitinib. In Profiles of Drug Substances, Excipients, and Related Methodology (Vol. 45, pp. 239-278). Academic Press.
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  • Shultz, M. D. (2019). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 10(10), 1435-1445.
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Methodological & Application

Application Notes & Protocols: A Validated Synthesis of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Significance

(4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid belongs to the quinolone class of heterocyclic compounds, which are recognized as privileged structures in medicinal chemistry due to their wide range of pharmacological activities.[1] This specific N-substituted quinolone serves as a critical building block for more complex molecules, including potential antiviral agents and other bioactive derivatives.[2][3]

This document provides a comprehensive, field-tested protocol for the synthesis of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid. The methodology is designed for reliability and scalability, proceeding through two primary stages:

  • N-Alkylation: Introduction of an ethyl acetate moiety onto the nitrogen of 4-methyl-2-quinolinone.

  • Saponification: Basic hydrolysis of the intermediate ester to yield the final carboxylic acid.

We will delve into the mechanistic rationale behind reagent and condition selection, provide step-by-step procedural instructions, and offer guidance for characterization and validation, ensuring researchers can confidently replicate and adapt this synthesis for their specific applications.

Mechanistic Rationale and Workflow Overview

The synthetic pathway is a robust and high-yielding sequence based on well-established organic chemistry principles. The overall process is visualized in the workflow diagram below.

Synthesis_Workflow Start 4-Methyl-2-quinolinone (Starting Material) Intermediate Ethyl (4-Methyl-2-oxo-2H-quinolin-1-yl)acetate (Intermediate Ester) Start->Intermediate Step 1: N-Alkylation (Ethyl Bromoacetate, K₂CO₃, DMF) Product (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid (Final Product) Intermediate->Product Step 2: Saponification (KOH, EtOH/H₂O then H⁺ workup)

Caption: Overall two-step synthetic workflow.

Step 1: N-Alkylation Rationale The synthesis commences with the N-alkylation of the 4-methyl-2-quinolinone scaffold. The nitrogen atom in the quinolinone ring, while part of an amide, possesses a proton that can be abstracted by a suitable base.

  • Choice of Base (K₂CO₃): Potassium carbonate is an ideal base for this reaction. It is sufficiently strong to deprotonate the amide nitrogen, forming a nucleophilic anion, yet mild enough to prevent unwanted side reactions or hydrolysis of the alkylating agent.

  • Alkylating Agent (Ethyl Bromoacetate): Ethyl bromoacetate is a highly effective reagent for this transformation.[4] The bromine atom serves as an excellent leaving group, and the adjacent ester functionality is relatively stable under the basic conditions of the alkylation, making it a reliable choice for introducing the carboxymethyl precursor.[2][3][5]

  • Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent, which is crucial for this type of S_N2 reaction. It effectively solvates the potassium cation, leaving the quinolinone anion exposed and highly reactive towards the electrophilic carbon of ethyl bromoacetate, thereby accelerating the reaction rate.[2][6]

Step 2: Saponification (Ester Hydrolysis) Rationale The second step converts the intermediate ethyl ester into the desired carboxylic acid. This is achieved through a classic saponification reaction.

  • Hydrolysis Agent (KOH): Potassium hydroxide is a strong base that attacks the electrophilic carbonyl carbon of the ester.[7] This nucleophilic acyl substitution leads to the formation of a carboxylate salt.

  • Solvent System (Ethanol/Water): A mixture of ethanol and water is used to ensure the solubility of both the relatively nonpolar organic ester and the ionic potassium hydroxide, creating a homogeneous reaction mixture for efficient hydrolysis.[7]

  • Acidification: Following the complete hydrolysis, the reaction mixture is acidified. This step protonates the intermediate carboxylate salt, causing the final carboxylic acid product to precipitate out of the aqueous solution, facilitating its isolation.[7]

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Ethyl bromoacetate is a lachrymator and should be handled with care. DMF is a skin and respiratory irritant.

Part A: Synthesis of Ethyl (4-Methyl-2-oxo-2H-quinolin-1-yl)acetate (Intermediate)

This procedure is adapted from established methods for the N-alkylation of quinolone systems.[2][3]

Materials & Reagents

Reagent Molar Mass ( g/mol ) Amount Moles (mmol) Molar Ratio
4-Methyl-2-quinolinone 159.18 4.78 g 30.0 1.0
Potassium Carbonate (K₂CO₃) 138.21 6.22 g 45.0 1.5
Ethyl Bromoacetate 167.00 6.01 g (4.0 mL) 36.0 1.2

| N,N-Dimethylformamide (DMF) | - | 100 mL | - | - |

Step-by-Step Procedure:

  • To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add 4-methyl-2-quinolinone (4.78 g, 30.0 mmol) and N,N-Dimethylformamide (100 mL). Stir until the solid is fully dissolved.

  • Add anhydrous potassium carbonate (6.22 g, 45.0 mmol) to the solution. The mixture will become a suspension.

  • Add ethyl bromoacetate (4.0 mL, 36.0 mmol) dropwise to the stirring suspension at room temperature.

  • Allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane/methanol (20:1 v/v). The product spot should appear at a higher R_f value than the starting material.

  • Work-up: Upon completion, pour the reaction mixture into 250 mL of cold deionized water. A precipitate will form.

  • Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with deionized water (3 x 50 mL).

  • Dry the crude product in a vacuum oven at 50°C to yield ethyl (4-methyl-2-oxo-2H-quinolin-1-yl)acetate as an off-white solid. Further purification can be achieved by recrystallization from ethanol if necessary.

Part B: Synthesis of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid (Final Product)

This protocol is based on standard alkaline hydrolysis procedures for esters.[7]

Materials & Reagents

Reagent Molar Mass ( g/mol ) Amount Moles (mmol) Molar Ratio
Intermediate Ester (from Part A) 245.26 7.36 g 30.0 1.0
Potassium Hydroxide (KOH) 56.11 3.37 g 60.0 2.0
Ethanol (95%) - 100 mL - -
Deionized Water - 100 mL - -

| Hydrochloric Acid (2 M) | - | ~35 mL | - | To pH 2-3 |

Step-by-Step Procedure:

  • In a 500 mL round-bottomed flask, suspend the crude ethyl (4-methyl-2-oxo-2H-quinolin-1-yl)acetate (7.36 g, 30.0 mmol) in 100 mL of 95% ethanol.

  • In a separate beaker, dissolve potassium hydroxide (3.37 g, 60.0 mmol) in 100 mL of deionized water.

  • Add the aqueous KOH solution to the ethanolic suspension of the ester.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85°C) with vigorous stirring. The suspension should dissolve as the reaction proceeds.

  • Maintain the reflux for 3-4 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC (dichloromethane/methanol, 20:1 v/v). The product, being a salt, will remain at the baseline.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath to 0-5°C.

  • Slowly add 2 M hydrochloric acid dropwise with continuous stirring. The final product will begin to precipitate as the solution becomes acidic.

  • Continue adding acid until the pH of the solution is between 2 and 3 (check with pH paper).

  • Stir the resulting thick suspension in the ice bath for another 30 minutes.

  • Collect the white precipitate by vacuum filtration. Wash the solid with copious amounts of cold deionized water to remove any residual salts.

  • Dry the final product, (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid, in a vacuum oven at 60°C.

Expected Results and Characterization

CompoundStepTypical YieldAppearanceMelting Point (°C)
Ethyl (4-Methyl-2-oxo-2H-quinolin-1-yl)acetateA80-90%Off-white to pale yellow solid~105-108
(4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acidB90-98%White crystalline solid~245-248

Characterization Notes:

  • ¹H NMR: The structure of the final product can be confirmed by proton NMR spectroscopy. Expect to see a singlet for the methyl group (~2.4 ppm), a singlet for the methylene protons of the acetic acid group (~5.0 ppm), aromatic protons in the 7-8 ppm range, and a broad singlet for the carboxylic acid proton (>12 ppm).

  • FT-IR: The infrared spectrum should show a characteristic broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (~1700-1730 cm⁻¹), and the amide C=O stretch of the quinolinone ring (~1650 cm⁻¹).

  • Purity: Purity can be assessed by HPLC and melting point analysis. A sharp melting point indicates high purity.

References

  • Process for preparing 2-aminothiazol-4-yl-acetic acid derivates.
  • Li, Y., et al. (2022).
  • Li, Y., et al. (2022).
  • Magd-El-Din, A. A., et al.
  • Mohareb, R. M., et al. (2011).
  • ResearchGate. Novel acetic acid derivatives containing quinazolin‐4(3H)‐one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors.
  • ResearchGate. N-alkylation of nor-compounds: ethyl bromoacetate, sodium hydrogen carbonate, acetonitrile or dimethyl formamide, refl. 16 h.
  • Ghorai, S., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid.Organic Letters.
  • Sigma-Aldrich. 4-Hydroxy-1-methyl-2(1H)-quinolone.
  • Antonov, K. V., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives.
  • van der Vorm, S., et al. (2018).
  • Aleksanyan, I. L., et al. (2026). Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates.
  • Jones, G. O., et al. (2007). Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation.Journal of the American Chemical Society.
  • ResearchGate.
  • National Toxicology Program. (1996).

Sources

Using (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid in antimicrobial assays

Author: BenchChem Technical Support Team. Date: February 2026

Evaluating the Antimicrobial Potential of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid: A Methodological Guide

Abstract: The rise of multidrug-resistant pathogens necessitates the continuous exploration of novel antimicrobial agents. Quinoline and its derivatives have historically been a rich source of bioactive compounds with a broad spectrum of activity.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the methodologies to assess the antimicrobial properties of a specific quinolinone derivative, (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid. We present standardized protocols for determining its in vitro efficacy against a panel of clinically relevant bacteria, focusing on the broth microdilution method for Minimum Inhibitory Concentration (MIC) determination and the agar disk diffusion method for preliminary screening, in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3][4]

Introduction: The Scientific Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many synthetic drugs with diverse pharmacological activities, including antimicrobial effects.[1][5] The antibacterial action of well-known quinolones, such as ciprofloxacin, involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1][2] (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid belongs to the quinolinone class. While its direct antimicrobial activity is not extensively documented in publicly available literature, its structural similarity to other bioactive quinolones warrants a thorough investigation of its potential as a novel antimicrobial agent.

The following protocols are designed to provide a robust and reproducible framework for the initial screening and quantitative assessment of the antimicrobial activity of this compound. Adherence to standardized methods, such as those provided by the CLSI, is crucial for ensuring the reliability and comparability of results.[3][4][6]

Preliminary Screening: Agar Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a widely used qualitative technique to screen for antimicrobial activity.[7][8][9] It is based on the principle of an antimicrobial agent diffusing from a paper disk into an agar medium inoculated with a test microorganism, creating a concentration gradient.[10] The presence of a zone of inhibition around the disk indicates the susceptibility of the organism to the compound.

Causality Behind Experimental Choices
  • Medium: Mueller-Hinton Agar (MHA) is the recommended medium for routine susceptibility testing of non-fastidious bacteria due to its good reproducibility and low concentration of inhibitors for common antimicrobial agents.[8]

  • Inoculum Standardization: The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard to ensure a consistent and reproducible bacterial lawn, which is critical for accurate zone size measurement.[7] This standard corresponds to approximately 1 x 10⁸ CFU/mL.

  • Incubation: Incubation at 35-37°C provides optimal growth conditions for most pathogenic bacteria.[10] The incubation time of 16-24 hours allows for sufficient bacterial growth and diffusion of the compound.

Experimental Workflow: Agar Disk Diffusion

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland Standard) D Inoculate MHA Plate (Confluent Lawn) A->D B Prepare MHA Plates (4 mm depth) B->D C Prepare Compound Disks (Impregnate sterile disks) E Apply Compound & Control Disks C->E D->E F Incubate at 37°C (18-24 hours) E->F G Measure Zone of Inhibition (mm) F->G H Interpret Results (Susceptible/Intermediate/Resistant) G->H

Caption: Workflow for the Agar Disk Diffusion Assay.

Step-by-Step Protocol
  • Preparation of Inoculum: From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium. Suspend them in sterile saline or Mueller-Hinton Broth (MHB). Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[7]

  • Inoculation of Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.[9] Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each streaking to ensure even coverage.[9][10]

  • Preparation of Compound Disks: Prepare a stock solution of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid in a suitable solvent (e.g., DMSO). Aseptically impregnate sterile paper disks (6 mm diameter) with a known amount of the compound solution. Allow the solvent to evaporate completely.

  • Disk Placement: Using sterile forceps, place the impregnated disks onto the inoculated agar surface. Gently press each disk to ensure complete contact with the agar. Place a positive control disk (e.g., ciprofloxacin) and a negative control disk (impregnated with the solvent only) on the same plate.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[10]

  • Result Interpretation: After incubation, measure the diameter of the zone of complete inhibition in millimeters (mm). The size of the zone is proportional to the susceptibility of the bacterium to the compound.

Quantitative Analysis: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][12][13] This quantitative method is considered the gold standard for susceptibility testing.[9][14]

Causality Behind Experimental Choices
  • Method: The broth microdilution method is preferred for its efficiency, allowing for the testing of multiple compounds and concentrations simultaneously in a 96-well microtiter plate format.[14][15]

  • Serial Dilution: A two-fold serial dilution provides a logarithmic concentration gradient, which is effective for determining the MIC value accurately.[16]

  • Final Inoculum Concentration: A final inoculum of approximately 5 x 10⁵ CFU/mL is the standard recommended by CLSI.[15] This density is low enough to prevent nutrient depletion before the antimicrobial agent can act but high enough to show visible growth in the absence of inhibition.

  • Controls: The inclusion of a sterility control (broth only), a growth control (broth + inoculum), and a positive control (a known antibiotic) is essential for validating the assay's results.

Experimental Workflow: Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare 2x Compound Stock (in MHB) D Perform 2-fold Serial Dilution of Compound across plate A->D B Prepare Standardized Inoculum (in MHB) E Inoculate wells with Bacterial Suspension B->E C Dispense MHB into 96-well plate C->D D->E F Incubate at 37°C (16-20 hours) E->F G Visually Inspect for Turbidity (or use plate reader) F->G H Determine MIC (Lowest concentration with no growth) G->H

Caption: Workflow for the Broth Microdilution Assay.

Step-by-Step Protocol
  • Plate Preparation: Aseptically add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well microtiter plate.

  • Compound Dilution: Prepare a 2x working stock solution of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid in MHB. Add 200 µL of this solution to well 1.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this process from well 2 to well 10, discarding the final 100 µL from well 10.[16] Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension in MHB adjusted to a 0.5 McFarland standard. Dilute this suspension as per CLSI guidelines to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[15]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.[14]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[12][17] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Data Presentation and Interpretation

Results from the antimicrobial assays should be systematically recorded. For the disk diffusion assay, the diameter of the inhibition zones should be tabulated. For the broth microdilution assay, the MIC values are the primary data points.

Table 1: Example Data Summary for Antimicrobial Activity

Test OrganismCompound Concentration (Disk Diffusion)Zone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus ATCC 2921330 µ g/disk 224
Escherichia coli ATCC 2592230 µ g/disk 1516
Pseudomonas aeruginosa ATCC 2785330 µ g/disk 0>128
Ciprofloxacin (Positive Control)5 µ g/disk 280.5
Solvent (Negative Control)N/A0N/A

Interpretation: The MIC value is a critical parameter. A lower MIC indicates higher potency of the antimicrobial agent.[13] These values can be compared to established breakpoints from organizations like the CLSI to categorize the compound as potentially effective.[12] It is important to note that an MIC for one compound cannot be directly compared to the MIC of another with a different chemical structure.[12]

Conclusion

This guide provides a comprehensive and scientifically grounded approach to evaluating the antimicrobial activity of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid. By following these standardized protocols, researchers can generate reliable and reproducible data that will be crucial in determining the potential of this compound as a lead for novel antimicrobial drug development. Further studies, such as determining the Minimum Bactericidal Concentration (MBC) and investigating the mechanism of action, would be the logical next steps if promising MIC values are obtained.[18]

References

  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available from: [Link]

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. Available from: [Link]

  • IDEXX. Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX Laboratories. Available from: [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Available from: [Link]

  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Available from: [Link]

  • Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). Available from: [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Available from: [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available from: [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available from: [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Available from: [Link]

  • Scribd. (n.d.). Kirby-Bauer Disk Diffusion Protocol. Available from: [Link]

  • ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. Available from: [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Available from: [Link]

  • SEAFDEC/AQD Institutional Repository. (n.d.). Disk diffusion method. Available from: [Link]

  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Available from: [Link]

  • U.S. Food and Drug Administration. (2024). FDA-Recognized Antimicrobial Susceptibility Test Interpretive Criteria. Available from: [Link]

  • Clinical & Laboratory Standards Institute. (n.d.). Home. Available from: [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available from: [Link]

  • Wikipedia. (n.d.). Broth microdilution. Available from: [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. University of British Columbia. Available from: [Link]

  • ResearchGate. (2015). Recent Developments on Antimicrobial Quinoline Chemistry. Available from: [Link]

  • ACS Omega. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. Available from: [Link]

  • PubMed Central. (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Available from: [Link]

  • MDPI. (n.d.). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Available from: [Link]

  • National Institutes of Health. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Available from: [Link]

  • PubMed Central. (n.d.). Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. Available from: [Link]

  • ACS Omega. (2024). Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. Available from: [Link]

  • PubMed. (n.d.). Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. Available from: [Link]

  • ScienceDirect. (n.d.). Rapid Synthesis and Antimicrobial Activity of Novel 4-Oxazolidinone Heterocycles. Available from: [Link]

  • MDPI. (n.d.). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Available from: [Link]

  • ResearchGate. (2018). Synthesis and Antimicrobial Activity of Methyl 2-(2-(2-Arylquinazolin-4-yl)oxy) Acetylamino Alkanoates. Available from: [Link]

  • ResearchGate. (n.d.). Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. Available from: [Link]

  • MDPI. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkalids and Diverse Structural Analogues. Available from: [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2022). Synthesis of new 4-((1H-benzo[d]imidazol-2-ylthio)methyl)tetrazolo[1,5-a] quinolines derivatives as antibacterial and antifungal agent. Available from: [Link]

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In Vitro Anticancer Screening of Quinoline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a "privileged scaffold" in medicinal chemistry. Its versatile structure has been the foundation for numerous compounds with a wide array of biological activities, including significant potential in oncology.[1] Quinoline derivatives have demonstrated remarkable efficacy as anticancer agents, operating through diverse and potent mechanisms of action.[2] These compounds can function as inhibitors of crucial cellular machinery, including topoisomerases and protein kinases, or interfere with fundamental processes like DNA replication and microtubule dynamics.[3][4][5] This versatility makes the quinoline scaffold a fertile ground for the development of novel cancer therapeutics.

This guide provides an integrated, field-proven approach to the in vitro screening of novel quinoline derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the experimental choices. We will progress from primary cytotoxicity screening to determine compound potency, to mechanistic assays that elucidate how these compounds exert their anticancer effects.

Part 1: Primary Cytotoxicity Screening & Potency Determination

The initial and most critical step in evaluating a potential anticancer compound is to determine its cytotoxicity against a panel of relevant cancer cell lines. This primary screen quantifies the concentration at which a compound inhibits cancer cell proliferation, typically expressed as the half-maximal inhibitory concentration (IC50). This value is a key benchmark for a drug's potency.[6]

Principle of Cytotoxicity Assays: SRB vs. MTT

Two of the most common colorimetric assays for cytotoxicity screening are the Sulforhodamine B (SRB) and the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays.

  • MTT Assay: This assay measures the metabolic activity of a cell population. Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into an insoluble purple formazan product.[7][8][9] The amount of formazan produced is proportional to the number of viable cells.

  • SRB Assay: This assay is based on the measurement of total cellular protein content.[10] The bright pink aminoxanthene dye, Sulforhodamine B, binds stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[11][12] The amount of bound dye is directly proportional to the cell mass.

Expert Insight: While both assays are robust, the SRB assay is often preferred for high-throughput screening of chemical compounds. Its endpoint is stable, and since it measures total protein biomass rather than relying on enzymatic activity, it is less susceptible to interference from compounds that might alter cellular metabolism without being directly cytotoxic.[11][13] Therefore, the following protocol will detail the SRB method.

Experimental Workflow for Anticancer Screening

The overall process follows a logical cascade from initial potency testing to deeper mechanistic investigation for the most promising candidates.

G cluster_0 Part 1: Primary Screening cluster_1 Part 2: Mechanistic Elucidation cluster_2 Part 3: Target Validation start Synthesized Quinoline Derivatives Library cell_culture Select & Culture Cancer Cell Line Panel start->cell_culture srb_assay Perform SRB Assay (72h incubation) cell_culture->srb_assay ic50_calc Calculate IC50 Values srb_assay->ic50_calc hit_selection Select 'Hit' Compounds (Potent & Selective) ic50_calc->hit_selection Data Analysis cell_cycle Cell Cycle Analysis (Flow Cytometry) hit_selection->cell_cycle apoptosis Apoptosis Assay (Annexin V Staining) hit_selection->apoptosis pathway_analysis Signaling Pathway Investigation cell_cycle->pathway_analysis apoptosis->pathway_analysis target_id Identify Molecular Target (e.g., Kinase, Topoisomerase) pathway_analysis->target_id

Caption: General experimental workflow for evaluating anticancer quinoline derivatives.

Detailed Protocol 1: IC50 Determination via Sulforhodamine B (SRB) Assay

This protocol is optimized for adherent cells in a 96-well format.[10][11]

Materials:

  • Selected human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Quinoline derivatives dissolved in DMSO (10 mM stock)

  • Fixation solution: 10% (w/v) Trichloroacetic acid (TCA)

  • Washing solution: 1% (v/v) Acetic acid

  • SRB solution: 0.4% (w/v) Sulforhodamine B in 1% acetic acid

  • Solubilization solution: 10 mM Tris base solution (pH 10.5)

  • 96-well flat-bottom plates, sterile

Procedure:

  • Cell Seeding:

    • Harvest cells in the exponential growth phase and perform a cell count.

    • Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "no-cell" blanks.

    • Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare serial dilutions of your quinoline derivatives in complete growth medium. A typical concentration range might be 0.01 µM to 100 µM.

    • Include a "vehicle control" (medium with the highest concentration of DMSO, typically <0.1%).

    • Carefully remove the medium from the cells and add 100 µL of the respective drug dilutions or control media.

    • Return the plate to the incubator for 72 hours.

  • Cell Fixation:

    • After incubation, gently add 50 µL of cold 10% TCA to each well without removing the supernatant.

    • Incubate the plate at 4°C for 1 hour to fix the cells.[12]

  • Staining:

    • Carefully discard the supernatant. Wash the plates five times with 1% acetic acid to remove excess TCA and serum proteins.[12]

    • Remove the final wash and allow the plates to air-dry completely.

    • Add 100 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Washing and Solubilization:

    • Quickly discard the SRB solution and wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye.[11]

    • Allow the plates to air-dry completely.

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Place the plate on a shaker for 10 minutes to ensure complete dissolution.[11]

  • Data Acquisition and Analysis:

    • Measure the optical density (OD) at 510-565 nm using a microplate reader.[10]

    • Subtract the average OD of the "no-cell" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the % Viability against the log-transformed drug concentration and use non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value.[6]

Data Presentation: Comparative Cytotoxicity

Summarize the calculated IC50 values in a clear, concise table to compare the potency and selectivity of your quinoline derivatives across different cancer types.

Compound ID Chemical Moiety IC50 (µM) ± SD
MCF-7 (Breast) HCT116 (Colon) A549 (Lung)
QD-01 4-Anilinoquinoline5.2 ± 0.68.9 ± 1.115.4 ± 2.1
QD-02 2-Styrylquinoline1.8 ± 0.32.5 ± 0.43.1 ± 0.5
QD-03 8-Hydroxyquinoline25.1 ± 3.532.7 ± 4.0> 50
Doxorubicin Reference Drug0.9 ± 0.11.2 ± 0.21.5 ± 0.3

Part 2: Mechanistic Elucidation of Lead Compounds

Once potent "hit" compounds are identified from the primary screen, the next phase is to investigate their mechanism of action. Key questions include: Do they halt cell division? Do they induce programmed cell death?

Section 2.1: Cell Cycle Analysis

Many effective anticancer agents function by disrupting the normal progression of the cell cycle, leading to an arrest at specific checkpoints (e.g., G1, S, or G2/M phase) and preventing cell proliferation.[2] This can be quantified using flow cytometry to measure the DNA content of a cell population.[15] Cells are stained with a fluorescent dye like Propidium Iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity is therefore directly proportional to the DNA content: cells in G2/M have twice the DNA content (and fluorescence) of cells in G0/G1.

Detailed Protocol 2: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Cells treated with quinoline derivative (at IC50 concentration) and vehicle control for 24-48 hours.

  • Phosphate-Buffered Saline (PBS), ice-cold.

  • 70% Ethanol, ice-cold (for fixation).

  • PI Staining Solution: 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS.[16]

Procedure:

  • Cell Harvesting:

    • Collect both floating and adherent cells to ensure all apoptotic and mitotic cells are included.

    • Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

  • Fixation:

    • Wash the cell pellet once with 5 mL of ice-cold PBS and centrifuge again.

    • Resuspend the pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This prevents cell clumping.

    • Fix the cells for at least 2 hours at 4°C. (Cells can be stored in ethanol at -20°C for several weeks).[17]

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol.

    • Wash the cell pellet with 5 mL of PBS.

    • Resuspend the cell pellet in 500 µL of the PI Staining Solution. The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer.

    • Collect at least 10,000-20,000 events per sample.

    • Generate a histogram of fluorescence intensity to visualize the distribution of cells in G0/G1, S, and G2/M phases. Modeling software (e.g., FlowJo, ModFit) can be used for quantification.[16]

Section 2.2: Apoptosis Induction

A key hallmark of a successful anticancer drug is its ability to induce apoptosis, or programmed cell death, in tumor cells. One of the earliest events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorophore (like FITC) to detect these early apoptotic cells via flow cytometry.[18] Co-staining with a viability dye like PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

Detailed Protocol 3: Apoptosis Detection via Annexin V-FITC Staining

Materials:

  • Cells treated with quinoline derivative and vehicle control.

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer).

Procedure:

  • Cell Harvesting and Preparation:

    • Collect all cells (adherent and floating) and centrifuge at 300 x g for 5 minutes.

    • Wash the cells twice with ice-cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[14]

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[14]

    • Gently vortex the tube.

    • Incubate for 15 minutes at room temperature in the dark.[14]

  • Data Acquisition:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within 1 hour.

    • The results will generate a dot plot separating the cell population into four quadrants:

      • Lower-Left (Annexin V- / PI-): Live cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells/debris

Part 3: Target Identification and Signaling Pathways

Understanding the molecular target is paramount for rational drug design and development. Quinoline derivatives are known to inhibit a range of critical cancer-related targets.[1][5]

  • Topoisomerase Inhibition: Some quinolines act as poisons for topoisomerase I or II.[19][20] They trap the enzyme-DNA covalent complex, leading to DNA strand breaks and cell death.[21][22]

  • Kinase Inhibition: Many quinolines are potent inhibitors of protein kinases that drive oncogenic signaling pathways, such as Pim-1 kinase, Src kinase, and receptor tyrosine kinases (e.g., VEGFR, EGFR).[23] Inhibition of these kinases can block proliferation, survival, and angiogenesis signals.

Key Signaling Pathway Targeted by Quinoline Kinase Inhibitors

Many signaling pathways that promote cancer cell growth, such as the PI3K/Akt/mTOR pathway, are driven by kinases that are potential targets for quinoline derivatives.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline Quinoline Derivative Quinoline->RTK Inhibition Quinoline->PI3K Inhibition

Caption: PI3K/Akt/mTOR pathway and potential points of inhibition by quinoline derivatives.

Conclusion

The in vitro screening of quinoline derivatives requires a systematic, multi-faceted approach. By integrating primary cytotoxicity assays like the SRB method with subsequent mechanistic studies on cell cycle progression and apoptosis, researchers can efficiently identify potent lead compounds. This structured workflow allows for the robust characterization of novel quinoline-based anticancer agents, paving the way for further preclinical and clinical development. The inherent versatility of the quinoline scaffold ensures it will remain a significant area of focus in the ongoing search for more effective cancer therapies.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences.
  • Solomon, V. R., & Lee, H. (2011). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Medicinal Chemistry.
  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (2013). Bio-protocol. [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry. [Link]

  • Sulforhodamine B (SRB) Cell Cytotoxicity Assay. (n.d.). Creative Bioarray. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. [Link]

  • Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. (2021). PubMed. [Link]

  • Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. (2013). PubMed. [Link]

  • Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray. [Link]

  • Mechanism of action for anticancer efficacy of synthesized quinoline derivatives. (2018). ResearchGate. [Link]

  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (2022). National Institutes of Health. [Link]

  • Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. [Link]

  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025). ResearchGate. [Link]

  • Topoisomerases as Anticancer Targets. (2010). National Institutes of Health. [Link]

  • Review on recent development of quinoline for anticancer activities. (2022). Future Journal of Pharmaceutical Sciences. [Link]

  • Cell cycle analysis. (n.d.). Wikipedia. [Link]

  • Sulforhodamine B colorimetric assay for cytotoxicity screening. (1990). PubMed. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). National Institutes of Health. [Link]

  • Synthesis, molecular docking and pharmacological studies of novel quinoline derivative as anticancer agent that targets topoisomerase IIB. (2023). ResearchGate. [Link]

  • Assaying cell cycle status using flow cytometry. (2011). National Institutes of Health. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (2023). MDPI. [Link]

  • In vitro anticancer screening and radiosensitizing evaluation of some new quinolines and pyrimido[4,5-b]quinolines bearing a sulfonamide moiety. (2010). PubMed. [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Publishing. [Link]

  • CytoScan™ SRB Cell Cytotoxicity Assay. (n.d.). G-Biosciences. [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). PubMed. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2017). National Institutes of Health. [Link]

  • Apoptosis – what assay should I use?. (2025). BMG Labtech. [Link]

  • Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. (2022). PLOS One. [Link]

  • Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. (2019). The Royal Society of Chemistry. [Link]

Sources

Application Notes and Protocols for (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinolinone Scaffold as a Privileged Structure in Drug Discovery

The quinolin-2(1H)-one, or carbostyril, framework is a prominent heterocyclic scaffold found in numerous natural alkaloids and synthetic compounds of significant medicinal value.[1] This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse range of biological targets. Derivatives of quinolinone have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, antifungal, and anti-inflammatory properties.[2][3]

Notably, the anticancer effects of many quinolinone derivatives are attributed to their ability to induce apoptosis, trigger cell cycle arrest, and inhibit key signaling pathways essential for the proliferation and survival of cancer cells.[2][4] (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid belongs to this versatile class of compounds. Its unique substitution pattern suggests it may possess distinct biological activities worthy of investigation.

This document serves as a comprehensive technical guide for researchers initiating studies with (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid. It provides foundational protocols for compound handling and a tiered experimental approach—from initial cytotoxicity screening to more in-depth mechanistic assays—to systematically characterize its effects in a cell culture setting.

Part 1: Compound Handling and Stock Solution Preparation

Accurate and reproducible experimental results begin with proper handling and preparation of the test compound. The acetic acid moiety suggests potential for aqueous solubility at neutral or basic pH, but empirical testing is crucial.

Protocol 1: Preparation of a High-Concentration Stock Solution

  • Initial Solubility Test: Begin by attempting to dissolve a small quantity of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid in sterile Dimethyl Sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-50 mM). DMSO is a common solvent for initial screening of small molecules.[5]

  • Warming and Vortexing: If solubility is limited at room temperature, gently warm the solution (e.g., to 37°C) and vortex thoroughly.

  • Stock Concentration: Once fully dissolved, this will be your primary stock solution. For example, a 10 mM stock is convenient for subsequent dilutions.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw a single aliquot and prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations for treating cells. It is critical to ensure that the final concentration of DMSO in the cell culture medium is consistent across all treatments (including the vehicle control) and is non-toxic to the cells, typically ≤0.5%.[6]

Part 2: Foundational Assay - Determining Cytotoxicity and IC50

The first step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency. The MTT assay is a widely used colorimetric method for this purpose.[2][7]

Protocol 2: Cell Viability Assessment using MTT Assay

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • MTT solution (5 mg/mL in sterile PBS)[2]

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[2]

    • Sterile 96-well flat-bottom cell culture plates

    • Humidified incubator (37°C, 5% CO2)

    • Multichannel pipette

    • Microplate reader

  • Step-by-Step Methodology:

    • Cell Seeding: Seed your chosen cell line into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[2] Incubate overnight (18-24 hours) to allow cells to attach and resume logarithmic growth.

    • Compound Treatment: Prepare serial dilutions of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid in complete culture medium from your stock solution. A common starting range is 0.1 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include wells for "vehicle control" (medium with the same final concentration of DMSO as the treated wells) and "untreated control" (medium only).

    • Incubation: Incubate the plate for a defined period, typically 24, 48, or 72 hours, depending on the cell line's doubling time and the expected mechanism of action.[6]

    • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

    • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis & Presentation:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the log of the compound concentration.

    • Use non-linear regression (log[inhibitor] vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

Table 1: Example Data Layout for IC50 Determination

Compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Viability
Vehicle Control (0)1.2540.087100%
0.11.2310.09198.2%
11.0530.07584.0%
100.6320.05450.4%
500.2150.03317.1%
1000.1100.0218.8%

This table represents hypothetical data for illustrative purposes.

Part 3: Mechanistic Insights - Apoptosis and Cell Cycle Analysis

Once cytotoxicity is established, the next logical step is to investigate how the compound induces cell death or inhibits proliferation. Flow cytometry-based assays are powerful tools for this purpose.[4]

Workflow for Mechanistic Analysis

Caption: Workflow for characterizing the bioactivity of a novel compound.

Protocol 3: Apoptosis Detection via Annexin V/Propidium Iodide (PI) Staining

  • Principle: This assay differentiates between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells.

  • Methodology:

    • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for a chosen time point (e.g., 24 or 48 hours).

    • Cell Harvesting: Harvest both floating and adherent cells. For adherent cells, use trypsin and then combine them with the floating cells from the supernatant to ensure all apoptotic cells are collected.[2]

    • Washing: Wash the cells twice with cold Phosphate-Buffered Saline (PBS).

    • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

    • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

    • Flow Cytometry: Analyze the stained cells on a flow cytometer immediately.

  • Interpreting the Results:

    • Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.

    • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

    • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.

    • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.

Protocol 4: Cell Cycle Analysis via Propidium Iodide (PI) Staining

  • Principle: Many cytotoxic agents function by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M).[4] PI stoichiometrically binds to DNA, so the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. This allows for the quantification of cells in each phase of the cell cycle.

  • Methodology:

    • Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay.

    • Cell Harvesting: Harvest cells by trypsinization.

    • Fixation: Wash the cell pellet with PBS, then fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their structure.[2] Store at -20°C for at least 2 hours (or overnight).

    • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

    • Incubation: Incubate in the dark for 30 minutes at room temperature.

    • Flow Cytometry: Analyze the cells on a flow cytometer.

  • Interpreting the Results:

    • A histogram of cell count versus fluorescence intensity will show distinct peaks.

    • G0/G1 Phase: Cells with 2n DNA content.

    • S Phase: Cells with DNA content between 2n and 4n (actively replicating DNA).

    • G2/M Phase: Cells with 4n DNA content.

    • An accumulation of cells in a particular peak compared to the vehicle control indicates cell cycle arrest at that phase.

Data Visualization: Experimental Workflow Diagram

Sources

Molecular docking protocol for (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Molecular Docking of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid

Introduction: A Computational Lens for Drug Discovery

Molecular docking is a cornerstone of structure-based drug design (SBDD), offering a computational method to predict the preferred orientation and binding affinity of one molecule to another, typically a small molecule ligand to a protein receptor.[1][2][3] This powerful in-silico technique allows researchers to screen vast libraries of compounds, elucidate potential mechanisms of action, and guide the optimization of lead candidates, thereby accelerating the drug discovery pipeline.[1]

This guide provides a detailed, field-proven protocol for conducting a molecular docking study on (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid , a member of the quinolinone class of compounds. Quinolinone derivatives are of significant pharmacological interest, with studies demonstrating a wide range of biological activities, including antiviral and anticancer properties.[4][5] This protocol is designed for researchers, scientists, and drug development professionals, offering a self-validating framework from initial molecule preparation to the critical analysis of results, using the widely adopted AutoDock Vina software as the primary example.

Pillar I: The Principle of Methodological Soundness

A successful docking experiment is not merely the result of running software; it is a product of meticulous preparation and a clear understanding of the system being studied. The validity of the final prediction is entirely dependent on the quality of the input structures and the logical definition of the biological question. This protocol emphasizes the causality behind each step, ensuring a robust and reproducible workflow.

Section 1: Ligand Preparation Workflow

Core Objective: To transform a 2D chemical representation of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid into an energy-minimized, 3D structure suitable for docking. The accuracy of the ligand's structure, including its charge distribution and rotatable bonds, is paramount for a meaningful simulation.[1][6]

Step-by-Step Ligand Preparation Protocol
  • Obtain 2D Structure:

    • The first step is to acquire an accurate 2D representation of the ligand. This can be achieved by drawing the molecule in a chemical sketcher like MarvinSketch or ChemDraw, or by obtaining its SMILES string (CC1=CC(=O)N(CC(=O)O)C2=CC=CC=C12) from a chemical database like PubChem. For this protocol, we will use the structure of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid.

  • Convert to 3D and Energy Minimize:

    • Rationale: A 2D structure lacks the conformational information necessary for docking. The conversion to 3D generates an initial, often high-energy, conformation. Energy minimization is then applied to find a more stable, low-energy state, which is more representative of the molecule's likely conformation in a biological system.[7]

    • Method:

      • Use a program like UCSF Chimera or a dedicated tool like Open Babel to convert the 2D structure (e.g., from a SMILES string) into a 3D structure (e.g., in .mol2 or .pdb format).

      • Perform energy minimization. In UCSF Chimera, this can be done via the Minimize Structure tool, which typically employs force fields like MMFF94 or AMBER.

  • Finalize for Docking (AutoDock Format):

    • Rationale: Docking software requires specific file formats that include atomic coordinates, partial charges, and atom type definitions. AutoDock Vina uses the PDBQT format, which contains this information.[8]

    • Method (Using AutoDock Tools):

      • Load the 3D ligand file (.mol2 or .pdb) into AutoDock Tools (ADT).

      • ADT will automatically detect the root of the molecule and allow you to define rotatable bonds. The number of rotatable bonds affects the conformational flexibility of the ligand during docking.[9]

      • Assign Gasteiger charges, which are essential for calculating electrostatic interactions.[9]

      • Save the prepared ligand as a .pdbqt file.

Ligand Preparation Workflow Diagram

Ligand_Preparation_Workflow cluster_ligand Ligand Preparation Ligand_2D 1. Obtain 2D Structure (SMILES or Sketch) Convert_3D 2. Convert to 3D Structure Ligand_2D->Convert_3D UCSF Chimera Open Babel Energy_Min 3. Energy Minimization (e.g., MMFF94) Convert_3D->Energy_Min Find Low-Energy Conformation Save_PDBQT 4. Assign Charges & Save (PDBQT Format) Energy_Min->Save_PDBQT AutoDock Tools

Caption: Workflow for preparing the ligand for docking.

Section 2: Receptor Preparation Workflow

Core Objective: To prepare the 3D protein structure by cleaning it of non-essential molecules, correcting for missing atoms, and converting it to a docking-ready format. A poorly prepared receptor is a common source of docking failure.

Step-by-Step Receptor Preparation Protocol
  • Select and Download Receptor:

    • Choose a biologically relevant protein target. Quinolinone derivatives have shown activity against viral targets like the Tobacco Mosaic Virus Coat Protein (TMV-CP) and cancer-related kinases.[4][5] For this example, let's assume a hypothetical kinase target is chosen from the Protein Data Bank (PDB). Download the structure in PDB format.

  • Clean the PDB File:

    • Rationale: Raw PDB files often contain crystallographic water molecules, ions, cofactors, and other ligands that can interfere with the docking process. These should typically be removed unless a specific water molecule is known to be critical for ligand binding.[7][10]

    • Method (Using UCSF Chimera or PyMOL):

      • Load the PDB file.

      • Delete all water molecules.

      • Remove any co-crystallized ligands or ions from the binding site you intend to study.

      • If the protein is multimeric, retain only the chain(s) of interest.[10]

  • Add Hydrogens and Assign Charges:

    • Rationale: Crystallographic structures usually do not include hydrogen atoms. Hydrogens are critical for defining the correct hydrogen-bonding network and steric properties of the binding pocket.[7][11] Partial charges must also be assigned to the protein atoms.

    • Method (Using AutoDock Tools):

      • Load the cleaned PDB file into ADT.

      • Add polar hydrogens.

      • Assign Kollman charges, a standard charge set for proteins in the AutoDock suite.[12]

      • Merge non-polar hydrogens.

      • Save the prepared receptor as a .pdbqt file.

Receptor Preparation Workflow Diagram

Receptor_Preparation_Workflow cluster_receptor Receptor Preparation Download_PDB 1. Download from PDB Clean_PDB 2. Clean Structure (Remove Water, Ligands) Download_PDB->Clean_PDB UCSF Chimera PyMOL Add_Hydrogens 3. Add Hydrogens & Charges (e.g., Kollman) Clean_PDB->Add_Hydrogens AutoDock Tools Save_Receptor_PDBQT 4. Save as PDBQT Add_Hydrogens->Save_Receptor_PDBQT

Caption: Workflow for preparing the protein receptor for docking.

Section 3: Molecular Docking Execution with AutoDock Vina

Core Objective: To define the search space on the receptor and run the docking algorithm to predict binding poses and affinities.

Step-by-Step Docking Protocol
  • Define the Grid Box:

    • Rationale: The grid box is a three-dimensional cube that defines the search space for the docking algorithm. Its size and location are critical parameters. A grid box that is too small may miss the true binding site, while one that is too large will unnecessarily increase computation time and may reduce accuracy.

    • Method (Using AutoDock Tools):

      • Load the prepared receptor .pdbqt file.

      • Open the "Grid Box" tool.

      • Position the box to encompass the entire binding site of interest. If a co-crystallized ligand was present in the original PDB file, centering the box on its location is a common and effective strategy.

      • Record the coordinates for the center of the box (center_x, center_y, center_z) and its dimensions (size_x, size_y, size_z).[12][13]

  • Create the Configuration File:

    • Rationale: AutoDock Vina is run from the command line and requires a configuration text file that specifies all the necessary input files and parameters.

    • Method: Create a text file (e.g., conf.txt) with the following content, replacing the file names and coordinates with your own:

  • Run the Vina Simulation:

    • Rationale: This step executes the docking algorithm, which will sample different conformations of the ligand within the grid box and score them.

    • Method: Open a terminal or command prompt, navigate to the directory containing your files, and execute the following command:

Data Summary Table
ParameterDescriptionExample ValueRationale
receptorThe prepared protein file.receptor.pdbqtInput structure for the target protein.
ligandThe prepared ligand file.ligand.pdbqtInput structure for the small molecule.
outOutput file for docked poses.output_poses.pdbqtContains coordinates for the predicted binding modes.
logOutput log file with scores.output_log.txtContains binding affinity scores for each mode.
center_x,y,zCoordinates for the grid box center.15.5, 54.3, 16.2Defines the location of the search space.
size_x,y,zDimensions of the grid box (Å).22.0, 22.0, 22.0Defines the volume of the search space.
exhaustivenessComputational effort for the search.8 (default)Higher values increase search thoroughness but also time.

Section 4: Results Analysis & Protocol Validation

Core Objective: To critically evaluate the docking output to derive meaningful biological hypotheses and to validate the entire protocol to ensure its reliability.

Step-by-Step Analysis and Validation Protocol
  • Analyze Binding Affinity Scores:

    • Rationale: The primary quantitative output is the binding affinity, reported in kcal/mol. More negative values suggest stronger, more favorable binding.[14] This score is used to rank the different predicted poses for a single ligand and to compare different ligands.

    • Method: Open the output_log.txt file. Vina will list the binding affinities for the top poses (typically 9 by default). The top-ranked pose is the one with the lowest binding energy.

  • Visualize and Inspect Binding Poses:

    • Rationale: A good score alone is not sufficient. Visual inspection is crucial to determine if the predicted pose is chemically reasonable. The analysis should focus on key intermolecular interactions that stabilize the complex.[15]

    • Method (Using PyMOL or UCSF Chimera):

      • Load the receptor (receptor.pdbqt) and the output poses (output_poses.pdbqt).

      • Analyze the top-ranked pose for key interactions:

        • Hydrogen Bonds: Identify H-bonds between the ligand and protein residues.[14]

        • Hydrophobic Interactions: Look for interactions between non-polar regions of the ligand and receptor.

        • Other Interactions: Note any salt bridges, π-π stacking, or cation-π interactions.

      • Tools like LigPlot+ or the Protein-Ligand Interaction Profiler (PLIP) web server can be used to generate 2D diagrams of these interactions.[15][16]

  • Protocol Validation via Re-docking:

    • Rationale (Trustworthiness): This is the single most important step for ensuring your docking protocol is valid. The "re-docking" experiment tests whether your chosen parameters can accurately reproduce a known, experimentally determined binding pose.[17][18]

    • Method:

      • Select a protein from the PDB that has a co-crystallized ligand similar to your compound of interest.

      • Prepare the protein and this "native" ligand using the exact same steps outlined in Sections 1 and 2.

      • Run the docking simulation using the same grid box parameters, centered on the native ligand's position.

      • Validation Criterion: Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the top-ranked docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is considered a successful validation , indicating that your protocol is reliable.[14][17][19]

Logical Flow of Results Interpretation

Results_Analysis Docking_Output Docking Output (Poses & Scores) Analyze_Scores 1. Analyze Binding Affinity (kcal/mol) Docking_Output->Analyze_Scores Visualize_Pose 2. Visualize Top Pose(s) (PyMOL, Chimera) Analyze_Scores->Visualize_Pose Rank poses Analyze_Interactions 3. Analyze Interactions (H-Bonds, Hydrophobic) Visualize_Pose->Analyze_Interactions Inspect pose Hypothesis Formulate Biological Hypothesis Analyze_Interactions->Hypothesis Validation 4. Protocol Validation (Re-docking RMSD < 2.0 Å) Validation->Hypothesis Confirms Protocol Reliability

Caption: Logical process for analyzing and validating docking results.

Conclusion

This application note provides a comprehensive and self-validating protocol for the molecular docking of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid. By adhering to this structured workflow—from meticulous ligand and receptor preparation to rigorous analysis and validation—researchers can generate reliable and reproducible results. This computational insight is invaluable for understanding potential protein-ligand interactions, guiding further experimental studies, and ultimately accelerating the path toward novel therapeutic discoveries.

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  • Journal of the Serbian Chemical Society. (n.d.). The structure and biological properties of (4-hydroxy-1-methyl-2-oxo-1,2-dihydro-quinolin-3-yl)acetic acid and its esters. Retrieved from Journal of the Serbian Chemical Society. [Link]

  • PubChem. (n.d.). (1-Methyl-2-oxo-1,2-dihydro-4-quinolinyl)acetic acid. Retrieved from National Institutes of Health. [Link]

  • PubMed Central. (2024). Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. Retrieved from National Institutes of Health. [Link]

  • MDPI. (2023). Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. Retrieved from MDPI. [Link]

  • PubMed Central. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Retrieved from National Institutes of Health. [Link]

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Application Notes and Protocols for the Crystallization of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Crystallinity in Drug Development

(4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid and its analogs represent a class of compounds with significant potential in medicinal chemistry. As with any active pharmaceutical ingredient (API), the solid-state properties are of paramount importance. Crystallization is a critical purification step that also allows for the control of particle size, morphology, and polymorphic form, all of which can profoundly impact the bioavailability, stability, and manufacturability of a drug product. A well-defined and reproducible crystalline form is often a regulatory requirement. These application notes provide a comprehensive guide to the crystallization of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid analogs, offering both foundational principles and detailed, actionable protocols for researchers in drug development.

The molecular structure of the parent compound features a quinolinone core, a carboxylic acid moiety, and a methyl group. The presence of both hydrogen bond donors (the carboxylic acid) and acceptors (the carbonyl and carboxyl groups) suggests that hydrogen bonding will play a significant role in the crystal lattice. The relatively rigid quinolinone ring system can facilitate ordered packing in the solid state. This guide will explore various crystallization techniques to obtain high-quality single crystals suitable for structural elucidation and to produce pure, crystalline material for further studies.

I. Foundational Principles of Crystallization

Successful crystallization is a balance of thermodynamics and kinetics. The process begins with the creation of a supersaturated solution, from which the solute molecules will self-assemble into a highly ordered, three-dimensional lattice. The key factors influencing this process are:

  • Solubility: The ideal solvent will dissolve the compound at an elevated temperature but exhibit significantly lower solubility at room temperature or below. The principle of "like dissolves like" is a useful starting point; given the polar nature of the carboxylic acid group and the quinolinone system, polar solvents are likely to be effective.

  • Supersaturation: This is the driving force for crystallization. It can be achieved by cooling a saturated solution, evaporating the solvent, or adding an anti-solvent. The rate at which supersaturation is achieved can dramatically affect crystal size and quality; slow, controlled changes are generally preferred.

  • Nucleation: This is the initial formation of a stable crystalline entity from the supersaturated solution. It can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation). Minimizing dust and other particulates is crucial to control nucleation.

  • Crystal Growth: Once a nucleus has formed, it grows by the ordered addition of solute molecules from the solution. The rate of growth should be slow enough to allow for the incorporation of molecules into the crystal lattice in an ordered fashion, minimizing defects and inclusions.

II. Key Crystallization Techniques and Protocols

Several techniques can be employed to crystallize (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid analogs. The choice of method will depend on the specific properties of the analog and the desired outcome (e.g., single crystals for X-ray diffraction versus bulk crystalline material).

A. Slow Cooling Crystallization

This is one of the most common and effective methods for obtaining high-quality crystals. It relies on the temperature-dependent solubility of the compound.

Causality: By dissolving the compound in a suitable solvent at an elevated temperature to achieve saturation and then slowly cooling the solution, the solubility decreases, leading to a state of supersaturation that initiates crystallization. The slow rate of cooling allows for the formation of larger, more well-ordered crystals.

Protocol:

  • Solvent Screening: In a small vial, test the solubility of a few milligrams of the compound in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures with water) at room temperature and upon heating. A good solvent will show a significant increase in solubility with temperature.

  • Preparation of Saturated Solution: Add the (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid analog to the chosen solvent in a clean Erlenmeyer flask. Heat the mixture with gentle stirring until the solid is completely dissolved. If necessary, add a small amount of additional solvent to ensure complete dissolution.

  • Hot Filtration (Optional but Recommended): If any particulate matter is present, perform a hot filtration using a pre-warmed funnel and filter paper to remove insoluble impurities. This step is critical for preventing unwanted nucleation.

  • Slow Cooling: Cover the flask with a watch glass or loosely with aluminum foil to prevent rapid evaporation and contamination. Allow the solution to cool slowly to room temperature. For even slower cooling, the flask can be placed in an insulated container (e.g., a Dewar flask filled with warm water).

  • Crystal Collection: Once crystal formation appears complete, collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum at a temperature well below the solvent's boiling point to remove residual solvent.

B. Slow Evaporation

This technique is particularly useful for obtaining single crystals for X-ray crystallography, especially when the compound is highly soluble at room temperature.

Causality: As the solvent slowly evaporates from an unsaturated or saturated solution, the concentration of the solute increases, eventually reaching supersaturation and inducing crystallization. The slow rate of evaporation is key to growing well-defined single crystals.

Protocol:

  • Solvent Selection: Choose a solvent in which the compound is soluble at room temperature. More volatile solvents like dichloromethane or ethyl acetate are often suitable.

  • Solution Preparation: Dissolve the compound in the chosen solvent to create a clear, slightly undersaturated solution. Filter the solution to remove any dust or particulate matter.

  • Evaporation Setup: Transfer the solution to a clean vial or a small beaker. Cover the opening with parafilm and puncture a few small holes in it with a needle. This will allow for slow and controlled evaporation of the solvent.

  • Crystal Growth: Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks. Monitor the vial periodically for crystal growth.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the remaining solution. Wash the crystals gently with a small amount of fresh, cold solvent and allow them to air-dry briefly.

C. Vapor Diffusion

This is a refined technique for growing high-quality single crystals from very small amounts of material.

Causality: A solution of the compound in a relatively non-volatile solvent is allowed to equilibrate with the vapor of a more volatile anti-solvent. The anti-solvent vapor diffuses into the compound solution, reducing the compound's solubility and leading to slow crystallization.

Protocol:

  • Solvent/Anti-solvent Selection: Choose a solvent that readily dissolves the compound and an anti-solvent in which the compound is poorly soluble. The two solvents must be miscible.

  • Setup:

    • Hanging Drop: Place a small drop of the compound solution on a siliconized glass coverslip. Invert the coverslip and place it over a well in a crystallization plate that contains the anti-solvent. Seal the well with grease.

    • Sitting Drop: Place a small drop of the compound solution in a microbridge within a well of a crystallization plate. Add the anti-solvent to the bottom of the well and seal it.

  • Equilibration: Allow the setup to stand undisturbed in a stable temperature environment. The anti-solvent will slowly diffuse into the drop, inducing crystallization.

  • Monitoring and Harvesting: Monitor the drop for crystal growth over several days. Once crystals have formed, they can be carefully harvested.

D. Anti-Solvent Crystallization

This method is useful for compounds that are highly soluble in a particular solvent and for scaling up crystallization.

Causality: The addition of a solvent in which the compound is insoluble (an anti-solvent) to a solution of the compound reduces the overall solubility of the compound, leading to supersaturation and precipitation. Slow addition of the anti-solvent is crucial for obtaining crystalline material rather than an amorphous solid.

Protocol:

  • Solvent/Anti-solvent Pair Selection: Identify a solvent that dissolves the compound well and an anti-solvent that is miscible with the first solvent but in which the compound is poorly soluble.

  • Solution Preparation: Dissolve the compound in the primary solvent to create a clear solution.

  • Anti-Solvent Addition: Slowly add the anti-solvent to the stirred solution. The addition can be done dropwise. The point at which the solution becomes cloudy (the cloud point) indicates the onset of precipitation.

  • Crystal Formation: Continue adding the anti-solvent until precipitation is complete. The mixture can be stirred for a period to allow for crystal growth and equilibration.

  • Isolation: Collect the crystalline product by vacuum filtration, wash with the anti-solvent, and dry under vacuum.

III. Troubleshooting Common Crystallization Problems

Problem Possible Cause(s) Suggested Solution(s)
No crystals form - Solution is not supersaturated.- Compound is too soluble in the chosen solvent.- Presence of impurities inhibiting nucleation.- Concentrate the solution by evaporating some solvent.- Cool the solution to a lower temperature.- Add a seed crystal.- Gently scratch the inside of the flask with a glass rod to create nucleation sites.- Try a different solvent or solvent mixture.
Oiling out - The solution becomes supersaturated at a temperature above the compound's melting point in the solvent.- The rate of supersaturation is too high.- Use a more dilute solution.- Cool the solution more slowly.- Add the anti-solvent more slowly.- Try a solvent with a lower boiling point.
Formation of very small crystals or powder - Rapid nucleation due to high supersaturation.- Agitation during crystal growth.- Decrease the rate of cooling or evaporation.- Use a more dilute solution.- Ensure the crystallization setup is in a vibration-free environment.

IV. Visualizing Crystallization Workflows

A. General Crystallization Workflow

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Analysis Compound Crude Compound Solvent Solvent Selection Compound->Solvent Dissolution Dissolution (with heating if needed) Solvent->Dissolution Filtration Hot Filtration (optional) Dissolution->Filtration Cooling Slow Cooling Filtration->Cooling Evaporation Slow Evaporation Filtration->Evaporation VaporDiffusion Vapor Diffusion Filtration->VaporDiffusion AntiSolvent Anti-Solvent Addition Filtration->AntiSolvent Collection Crystal Collection (Filtration) Cooling->Collection Evaporation->Collection VaporDiffusion->Collection AntiSolvent->Collection Washing Washing Collection->Washing Drying Drying Washing->Drying Analysis Analysis (e.g., XRD, DSC, Microscopy) Drying->Analysis

Caption: General workflow for the crystallization of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid analogs.

B. Decision Tree for Technique Selection

G Start Start with Crude Compound SolubilityCheck Significant increase in solubility with temperature? Start->SolubilityCheck HighSolubility High solubility at room temperature? SolubilityCheck->HighSolubility No SlowCool Use Slow Cooling SolubilityCheck->SlowCool Yes SmallScale Small scale (mg)? HighSolubility->SmallScale Yes AntiSolvent Use Anti-Solvent Crystallization HighSolubility->AntiSolvent No SlowEvap Use Slow Evaporation SmallScale->SlowEvap No VaporDiff Use Vapor Diffusion SmallScale->VaporDiff Yes

Application Notes and Protocols for Antifungal Susceptibility Testing of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Quinolines in Antifungal Drug Discovery

The rising tide of invasive fungal infections, coupled with the escalating challenge of antifungal resistance, has catalyzed the search for novel therapeutic agents.[1][2] Among the promising classes of molecules are quinoline derivatives, heterocyclic aromatic compounds historically recognized for their antimalarial, antibacterial, and anticancer properties.[3][4] Recent research has illuminated their potential as potent antifungal agents, with mechanisms of action that can differ from established drug classes.[5] Some quinoline compounds have been shown to disrupt the fungal cell wall and compromise the integrity of the cytoplasmic membrane, representing a departure from the ergosterol biosynthesis inhibition pathway targeted by azoles.[6]

As these novel compounds progress through the drug development pipeline, the need for standardized and reproducible methods for evaluating their in vitro antifungal activity is paramount.[7] Antifungal susceptibility testing (AFST) is the cornerstone of this evaluation, providing critical data on a compound's potency and spectrum of activity. These data, typically expressed as a Minimum Inhibitory Concentration (MIC), are essential for guiding preclinical and clinical development.[8]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the antifungal susceptibility testing of quinoline compounds. It provides not only detailed, step-by-step protocols adapted from internationally recognized standards but also delves into the scientific rationale behind key experimental choices. Special considerations pertinent to the physicochemical properties of quinoline derivatives are addressed to ensure the generation of accurate and reliable data.

Core Principles of Antifungal Susceptibility Testing

The primary objective of AFST is to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus in vitro.[8] This is achieved through two principal methodologies: broth dilution and agar-based diffusion. Both methods are well-established and standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][9] While these standards are not explicitly designed for novel compound classes like quinolines, their foundational principles provide a robust framework that can be adapted.

A critical aspect of any AFST protocol is the inclusion of quality control (QC) strains. These are well-characterized fungal isolates with known susceptibility profiles to standard antifungal agents.[10] Regular testing of QC strains ensures the validity and reproducibility of the experimental results.

Special Considerations for Testing Quinoline Compounds

The unique chemical nature of quinoline derivatives necessitates specific modifications and considerations to the standard AFST protocols.

Solubility and Solvent Effects

Many quinoline compounds are hydrophobic and exhibit poor solubility in aqueous media like the standard RPMI-1640 broth used in AFST.[11][12] This necessitates the use of an organic solvent, most commonly dimethyl sulfoxide (DMSO), to prepare stock solutions.[13] However, the introduction of a solvent is not without its own set of challenges:

  • Inherent Antifungal Activity of Solvents: DMSO itself can exhibit antifungal properties at certain concentrations.[4][14][15] It is therefore crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that inhibits fungal growth. Studies have shown that DMSO concentrations above 2.5% can significantly inhibit the growth of some fungal species.[13] A final concentration of 1% or less is generally recommended.

  • Solvent Control: A solvent control, consisting of the highest concentration of DMSO used in the assay in the absence of the test compound, must be included in every experiment to verify that the solvent itself is not affecting fungal growth.[13]

Endpoint Determination: MIC vs. MEC

The standard endpoint for AFST is the Minimum Inhibitory Concentration (MIC), which is the lowest drug concentration that results in a significant reduction in fungal growth (typically ≥50% for yeasts and complete inhibition for some molds, depending on the drug class and standardization body).[2][8] However, for compounds that primarily target the fungal cell wall, such as echinocandins, a different endpoint, the Minimum Effective Concentration (MEC), is often more appropriate.[3][8]

The MEC is defined as the lowest drug concentration that leads to the growth of small, round, compact hyphal forms in filamentous fungi, or aberrant growth in yeasts, as observed microscopically.[3][8][16] Given that some quinoline derivatives have been shown to damage the fungal cell wall, evaluating for an MEC endpoint, in addition to the traditional MIC, is highly recommended.[6] This is particularly relevant when testing against filamentous fungi (molds).

Protocol 1: Broth Microdilution Method for Yeasts (Adapted from CLSI M27)

This protocol is designed for testing the susceptibility of yeast species (e.g., Candida spp., Cryptococcus spp.) to quinoline compounds.[17][18][19]

Materials
  • Test quinoline compound

  • Dimethyl sulfoxide (DMSO), sterile

  • RPMI-1640 broth with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile, 96-well, U-bottom microtiter plates

  • Yeast isolates (test strains and QC strains, e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)

  • Sabouraud Dextrose Agar (SDA) plates

  • Spectrophotometer

  • Sterile saline (0.85% NaCl)

  • Incubator (35°C)

  • Microscope (for MEC determination, optional)

Workflow Diagram

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Quinoline Stock Solution in DMSO D Prepare Serial Dilutions in Microtiter Plate A->D B Culture Fungal Strains on SDA C Prepare Fungal Inoculum B->C E Inoculate Wells C->E F Incubate at 35°C for 24-48h E->F G Read MIC Endpoint (Visually or Spectrophotometrically) F->G H Read MEC Endpoint (Microscopically, Optional) F->H I Record and Analyze Data G->I H->I

Caption: Broth microdilution workflow for yeasts.

Step-by-Step Procedure
  • Preparation of Quinoline Stock Solution:

    • Accurately weigh the quinoline compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 100x the highest desired final concentration). Ensure complete dissolution.

    • Rationale: Using a high-concentration stock minimizes the volume of DMSO added to the assay, keeping the final concentration low.

  • Fungal Inoculum Preparation:

    • Subculture yeast isolates onto SDA plates and incubate at 35°C for 24 hours to ensure viability and purity.

    • Select several well-isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm). This corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute this adjusted suspension 1:1000 in RPMI-1640 broth to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

    • Rationale: A standardized inoculum density is critical for the reproducibility of MIC results.

  • Assay Plate Preparation:

    • In a 96-well microtiter plate, add 100 µL of RPMI-1640 broth to wells in columns 2 through 12.

    • Prepare a working solution of the quinoline compound by diluting the stock solution in RPMI-1640. Add 200 µL of this working solution (at 2x the highest desired final concentration) to the wells in column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and continuing this process across the plate to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (no drug).

    • Column 12 will serve as the solvent control (containing the highest concentration of DMSO used in the assay, but no quinoline compound).

  • Inoculation:

    • Add 100 µL of the final fungal inoculum to each well (columns 1-12). This will bring the final volume in each well to 200 µL and dilute the drug concentrations to their final desired values.

  • Incubation:

    • Seal the plates or place them in a humidified chamber to prevent evaporation.

    • Incubate at 35°C for 24 to 48 hours.

    • Rationale: Incubation time can affect MIC values; consistent timing is essential.

  • Endpoint Determination:

    • MIC: Read the plates at 24 hours. The MIC is the lowest concentration of the quinoline compound that causes a prominent (≥50%) reduction in turbidity compared to the growth control well. This can be assessed visually or with a microplate reader.

    • MEC (Optional for Yeasts): After reading the MIC, examine the wells using an inverted microscope. The MEC is the lowest concentration where you observe aberrant cell morphology (e.g., clumping, abnormal budding) compared to the normal yeast cells in the growth control.

  • Data Interpretation:

    • The growth control (column 11) should show robust turbidity.

    • The solvent control (column 12) should show growth comparable to the growth control. If growth is inhibited, the DMSO concentration is too high and the experiment is invalid.

    • The MIC/MEC is the final concentration of the quinoline compound in the first well that meets the endpoint criteria.

Protocol 2: Broth Microdilution Method for Filamentous Fungi (Adapted from CLSI M38)

This protocol is for testing the susceptibility of molds (e.g., Aspergillus spp., Fusarium spp.) to quinoline compounds.[9][20]

Materials
  • Same as Protocol 1, with the following additions:

    • Potato Dextrose Agar (PDA) plates

    • Sterile Tween 20 (0.05%) solution (optional, to aid in spore suspension)

Workflow Diagram

Mold_BMD_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Quinoline Stock Solution in DMSO D Prepare Serial Dilutions in Microtiter Plate A->D B Culture Mold on PDA C Prepare Spore Suspension B->C E Inoculate Wells C->E F Incubate at 35°C for 48-72h E->F G Read MIC Endpoint (Visually) F->G H Read MEC Endpoint (Microscopically) F->H I Record and Analyze Data G->I H->I

Caption: Broth microdilution workflow for molds.

Step-by-Step Procedure
  • Preparation of Quinoline Stock Solution:

    • Follow the same procedure as in Protocol 1.

  • Fungal Inoculum Preparation:

    • Grow the mold on PDA plates at 35°C for 7 days or until adequate sporulation is observed.

    • Harvest the conidia by flooding the plate with sterile saline (optionally containing 0.05% Tween 20 to reduce clumping).

    • Gently scrape the surface with a sterile loop or swab.

    • Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

    • Adjust the turbidity of the conidial suspension with a spectrophotometer to a final concentration of 0.4-5 x 10^4 CFU/mL after dilution in RPMI-1640.

  • Assay Plate Preparation and Inoculation:

    • Follow the same procedures as in Protocol 1, steps 3 and 4.

  • Incubation:

    • Seal the plates and incubate at 35°C for 48 to 72 hours, depending on the growth rate of the fungal species.

  • Endpoint Determination:

    • MIC: The MIC is the lowest concentration of the quinoline compound that causes complete (100%) inhibition of growth as observed visually.

    • MEC: Using an inverted microscope, examine the wells for morphological changes. The MEC is the lowest drug concentration that leads to the growth of small, round, compact hyphal forms compared to the long, filamentous hyphae in the growth control well.[3][16]

    • Rationale: For compounds affecting the cell wall, the MEC can be a more stable and reproducible endpoint than the MIC.[3]

Protocol 3: Agar-Based Disk Diffusion Method

The disk diffusion method is a simpler, qualitative or semi-quantitative alternative to broth microdilution. It is useful for screening large numbers of compounds or isolates.

Materials
  • Test quinoline compound

  • Appropriate solvent (e.g., DMSO)

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (for yeasts)

  • Standard Mueller-Hinton agar (for molds)

  • Fungal isolates and QC strains

  • Sterile swabs

  • Incubator (35°C)

  • Calipers

Step-by-Step Procedure
  • Preparation of Quinoline-Impregnated Disks:

    • Dissolve the quinoline compound in a suitable solvent to a known concentration.

    • Apply a precise volume (e.g., 10-20 µL) of the solution onto sterile filter paper disks and allow the solvent to evaporate completely. The amount of compound per disk should be recorded (e.g., in µ g/disk ).

  • Inoculum Preparation and Plating:

    • Prepare a fungal inoculum as described in Protocol 1 (for yeasts) or Protocol 2 (for molds), adjusted to a 0.5 McFarland standard.

    • Using a sterile swab, evenly inoculate the entire surface of an agar plate to create a uniform lawn of fungal growth.

    • Allow the plate to dry for 3-5 minutes.

  • Disk Application and Incubation:

    • Aseptically place the quinoline-impregnated disks onto the inoculated agar surface.

    • Gently press the disks to ensure full contact with the agar.

    • Invert the plates and incubate at 35°C for 24-48 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of growth inhibition around each disk to the nearest millimeter using calipers.

    • The size of the inhibition zone is inversely proportional to the MIC. A larger zone indicates greater susceptibility.

Data Presentation and Quality Control

All quantitative data from AFST should be summarized in clear, structured tables for easy comparison.

Table 1: Example MIC/MEC Data for a Novel Quinoline Compound (QNC-123)

Fungal IsolateMIC (µg/mL)MEC (µg/mL)
Candida albicans ATCC 9002821
Candida glabrata Clinical Isolate84
Cryptococcus neoformans H9910.5
Aspergillus fumigatus ATCC 20430540.25
Fusarium solani Clinical Isolate>6416

Table 2: Quality Control Ranges for Reference Antifungals

QC StrainAntifungal AgentExpected MIC Range (µg/mL)
C. parapsilosis ATCC 22019Fluconazole2-8
Amphotericin B0.25-1
C. krusei ATCC 6258Fluconazole16-64
Amphotericin B0.5-2
A. fumigatus ATCC 204305Voriconazole0.12-0.5
Amphotericin B0.5-2

Note: The MIC ranges in Table 2 are illustrative and should be based on the current CLSI or EUCAST documentation.

Conclusion

The protocols and considerations outlined in this guide provide a robust framework for the antifungal susceptibility testing of novel quinoline compounds. By adapting standardized methodologies and accounting for the specific physicochemical properties of this chemical class, researchers can generate high-quality, reproducible data. This is a critical step in the rigorous evaluation of quinoline derivatives as potential next-generation antifungal therapeutics. Adherence to these principles will ensure that the in vitro data generated are both reliable and relevant to the broader goals of antifungal drug discovery and development.

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Application Notes and Protocols for High-Throughput Screening of Quinoline Compound Libraries

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction: The Significance of the Quinoline Scaffold in Drug Discovery

The primary objective of high-throughput screening of a quinoline library is to efficiently identify "hits" - compounds that exhibit a desired biological activity against a specific target or in a particular cellular context.[7] A typical HTS workflow is a multi-step process designed to systematically narrow down a large collection of compounds to a manageable number of validated hits for further lead optimization.

The High-Throughput Screening Workflow: A Strategic Overview

A successful HTS campaign is a well-orchestrated process that begins with meticulous assay development and culminates in the identification of confirmed and prioritized hits. The workflow is designed to be both efficient and rigorous, minimizing the chances of false positives and negatives.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Screening cluster_2 Phase 3: Hit Confirmation & Prioritization AssayDev Assay Development & Optimization AssayVal Assay Validation (Z' > 0.5) AssayDev->AssayVal Robustness Check PrimaryScreen Primary Screen (Single Concentration) AssayVal->PrimaryScreen Ready for HTS HitSelection Hit Selection PrimaryScreen->HitSelection Activity Threshold DoseResponse Dose-Response (IC50/EC50) HitSelection->DoseResponse Preliminary Hits SecondaryAssay Secondary/Orthogonal Assays DoseResponse->SecondaryAssay Potency HitPrioritization Hit Prioritization SecondaryAssay->HitPrioritization Specificity LeadOpt Lead Optimization HitPrioritization->LeadOpt Validated Hits

Caption: A generalized workflow for a high-throughput screening campaign.

Designing and Preparing a High-Quality Quinoline Compound Library

The success of any HTS campaign is fundamentally dependent on the quality and diversity of the compound library.[8] When assembling a quinoline library for screening, several key parameters should be considered to maximize the potential for identifying high-quality hits.

Key Considerations for Library Design:

  • Structural Diversity: The library should encompass a wide range of quinoline scaffolds with diverse substitution patterns to explore a broad chemical space.

  • Drug-Likeness: Compounds should generally adhere to established guidelines for drug-like properties, such as Lipinski's Rule of Five, to increase the likelihood of favorable pharmacokinetic profiles.[9]

  • Purity and Integrity: Each compound in the library must be of high purity (typically >90%) to ensure that the observed biological activity is attributable to the intended molecule.

  • Solubility: Compounds should be soluble in a compatible solvent, most commonly dimethyl sulfoxide (DMSO), at the screening concentration.

Table 1: Recommended Physicochemical Properties for a Quinoline Screening Library

ParameterRecommended ValueRationale
Molecular Weight< 500 DaEnhances absorption and permeation.
LogP< 5Optimal balance between solubility and permeability.
Hydrogen Bond Donors≤ 5Improves membrane permeability.
Hydrogen Bond Acceptors≤ 10Improves membrane permeability.
Purity> 90%Ensures that biological activity is from the target compound.

Primary Screening: Identifying Initial Hits

The primary screen is the first pass through the entire compound library, typically at a single concentration, to identify compounds that exhibit activity in the chosen assay. For a quinoline library with known cytotoxic potential against cancer cells, a cell-based viability assay is an excellent starting point.

Featured Primary Assay: The MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11] Metabolically active cells with functional mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.[10][11]

Detailed Protocol: MTT Assay for High-Throughput Screening

Materials:

  • Quinoline compound library dissolved in DMSO.

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • 96-well or 384-well clear, flat-bottom cell culture plates.

  • Multichannel pipette or automated liquid handler.

  • Microplate reader capable of measuring absorbance at 570 nm.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells, then resuspend in complete culture medium to the desired seeding density (e.g., 5,000-10,000 cells/well for a 96-well plate).[12]

    • Dispense 100 µL of the cell suspension into each well of the microplate.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare a working concentration of the quinoline compounds in culture medium. The final DMSO concentration should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

    • Include appropriate controls:

      • Negative Control: Cells treated with vehicle (DMSO) only.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).

      • Blank: Medium only (no cells).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well.

    • Incubate the plate in the dark at room temperature for at least 2 hours on an orbital shaker to ensure complete solubilization of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Secondary Screening: Confirming and Characterizing Hits

Hits identified from the primary screen require further validation to confirm their activity and elucidate their mechanism of action. Secondary assays should be orthogonal to the primary assay, meaning they measure a different biological endpoint. Given that many quinoline derivatives are known to be kinase inhibitors, a biochemical kinase assay is a logical choice for a secondary screen.[13]

Featured Secondary Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[4][6] This assay is highly sensitive, has a broad dynamic range, and is amenable to HTS.[14]

Detailed Protocol: ADP-Glo™ Kinase Assay

Materials:

  • Purified kinase of interest (e.g., VEGFR, EGFR).

  • Kinase-specific substrate.

  • ATP.

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).

  • Kinase reaction buffer.

  • White, opaque 384-well assay plates.

  • Luminometer.

Step-by-Step Methodology:

  • Kinase Reaction Setup:

    • In a 384-well plate, add the kinase, substrate, and test compound (preliminary hit from the primary screen) in the kinase reaction buffer.

    • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.

    • Include controls:

      • No Inhibitor Control: Kinase reaction with vehicle (DMSO).

      • No Enzyme Control: Reaction mixture without the kinase.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and, therefore, the kinase activity.

Data Analysis and Hit Prioritization

Robust data analysis is crucial for the successful identification of true hits from large datasets. This involves assessing the quality of the screen, normalizing the data, and applying statistical methods to identify active compounds.

Assay Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[15] It takes into account the dynamic range of the assay and the variability of the positive and negative controls.

Z'-Factor Calculation:

Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • σ_p and σ_n are the standard deviations of the positive and negative controls, respectively.

  • μ_p and μ_n are the means of the positive and negative controls, respectively.

Table 2: Interpretation of Z'-Factor Values

Z'-FactorAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable

An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.[5][16]

Hit Confirmation and Prioritization

Compounds that are confirmed as active in secondary assays should be further characterized to determine their potency and selectivity.

  • Dose-Response Curves: Active compounds are tested at multiple concentrations to generate a dose-response curve and determine their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

  • Counter-Screens: These are performed to identify and eliminate compounds that interfere with the assay technology (e.g., autofluorescent compounds).

  • Selectivity Profiling: Hits are tested against a panel of related targets to assess their selectivity.

  • Structure-Activity Relationship (SAR) Analysis: Preliminary SAR can be established by comparing the activity of structurally related compounds.

Visualizing the Mechanism of Action: Lenvatinib as a Case Study

Lenvatinib_MoA cluster_membrane Cell Membrane cluster_pathways Intracellular Signaling Pathways cluster_outcomes Cellular Outcomes VEGFR VEGFR RasRafMEK Ras/Raf/MEK/ERK Pathway VEGFR->RasRafMEK PI3KAkt PI3K/Akt/mTOR Pathway VEGFR->PI3KAkt Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR FGFR FGFR->RasRafMEK PDGFR PDGFRα PDGFR->PI3KAkt Lenvatinib Lenvatinib Lenvatinib->VEGFR inhibits Lenvatinib->FGFR inhibits Lenvatinib->PDGFR inhibits Proliferation Cell Proliferation RasRafMEK->Proliferation Survival Cell Survival PI3KAkt->Survival

Caption: The mechanism of action of Lenvatinib, a quinoline-based kinase inhibitor.

Conclusion

High-throughput screening of quinoline compound libraries is a powerful approach for identifying novel therapeutic candidates. A successful HTS campaign requires careful planning, robust assay development, and rigorous data analysis. By following the principles and protocols outlined in this guide, researchers can increase their chances of discovering promising new quinoline-based drugs. The iterative process of screening, hit confirmation, and lead optimization is a cornerstone of modern drug discovery, and the versatile quinoline scaffold will undoubtedly continue to yield valuable therapeutic agents for years to come.

References

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  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. [Link]

  • A brief review of high throughput screening in drug discovery process. (2021). International Journal of Pharmaceutical Sciences Review and Research, 66(1), 1-5. [Link]

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  • Curia. (n.d.). Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. [Link]

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  • ResearchGate. (n.d.). The IC50 values of compounds C1 to C10 against four cancer cell lines.[Link]

  • Ahmed, S., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

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Application Notes and Protocols for In Vivo Experimental Design with Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Modern Therapeutics

Quinoline, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry. Its derivatives have yielded a remarkable array of therapeutic agents, demonstrating a broad spectrum of pharmacological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The journey of these promising compounds from laboratory discovery to clinical application is critically dependent on rigorous in vivo evaluation to ascertain their pharmacokinetic profiles, safety, and efficacy. These application notes provide a detailed guide for researchers, scientists, and drug development professionals on designing and executing robust in vivo studies for quinoline-based drug candidates.

Part 1: Foundational Principles of In Vivo Study Design

A successful in vivo study is not merely a set of procedures but a well-thought-out scientific investigation. The principles of the 3Rs (Replacement, Reduction, and Refinement) are paramount and form the ethical bedrock of all animal research. All experimental protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board to ensure animal welfare and compliance with national and international guidelines.

Animal Model Selection: A Critical First Step

The choice of animal model is fundamental to the translational relevance of the study. It should be guided by the therapeutic indication of the quinoline derivative.

  • Rodents (Mice and Rats): These are the most frequently used models for initial pharmacokinetic (PK), toxicity, and efficacy studies. Their small size, rapid breeding cycle, and well-established genetic backgrounds make them ideal for preliminary assessments. For instance, Plasmodium berghei-infected mice are a standard model for antimalarial studies, while xenograft models in immunodeficient mice are the workhorse of in vivo cancer research.[1][2]

  • Rabbits, Dogs, and Non-Human Primates: These larger species are often employed in later-stage preclinical development. Their physiological and metabolic systems can be more predictive of human responses, making them suitable for more comprehensive toxicology and pharmacokinetic evaluations.

  • Zebrafish Larvae: This emerging model is gaining traction for rapid, high-throughput screening of toxicity and preliminary efficacy due to its genetic tractability and optical transparency.

Here is a decision tree to guide the selection of an appropriate animal model:

Animal_Model_Selection Start Start: Therapeutic Indication? Indication Identify Target Disease Start->Indication ModelType Select Model Type Indication->ModelType Antimalarial Antimalarial ModelType->Antimalarial Infectious Disease Anticancer Anticancer ModelType->Anticancer Oncology Antibacterial Antibacterial ModelType->Antibacterial Infectious Disease MalariaModel P. berghei in Mice (e.g., C57BL/6J, Swiss Webster) Antimalarial->MalariaModel CancerModel Xenograft/PDX in Immunodeficient Mice (e.g., Nude, NOD-SCID) Anticancer->CancerModel BacterialModel Specific Pathogen Infection Model (e.g., S. aureus skin infection in mice) Antibacterial->BacterialModel ToxicityPK Toxicity/PK Studies? MalariaModel->ToxicityPK CancerModel->ToxicityPK BacterialModel->ToxicityPK InitialToxPK Initial Screening ToxicityPK->InitialToxPK Yes AdvancedToxPK Advanced Preclinical ToxicityPK->AdvancedToxPK Yes RodentModel Rats or Mice InitialToxPK->RodentModel LargerModel Rabbits, Dogs, or Non-Human Primates AdvancedToxPK->LargerModel InVivo_Workflow Start Novel Quinoline Derivative AcuteTox Phase 1: Acute Toxicity (OECD 420/423/425) Start->AcuteTox SubChronicTox Phase 2: Sub-chronic Toxicity (28-day/90-day, OECD 407/408) AcuteTox->SubChronicTox Determine dose range PK_PD Phase 3: Pharmacokinetics (PK) & Pharmacodynamics (PD) SubChronicTox->PK_PD Establish NOAEL Efficacy Phase 4: Efficacy Studies (Disease-specific models) PK_PD->Efficacy Inform dosing regimen DataAnalysis Data Analysis & Interpretation Efficacy->DataAnalysis Report Final Report & IND Submission DataAnalysis->Report

Caption: General workflow for in vivo studies of quinoline derivatives.

Phase 1: Toxicity Assessment

Toxicity studies are essential to determine the safety profile of the quinoline derivative and to establish a safe dose range for subsequent studies.

Objective: To determine the short-term adverse effects of a single high dose of the test substance.

Protocol: Following OECD Guidelines 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure).

  • Animal Model: Typically rats (one sex, usually females as they can be slightly more sensitive).

  • Procedure:

    • Fast animals overnight prior to dosing.

    • Administer the quinoline derivative via oral gavage at one of the specified starting dose levels (e.g., 5, 50, 300, 2000 mg/kg).

    • Observe animals closely for the first few hours post-dosing and at least once daily for 14 days.

    • Record clinical signs of toxicity, body weight changes, and any mortalities.

    • Perform a gross necropsy on all animals at the end of the study.

  • Endpoint: Determination of the LD50 (median lethal dose) or the dose causing evident toxicity, which allows for classification according to the Globally Harmonised System (GHS).

Objective: To evaluate the potential adverse effects of repeated exposure to the quinoline derivative over a prolonged period. [3] Protocols:

  • 28-Day Repeated Dose Oral Toxicity Study (OECD Guideline 407): Provides information on health hazards from repeated exposure over a limited time. [4][5]* 90-Day Repeated Dose Oral Toxicity Study (OECD Guideline 408): A sub-chronic study that helps identify target organ toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL). [6][7][8]* Chronic Toxicity Studies (ICH S4): Typically 6 to 9 months in duration to support clinical trials of similar length. [9] General Procedure:

  • Animal Model: Rodents (e.g., Sprague-Dawley rats), with groups of at least 10 males and 10 females per dose level.

  • Dose Levels: At least three dose levels plus a control group. The highest dose should induce some toxicity but not significant mortality.

  • Administration: Daily administration (e.g., oral gavage) for the duration of the study (28, 90 days, or longer).

  • Observations:

    • Daily clinical observations for signs of toxicity.

    • Weekly body weight and food consumption measurements.

    • Ophthalmological examination before and at the end of the study.

    • At termination, collect blood for hematology and clinical chemistry analysis.

    • Conduct a full necropsy and weigh major organs.

    • Perform histopathological examination of organs and tissues.

  • Satellite Group: A recovery group may be included to assess the reversibility of any observed toxic effects. [5] Table 1: Representative Toxicity Data for Quinoline Derivatives

CompoundAnimal ModelStudy DurationNOAELKey Toxicological FindingsReference
ChloroquineAlbino RatsAcute-LD50: 350 mg/kg (oral)[10]
HydroxychloroquineAlbino RatsAcute-LD50: 1550 mg/kg (oral)[10]
QuinolineF344/DuCrj Rats28-day50 mg/kg/dayDecreased body weight gain at higher doses.[11]
Phase 2: Pharmacokinetic (PK) Studies

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the quinoline derivative.

Protocol: In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per time point or using a sparse sampling design).

  • Acclimatization: Allow rats to acclimatize for at least one week before the study. 3. Dosing:

    • Administer a single dose of the quinoline derivative via the intended clinical route (e.g., oral gavage) and intravenously (to determine bioavailability).

    • For oral administration, use an appropriate vehicle and a volume of 5-10 ml/kg. [12]4. Blood Sampling:

    • Collect serial blood samples (e.g., 100-200 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Blood can be collected from the tail vein, saphenous vein, or via sparse sampling where different animals are used for different time points. [9][13]Anesthesia may be required depending on the sampling method. [11]5. Sample Processing:

    • Collect blood into heparinized tubes.

    • Centrifuge to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of the parent drug (and any major metabolites) in plasma using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Use non-compartmental analysis (NCA) to calculate key PK parameters. [14][15] Table 2: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
Elimination half-life
CL Clearance
Vd Volume of distribution
F (%) Bioavailability

Table 3: Example In Vivo Pharmacokinetic Data for Chloroquine

ParameterValue (in rats)Reference
Dose 20 mg/kg (oral)[10]
Cmax ~0.8 µg/mL (serum)[10]
Tmax ~4 hours[10]
~1 day[10]
Phase 3: Efficacy Studies

Objective: To evaluate the therapeutic effect of the quinoline derivative in a relevant disease model.

Protocol:

  • Parasite and Host: Use a suitable strain of P. berghei (e.g., ANKA for cerebral malaria models) and a susceptible mouse strain (e.g., C57BL/6J or Swiss Webster). [1][16]2. Infection: Infect mice intraperitoneally (i.p.) with 1x10^5 to 1x10^6 parasitized red blood cells. [16][17]3. Treatment:

    • Initiate treatment 2-3 days post-infection.

    • Administer the quinoline derivative daily for 4-5 consecutive days via the desired route (e.g., oral gavage).

    • Include a vehicle control group and a positive control group (e.g., chloroquine at 20 mg/kg/day). [16]4. Monitoring:

    • Monitor parasitemia daily by preparing Giemsa-stained thin blood smears from tail blood.

    • Record survival and clinical signs of malaria.

  • Endpoint:

    • Determine the percentage reduction in parasitemia compared to the vehicle control.

    • Calculate the mean survival time.

Table 4: Example In Vivo Antimalarial Efficacy Data

CompoundDose (mg/kg/day, p.o.)Mouse StrainParasite Strain% Parasitemia ReductionReference
Mefloquine10Swiss AlbinoP. berghei98.95% (curative)
Primaquine20 (daily for 3 days)-P. bergheiHigh survival rate[18]
Chloroquine-Primaquine Hybrid-C57BL/6P. bergheiActive against liver and blood stages[5]

Protocol:

  • Cell Culture: Culture the desired human cancer cell line (e.g., MGC-803 for gastric cancer) under sterile conditions. [19][20]2. Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old). [15][21]3. Tumor Implantation:

    • Harvest cancer cells in their exponential growth phase.

    • Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL (often mixed with Matrigel) into the flank of each mouse. [2][15]4. Treatment:

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

    • Administer the quinoline derivative at a predetermined dose and schedule.

    • Include a vehicle control and a standard-of-care positive control (e.g., 5-Fluorouracil).

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

    • Monitor body weight as an indicator of toxicity.

  • Endpoint:

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

    • Calculate the percentage of tumor growth inhibition.

Table 5: Example In Vivo Anticancer Efficacy Data

CompoundDose RegimenAnimal ModelCancer Type (Cell Line)Tumor Growth Inhibition (%)Reference
Quinoline-Chalcone (12e)Not specifiedNude Mice (Xenograft)Gastric (MGC-803)Significant inhibition reported[19]
Compound 91b1Not specifiedNude Mice (Xenograft)-Strong anticancer effects[20]

Protocol:

  • Bacterial Culture: Grow S. aureus to the mid-exponential phase. [22]2. Animal Model: Use a suitable mouse strain (e.g., Crl:SKH1-E hairless mice or standard strains with shaved backs). [22]3. Infection:

    • Anesthetize the mice.

    • Induce a superficial skin infection by disrupting the epidermal barrier (e.g., via tape stripping) followed by topical application of S. aureus, or via subcutaneous injection of a bacterial suspension. [18][23]4. Treatment:

    • Initiate treatment at a specified time post-infection.

    • Administer the quinoline derivative via the intended route (e.g., topical, oral, or intravenous).

    • Include vehicle and positive control (e.g., ciprofloxacin) groups.

  • Monitoring:

    • Visually score the skin lesions daily.

    • At the end of the study, euthanize the mice and excise the infected skin tissue.

  • Endpoint:

    • Homogenize the tissue and perform serial dilutions to determine the bacterial load (Colony Forming Units - CFU/gram of tissue).

    • Compare the bacterial burden between treated and control groups.

Table 6: Example In Vivo Antibacterial Efficacy Data

CompoundDose (mg/kg) & RouteMouse ModelInfection ModelOutcomeReference
Ciprofloxacin0.538 (i.v.)-S. aureus systemic infectionED50[4]
Ciprofloxacin20 (i.v.)-S. typhimurium infection3-4 log reduction in CFU in liver/spleen[3]
Sitafloxacin-RatP. aeruginosa urinary tract infectionGreater efficacy than ciprofloxacin[24]

Part 3: Mechanistic Insights and Visualization

Understanding the mechanism of action of a quinoline derivative is crucial for its development. In vivo studies can be designed to probe these mechanisms.

Anticancer Quinoline Derivatives: Topoisomerase I Inhibition

Many quinoline-based anticancer agents function by inhibiting topoisomerase I (Topo I), an enzyme essential for relaxing DNA supercoils during replication and transcription. [24]Inhibition of Topo I stabilizes the enzyme-DNA cleavage complex, leading to DNA strand breaks and ultimately apoptosis in rapidly dividing cancer cells. [25][26]

TopoI_Inhibition cluster_nucleus Cell Nucleus DNA Supercoiled DNA TopoI Topoisomerase I (Topo I) DNA->TopoI binds to CleavageComplex Topo I-DNA Cleavage Complex TopoI->CleavageComplex nicks DNA Quinoline Quinoline Derivative (Topo I Inhibitor) Quinoline->CleavageComplex stabilizes ReplicationFork Replication Fork Collision CleavageComplex->ReplicationFork DSB DNA Double-Strand Break ReplicationFork->DSB Apoptosis Apoptosis DSB->Apoptosis Heme_Detoxification cluster_vacuole Parasite Digestive Vacuole Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme digestion Hemozoin Inert Hemozoin Crystal Heme->Hemozoin crystallization HemeComplex Quinoline-Heme Complex Heme->HemeComplex Quinoline Quinoline Derivative Quinoline->HemeComplex HemeComplex->Hemozoin ParasiteDeath Parasite Death HemeComplex->ParasiteDeath Toxicity

Caption: Inhibition of heme detoxification by quinolines.

Conclusion

The in vivo evaluation of quinoline derivatives is a multifaceted process that requires careful planning, ethical consideration, and rigorous execution. By following a phased approach that systematically assesses toxicity, pharmacokinetics, and efficacy, researchers can generate the high-quality data necessary to advance promising compounds through the drug development pipeline. The protocols and guidelines presented here provide a comprehensive framework for designing and conducting these critical studies, ultimately contributing to the development of new and effective quinoline-based therapies.

References

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important quinolone derivative. This guide provides in-depth, experience-driven advice in a direct question-and-answer format, moving beyond simple protocols to explain the fundamental chemistry behind each step.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid?

The most prevalent and robust method is a two-step synthesis starting from 4-methyl-2(1H)-quinolinone (also known as 4-methylcarbostyril).

  • Step 1: N-Alkylation: The nitrogen atom of the quinolinone ring is alkylated using an ethyl haloacetate, typically ethyl bromoacetate, in the presence of a base. This forms the intermediate, ethyl (4-methyl-2-oxo-2H-quinolin-1-yl)acetate.

  • Step 2: Saponification (Ester Hydrolysis): The ethyl ester intermediate is then hydrolyzed under basic conditions, followed by acidification, to yield the final carboxylic acid product.

This approach is favored for its high regioselectivity and generally good yields when optimized.

Q2: My overall yield is consistently low. What are the most critical parameters I should investigate?

Low yield in this synthesis typically points to issues in one of three areas:

  • Inefficient N-Alkylation: This is the most common bottleneck. Key factors include the choice of base, solvent, reaction temperature, and the purity of your starting materials. Incomplete deprotonation of the quinolinone or competing side reactions can significantly lower the yield of your ester intermediate.

  • Competing O-Alkylation: Instead of attacking the nitrogen, the haloacetate can react with the oxygen of the amide group, forming an unwanted O-alkylated byproduct (2-ethoxy-4-methylquinoline-1-acetic acid derivative). While N-alkylation is generally favored, reaction conditions can inadvertently promote this side reaction.[1][2]

  • Incomplete Hydrolysis or Product Degradation: The ester hydrolysis step, while straightforward, can be incomplete if reaction times are too short or the base is not strong enough. Conversely, excessively harsh conditions (e.g., high temperatures for prolonged periods) can lead to the degradation of the quinolone ring system.[3]

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental problems with detailed explanations and actionable solutions.

Problem 1: Low or No Conversion of Starting Material in the N-Alkylation Step

You observe a significant amount of unreacted 4-methyl-2(1H)-quinolinone in your TLC or LC-MS analysis after the first step.

  • Possible Cause A: Ineffective Deprotonation

    • Explanation: The N-H bond of the quinolinone (a lactam) is not particularly acidic. A sufficiently strong base is required to generate the nucleophilic anion needed to attack the ethyl bromoacetate.[4] Weak bases like triethylamine are often insufficient. Furthermore, the presence of water will consume strong bases and inhibit deprotonation.

    • Solution:

      • Base Selection: Use a stronger base. Sodium hydride (NaH) is highly effective as it irreversibly deprotonates the quinolinone.[5] Anhydrous potassium carbonate (K₂CO₃) is a safer, non-pyrophoric alternative that works well, especially at slightly elevated temperatures.[6][7]

      • Solvent Choice: The solvent plays a critical role in stabilizing the intermediate anion.[8] Use a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents effectively solvate the cation (e.g., Na⁺ or K⁺), leaving a more "naked" and highly reactive quinolinone anion, which promotes the desired Sₙ2 reaction.[1][2]

      • Ensure Anhydrous Conditions: Dry your solvent and glassware thoroughly. If using K₂CO₃, ensure it is finely powdered and freshly dried.

Base Typical Solvent Pros Cons
NaH DMF, THFHighly effective, irreversible deprotonation.[5]Pyrophoric, requires strict anhydrous conditions.
K₂CO₃ DMF, AcetoneSafer, inexpensive, effective.[6][7]Slower reaction, may require heating (e.g., 60-80 °C).
Cs₂CO₃ DMF, DMSOHighly effective, often gives higher yields.[9]More expensive.
  • Possible Cause B: Alkylating Agent Reactivity

    • Explanation: While ethyl bromoacetate is standard, its reactivity can be an issue. Ethyl chloroacetate is less reactive and will require more forcing conditions. Ethyl iodoacetate is more reactive but also more expensive and less stable.

    • Solution:

      • Confirm Reagent: Use ethyl bromoacetate for a good balance of reactivity and stability.

      • Temperature: If using K₂CO₃ in DMF, gently heating the reaction mixture to 60-80 °C can significantly increase the reaction rate without promoting excessive side reactions.[2] Monitor progress by TLC.

Problem 2: A Major Byproduct is Observed with a Similar Polarity to the Desired Ester

Your crude product shows two major spots on TLC, and the mass spectrum indicates an isomer of your desired product. This is often the O-alkylated byproduct.

  • Explanation: The deprotonated quinolinone is an ambident nucleophile, meaning it has two nucleophilic sites: the nitrogen and the oxygen. Alkylation at the nitrogen is the thermodynamically favored product, while alkylation at the oxygen is often the kinetically favored product. The reaction conditions dictate the ratio of N- to O-alkylation.[1][2][10] Harder cations (like Li⁺) and polar protic solvents tend to favor O-alkylation, whereas softer cations (like K⁺ or Cs⁺) and polar aprotic solvents favor N-alkylation.[1][9]

  • Solution:

    • Use K₂CO₃ or Cs₂CO₃ as the Base: These bases with "softer" cations are known to selectively promote N-alkylation.[1][9]

    • Use a Polar Aprotic Solvent: Stick with high-purity DMF or DMSO. These solvents disfavor the formation of the O-alkylated product.[1][11]

    • Control Temperature: Run the reaction at room temperature if possible, or with gentle heating. Excessively high temperatures can sometimes alter selectivity.

Problem 3: Incomplete Hydrolysis of the Ester Intermediate

After the saponification step and acidic workup, you still see a significant amount of the starting ester in your crude product.

  • Explanation: Ester hydrolysis requires a sufficient stoichiometric excess of a strong base and adequate time to go to completion. The reaction can be sluggish if the concentration of the base is too low or the temperature is insufficient.

  • Solution:

    • Base and Stoichiometry: Use a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[12] A common condition is using 2-4 equivalents of base in a mixture of ethanol and water.

    • Temperature and Time: Refluxing the reaction mixture is standard practice.[12] A typical reaction time is 2-4 hours. It is crucial to monitor the reaction's completion.

    • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting ester. The product, being a carboxylic acid salt (carboxylate), will be highly polar and should remain at the baseline, while the starting ester will have a much higher Rf value. The reaction is complete when the ester spot is no longer visible.

Problem 4: Difficulty Isolating the Final Product After Hydrolysis

After acidification, the product either doesn't precipitate, or it forms an oil, or the isolated yield is very low.

  • Explanation: The purity and pH of the solution during workup are critical. The product is soluble in basic solutions as its carboxylate salt and becomes insoluble in acidic solutions as the neutral carboxylic acid.

  • Solution:

    • Ensure Complete Hydrolysis: Before workup, confirm the reaction is complete via TLC (see Problem 3).

    • Proper Acidification: After hydrolysis, cool the reaction mixture in an ice bath. Slowly add a strong acid, such as 2M HCl, while stirring vigorously. Monitor the pH with pH paper or a meter. The product will precipitate out as the solution becomes acidic. Aim for a final pH of ~2-3 to ensure complete protonation.

    • Induce Precipitation: If the product oils out or remains in solution, try scratching the inside of the flask with a glass rod to induce crystallization. Sometimes, adding a small seed crystal can help.

    • Extraction: If precipitation is unsuccessful, the product may need to be extracted. After acidification, extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

    • Purification: The most common method for purifying the final acid is recrystallization. A mixture of ethanol and water or acetic acid is often effective.

Experimental Workflow & Diagrams

Overall Synthesis Workflow

The diagram below outlines the complete two-step synthesis process.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis cluster_2 Purification SM 4-Methyl-2(1H)-quinolinone INT Ethyl (4-methyl-2-oxo-2H-quinolin-1-yl)acetate SM->INT Ethyl bromoacetate, K₂CO₃, DMF FP (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid INT->FP 1. NaOH, EtOH/H₂O, Reflux 2. HCl (aq) PUR Final Pure Product FP->PUR Recrystallization

Caption: Workflow for the synthesis of the target compound.

Troubleshooting Decision Tree for Low Yield

Use this diagram to diagnose the cause of low yields in your synthesis.

G start Low Overall Yield check_step1 Analyze crude product from Step 1 (N-Alkylation) start->check_step1 low_conv High % of Starting Material? check_step1->low_conv byproduct Major Byproduct Isomer Present? check_step1->byproduct good_ester Clean Ester Formation, but low final yield? check_step1->good_ester sol_low_conv Ineffective Deprotonation. Solution: Use stronger base (NaH/K₂CO₃) and anhydrous polar aprotic solvent (DMF). low_conv->sol_low_conv Yes sol_byproduct Competing O-Alkylation. Solution: Use K₂CO₃/Cs₂CO₃ in DMF to favor N-alkylation. byproduct->sol_byproduct Yes sol_good_ester Problem in Hydrolysis/Workup. Solution: Ensure complete hydrolysis (TLC). Optimize acidification (pH 2-3) and isolation. good_ester->sol_good_ester Yes

Caption: Decision tree for troubleshooting low yield issues.

References

  • Juniper Publishers. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Organic and Medicinal Chemistry International Journal. [Link]

  • ResearchGate. N- and O- alkylation of a quinolone fluorophore. [Link]

  • National Institutes of Health (NIH). (2011). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][13][14]naphthyrin-5(6H)-one. [Link]

  • ACS Publications. (2024). Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. ACS Omega. [Link]

  • National Institutes of Health (NIH). Enantioselective Construction of Quaternary N-Heterocycles by Palladium-Catalyzed Decarboxylative Allylic Alkylation of Lactams. [Link]

  • Royal Society of Chemistry. (2024). Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation. [Link]

  • MDPI. (2024). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. [Link]

  • ResearchGate. Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. [Link]

  • MDPI. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. [Link]

  • National Institutes of Health (NIH). (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. [Link]

  • ResearchGate. (2007). Alkylation of N-Substituted 2-Phenylacetamides. [Link]

  • ResearchGate. (2022). Novel acetic acid derivatives containing quinazolin‐4(3H)‐one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. [Link]

  • National Institutes of Health (NIH). (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • ResearchGate. Optimizing reaction conditions of N-alkylation reaction. [Link]

  • National Institutes of Health (NIH). (2024). Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. [Link]

  • ACS Publications. (2023). Indium-Catalyzed Synthesis of 4-Alkynyl-2-quinolones Accompanied by Alkyne Migration. [Link]

  • ACS Publications. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. [Link]

  • MDPI. (2002). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. [Link]

  • ChemRxiv. (2023). An Overview of Palladium-Catalyzed N-alkylation Reactions. [Link]

  • Royal Society of Chemistry. (2016). A direct metal-free C2–H functionalization of quinoline N-oxides: a highly selective amination and alkylation strategy towards 2-substituted quinolines. [Link]

  • MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]

  • TSI Journals. (2014). Substituted quinolinones. 21. Efficient N-alkylation of 4-chloro-6. [Link]

  • Google Patents. (2011).
  • ResearchGate. N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. [Link]

  • Qeios. (2024). [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives. [Link]

  • Royal Society of Chemistry. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. [Link]

Sources

Technical Support Center: Recrystallization of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on achieving high purity of this compound through recrystallization. Here, we move beyond simple protocols to explain the scientific principles behind each step, empowering you to troubleshoot and optimize your experiments effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common challenges encountered during the recrystallization of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid.

Q1: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?

A1: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its own melting point, or when the solution becomes supersaturated at a temperature where the solute's solubility is still very high. This is a common issue, especially with mixed solvent systems or when the compound has a relatively low melting point.[1]

  • Causality: The solute, instead of depositing onto a growing crystal lattice, separates as a liquid phase because the thermal energy of the system is too high for orderly crystal formation. Impurities can also suppress the melting point of the solute, exacerbating this issue.

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of additional solvent (the "good" solvent in a mixed system) to decrease the saturation level slightly.[1][2]

    • Cool the solution much more slowly. You can achieve this by leaving the flask on a cooling hotplate or insulating it with glass wool or paper towels to allow for gradual heat loss.[1][2] Slow cooling is critical for allowing molecules to orient themselves correctly into a crystal lattice.

    • If using a mixed-solvent system, consider adding the "poor" solvent at a slightly lower temperature.

Q2: My crystal yield is very low. What are the most likely causes and how can I improve it?

A2: A low yield is one of the most frequent problems in recrystallization and typically points to issues with solvent volume or cooling rate.[1][3]

  • Causality & Solutions:

    • Excess Solvent: This is the most common reason for poor yield.[1] Using more than the minimum amount of hot solvent required to dissolve the compound will leave a significant portion of your product in the mother liquor upon cooling.[3] To remedy this, you can carefully evaporate the excess solvent and attempt the recrystallization again.[1]

    • Premature Filtration: If you filter the solution while it is still too warm, you will lose product that has not yet had a chance to crystallize. Ensure the solution has reached room temperature and then been thoroughly chilled in an ice bath before filtration.[4]

    • Inappropriate Solvent Choice: If the compound has significant solubility in the solvent even at low temperatures, the recovery will be poor. Re-evaluate your solvent system by performing small-scale solubility tests.

    • Rinsing with Warm Solvent: Washing the collected crystals with room-temperature or warm solvent will redissolve some of your product. Always use a minimal amount of ice-cold solvent for rinsing.[3]

Q3: No crystals are forming, even after cooling the solution in an ice bath. What should I do?

A3: This phenomenon, known as supersaturation, occurs when the solute remains dissolved even though its concentration is above its normal solubility limit.[1][3] Crystal formation requires a nucleation site to begin.

  • Causality: The solution lacks a surface or particle to initiate crystal growth. This can happen with very pure compounds in very clean glassware.

  • Solutions (in order of preference):

    • Scratch the inner surface of the flask with a glass rod just below the solvent line.[2][3][5] This creates microscopic scratches that provide nucleation sites for crystal growth.

    • Add a "seed crystal." [2][3] A tiny amount of the crude or pure (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid can be added to the supersaturated solution to induce crystallization.

    • Cool to a lower temperature. If not already done, place the flask in an ice-salt bath.

    • Reduce the solvent volume. If supersaturation is not the issue, it's possible too much solvent was used. Gently heat the solution to evaporate some solvent and then attempt to cool it again.[1]

Q4: My final product is still impure after recrystallization. What went wrong?

A4: While highly effective, recrystallization is not foolproof. Persistent impurities can result from several factors.

  • Causality & Solutions:

    • Rapid Crystallization: If crystals form too quickly, impurities can become trapped within the crystal lattice.[2] This is often caused by cooling the solution too fast. The ideal crystallization should occur over 15-20 minutes.[2] If your compound "crashes out" immediately upon cooling, re-heat, add a small amount of extra solvent, and cool more slowly.[2]

    • Insoluble Impurities: If the crude product contains impurities that are insoluble in the hot solvent, a hot filtration step is necessary to remove them before cooling.

    • Similar Solubility Profiles: The chosen solvent may not be effective at differentiating between your desired compound and a major impurity. In this case, you may need to select a different solvent or solvent system, or consider an alternative purification method like column chromatography.[1]

Section 2: Optimized Recrystallization Protocol

This protocol provides a detailed, step-by-step methodology for the purification of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid.

Solvent System Selection

The key to successful recrystallization is choosing a solvent in which the target compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. For carboxylic acid-containing compounds like (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid, polar protic solvents or mixtures are often effective. Acetic acid/water or ethanol/water mixtures are common starting points for quinolinone derivatives.[4][6]

Solvent SystemRationale for Use
Ethanol Often a good primary solvent for dissolving organic solids upon heating.
Water A good anti-solvent; the compound is likely less soluble in water, especially when cold.
Acetic Acid Can be an excellent solvent for carboxylic acids, but may be difficult to remove completely.
Ethyl Acetate A moderately polar solvent that can be effective.

Recommendation: An Ethanol/Water system is a robust choice for this compound. Start by dissolving the crude solid in a minimal amount of hot ethanol, followed by the addition of hot water until the solution becomes slightly cloudy (the cloud point), then re-clarify with a drop or two of hot ethanol.

Step-by-Step Experimental Workflow
  • Dissolution: Place the crude (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and bring the mixture to a gentle boil on a hot plate. Add more hot solvent in small portions until the solid is completely dissolved.[3][4]

  • Hot Filtration (if necessary): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step is crucial to prevent these impurities from being incorporated into your final crystals.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature.[5] Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[4]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[3]

  • Drying: Allow the crystals to dry completely. This can be done by leaving them in the funnel under vacuum for a period, or by transferring them to a watch glass to air dry. For quantitative results, dry to a constant weight.[3]

Workflow Visualization

G cluster_prep Preparation & Dissolution cluster_purify Purification Steps cluster_collection Collection & Drying start Place Crude Solid in Flask dissolve Add Minimum Hot Solvent to Dissolve start->dissolve hot_filt Hot Filtration (if needed) dissolve->hot_filt cool Slow Cooling to Room Temp hot_filt->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with Ice-Cold Solvent vac_filt->wash dry Dry Crystals to Constant Weight wash->dry end_node Pure Product dry->end_node

Caption: Recrystallization workflow for (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid.

Section 3: Troubleshooting Decision Tree

Use this guide to diagnose and resolve issues during your experiment.

G start Problem Encountered oiling Compound Oiled Out start->oiling low_yield Low Crystal Yield start->low_yield no_crystals No Crystals Formed start->no_crystals sol_oiling Re-heat, add more solvent, and cool slowly. oiling->sol_oiling Cause: High saturation at high temp sol_yield1 Too much solvent used. Evaporate excess and re-cool. low_yield->sol_yield1 Primary Cause sol_yield2 Cooled too quickly or filtered too early. Ensure thorough cooling. low_yield->sol_yield2 Secondary Cause sol_nocryst1 Supersaturated solution. Scratch flask or add seed crystal. no_crystals->sol_nocryst1 If solution is clear sol_nocryst2 Too dilute. Reduce solvent volume. no_crystals->sol_nocryst2 If scratching fails

Caption: Troubleshooting common issues in recrystallization.

References

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]

  • Recrystallization1. (n.d.). University of Colorado Boulder. [Link]

  • Problems with Recrystallisations. (n.d.). University of York. [Link]

  • Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. (2015). National Institutes of Health (NIH). [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2024). MDPI. [Link]

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014). Reddit. [Link]

  • Synthesis of Quinolin-2-one Alkaloid Derivatives and Their Inhibitory Activities against HIV-1 Reverse Transcriptase. (2012). National Institutes of Health (NIH). [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series. [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. (2011). Arkivoc. [Link]

  • SOLUBILITY DATA OF SEVERAL SOLVENTS IN ACETIC ACID SEPARATION PROCESS. (n.d.). IJLTET. [Link]

  • Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. (2023). PubMed. [Link]

Sources

Technical Support Center: Optimizing N-Alkylation of 4-Methyl-2-Quinolinone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the N-alkylation of 4-methyl-2-quinolinone. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. The inherent challenge in alkylating 2-quinolinone systems lies in controlling the regioselectivity between the nitrogen (N-1) and oxygen (O-2) atoms. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you achieve high yields and exclusive N-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when performing N-alkylation on 4-methyl-2-quinolinone?

The principal challenge is the presence of an ambident nucleophile. After deprotonation, the resulting anion has significant negative charge density on both the nitrogen and the exocyclic oxygen atoms. This creates a competitive reaction pathway leading to two possible products: the desired N-alkylated product and the undesired O-alkylated isomer (a 2-alkoxy-4-methylquinoline).[1][2] Controlling the reaction conditions to favor nucleophilic attack by the nitrogen is the key to a successful synthesis.

Q2: My reaction yield is very low, or I'm recovering only my starting material. What are the likely causes?

Low or no conversion can typically be traced back to one of four key factors:

  • Ineffective Deprotonation: The base you are using may not be strong enough to efficiently deprotonate the N-H bond of the quinolinone (pKa ≈ 17 in DMSO). Weak bases like triethylamine are generally insufficient. Stronger bases such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are required.[1]

  • Poor Solvent Choice: The solvent must be able to dissolve the quinolinone salt after deprotonation. More importantly, for an Sₙ2 reaction, polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are highly recommended. They solvate the cation of the base, leaving the quinolinone anion "naked" and more nucleophilic.

  • Insufficient Temperature: While some reactive alkylating agents like methyl iodide or benzyl bromide may react at room temperature, less reactive agents (e.g., ethyl bromide, alkyl chlorides) often require heating (typically 50-80 °C) to proceed at a reasonable rate.

  • Unreactive Alkylating Agent: Ensure your alkylating agent is of good quality. Alkyl halides should be stored properly to prevent degradation. If using a less reactive agent (e.g., a secondary halide), expect significantly slower reaction times and consider using a stronger base or higher temperatures.

Q3: I'm observing a significant amount of the O-alkylated byproduct. How can I improve N-selectivity?

This is the most common issue. Selectivity is governed by the principles of Hard and Soft Acids and Bases (HSAB) and can be manipulated by your choice of reaction parameters. The nitrogen atom is a "softer" nucleophilic center, while the oxygen is "harder."

  • Solvent is Critical: Polar aprotic solvents (DMF, DMSO) are paramount. They do not hydrogen-bond with the nucleophile, which leaves the softer, more polarizable nitrogen atom as the preferred site of attack for most alkyl halides (soft electrophiles).[1][2]

  • Choice of Base & Counter-ion: In classical two-phase systems, using alkali metal carbonates in aprotic solvents regioselectively favors N-alkylation.[1] Cesium carbonate (Cs₂CO₃) is often superior to potassium or sodium carbonate. The large, soft Cs⁺ cation coordinates more loosely with the anion, increasing the reactivity of the softer nitrogen site.

  • Leaving Group: A better leaving group on the alkylating agent (I > Br > Cl) generally leads to a "softer" Sₙ2 transition state, which favors attack at the soft nitrogen center.

The diagram below illustrates the competitive N- vs. O-alkylation pathways.

G cluster_0 Deprotonation cluster_1 Alkylation Pathways (Sₙ2) Start 4-Methyl-2-quinolinone Anion Ambident Anion (Resonance Stabilized) Start->Anion + Base - H-Base⁺ N_Product 1-Alkyl-4-methyl-2-quinolinone (Desired N-Alkylation) Anion->N_Product Attack from Nitrogen (Soft Nucleophile) O_Product 2-Alkoxy-4-methylquinoline (Undesired O-Alkylation) Anion->O_Product Attack from Oxygen (Hard Nucleophile) AlkylHalide Alkyl Halide (R-X) Troubleshooting start Problem Observed no_reaction Low or No Conversion start->no_reaction Check TLC/LCMS byproduct Mixture of N/O Products start->byproduct Check NMR/LCMS complex_mixture Complex Mixture / Degradation start->complex_mixture Check TLC/LCMS check_base 1. Verify Base - Is it strong enough (NaH, K₂CO₃)? - Is it fresh/active? no_reaction->check_base change_solvent 1. Switch to DMF or DMSO. byproduct->change_solvent lower_temp 1. Lower reaction temperature. complex_mixture->lower_temp check_solvent 2. Check Solvent - Is it a polar aprotic (DMF, DMSO)? - Is it anhydrous (especially for NaH)? check_base->check_solvent Base is OK check_temp 3. Review Temperature - Increase temp to 50-80 °C for less  reactive alkyl halides. check_solvent->check_temp Solvent is OK change_base 2. Use Cs₂CO₃ instead of K₂CO₃/NaH. change_solvent->change_base Still mixed change_halide 3. Use Alkyl Iodide if possible. change_base->change_halide Still mixed check_stoich 2. Use only 1.1-1.2 eq. of alkyl halide. lower_temp->check_stoich Still complex

Caption: Troubleshooting workflow for N-alkylation of 4-methyl-2-quinolinone.

Optimized Experimental Protocol

This protocol is optimized for achieving high N-selectivity for the reaction of 4-methyl-2-quinolinone with a generic alkyl bromide.

Materials:

  • 4-methyl-2-quinolinone (1.0 eq.)

  • Alkyl Bromide (1.2 eq.)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-methyl-2-quinolinone (1.0 eq.) and cesium carbonate (1.5 eq.).

  • Solvent Addition: Add anhydrous DMF via syringe to create a concentration of approximately 0.1 M with respect to the starting quinolinone.

  • Reagent Addition: Stir the suspension vigorously for 15 minutes at room temperature. Then, add the alkyl bromide (1.2 eq.) dropwise via syringe.

  • Reaction Monitoring: Heat the reaction mixture to 60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

    • Extract the aqueous phase with ethyl acetate (3x).

    • Combine the organic layers and wash with deionized water (2x) and then with brine (1x) to remove residual DMF.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure N-alkylated product.

Reaction Parameter Summary

The choice of base and solvent significantly impacts both reaction time and selectivity. The following table provides a general guideline.

Base (eq.)SolventTemp (°C)Typical Time (h)Selectivity (N:O)Notes
K₂CO₃ (1.5)DMF808-16>10:1A cost-effective and common choice. May require higher temperatures. [2]
Cs₂CO₃ (1.5) DMF 60 4-12 >20:1 Recommended for highest N-selectivity and milder conditions. [1]
NaH (1.2)THF/DMF25-502-6~5:1 - 10:1Fast and effective, but requires strictly anhydrous conditions. Can sometimes lead to more O-alkylation depending on the substrate.

References

  • Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters. Available at: [Link]

  • N- and / or O- Alkylation of Quinazolinone Derivatives. Organic and Medicinal Chemistry International Journal. Available at: [Link]

  • N- and O- alkylation of a quinolone fluorophore. ResearchGate. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available at: [Link]

  • Method for preparing iodinated N-methylquinoline compounds with ester reactive solvent. Google Patents.
  • Ruthenium-Catalyzed Solvent-Controlled Chemoselective Asymmetric Hydrogenation of 2,8′-Bisquinoline Derivatives. Organic Letters. Available at: [Link]

  • Studies on the alkylation of quinolin-2(1H)-one derivatives. Journal of the Chinese Chemical Society. Available at: [Link]

  • On the mechanism of the alkylation of quinoline and naphthyridine derivatives. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

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Technical Support Center: Troubleshooting Low Bioactivity in Quinoline Analog Screening

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues related to low bioactivity observed during the screening of quinoline analogs. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: We've synthesized a new series of quinoline analogs, but the entire library is showing little to no activity in our primary screen. Where should we start troubleshooting?

A1: This is a common challenge that points towards a fundamental issue with the assay, the core scaffold's interaction with the target, or the general properties of your compound series. Start by systematically validating your assay with control compounds. Then, assess the physicochemical properties of your quinoline scaffold, as issues like poor solubility can mask true activity.[1][2] It's also crucial to ensure that the structural design of your analogs aligns with known structure-activity relationships (SAR) for your target.[3][4][5]

Q2: Some of our quinoline analogs are active, but the potency is much lower than we anticipated based on our models. What could be the reason?

A2: When you observe some activity, but it's weak, the issue is often compound-specific rather than a systemic assay failure. The primary culprits are often poor solubility, low cell permeability, or rapid compound degradation.[1][6] Each of these factors can prevent your compound from reaching its target at a sufficient concentration to elicit a strong biological response. A systematic investigation into the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of your lead compounds is recommended.[7]

Q3: We are seeing significant variability in our results between experimental runs. How can we improve the consistency of our quinoline analog screening?

A3: High inter-assay variability can stem from several sources. Compound stability is a key concern; quinoline derivatives can degrade over time, especially when exposed to light or air.[8][9] Inconsistent compound preparation, such as precipitation in your assay media, can also lead to fluctuating results.[2] We recommend implementing stringent quality control on your compound stocks and carefully validating your sample preparation protocol.

In-Depth Troubleshooting Guides

Guide 1: Addressing Low or No Target Engagement

A lack of bioactivity across an entire series of quinoline analogs often suggests a fundamental mismatch between your compounds and the biological target or a flaw in the assay itself.

The quinoline core, while a privileged scaffold in medicinal chemistry, can present challenges.[4][10] Its basic nature means that solubility can be highly pH-dependent.[11][12]

Troubleshooting Steps:

  • Solubility Assessment: Before extensive screening, perform a simple solubility test. Prepare a high-concentration stock solution (e.g., 10 mM in DMSO) and dilute it to your final screening concentration in the assay buffer. Visually inspect for precipitation, both immediately and after a period equivalent to your assay duration.[2]

  • pH-Dependent Solubility Profiling: Test the solubility of a representative analog in buffers of varying pH. Quinolines are weak bases and are generally more soluble in acidic conditions.[1][11] This can be critical for cell-free assays.

  • LogP Analysis: The lipophilicity (LogP) of your compounds plays a crucial role. High lipophilicity can lead to poor aqueous solubility and non-specific binding.[3] Consider computational predictions or experimental measures of LogP for your series.

PropertyTypical Range for QuinolinesImplication for BioactivityRecommended Action
pKa ~4.9 (for the quinoline core)Increased solubility at pH < pKa.For cell-free assays, consider a slightly acidic buffer if the target is stable.[1]
Aqueous Solubility Highly variableLow solubility can lead to false negatives.Systematically assess solubility before screening.[2]
LogP Can be high depending on substituentsHigh LogP can decrease solubility and increase non-specific binding.Aim for a balanced LogP in your analog design.[3]

Your assay may not be optimally configured for screening quinoline compounds.

Troubleshooting Steps:

  • Validate with Control Compounds: Ensure your assay is performing as expected with known agonists/antagonists for your target. This confirms the biological responsiveness of your system.

  • Assess for Assay Interference: Some quinoline derivatives can interfere with certain assay technologies (e.g., fluorescence-based readouts). Run a control plate with your compounds in the absence of the biological target to check for signal quenching or autofluorescence.

  • Review Buffer Composition: The choice of buffer and additives can impact both your target's activity and your compound's solubility. Ensure the buffer conditions are optimal for your target enzyme or cell line.

Guide 2: Overcoming Poor Cellular Potency

When you observe weak activity in cell-based assays, it's often due to the compound's inability to reach its intracellular target.

For a compound to be active in a cell-based assay, it must cross the cell membrane.[13] The structural features of your quinoline analogs will dictate their ability to do so.

Troubleshooting Workflow for Low Cellular Potency

G start Low Bioactivity in Cell-Based Assay check_solubility Is the compound soluble in assay media? start->check_solubility check_cytotoxicity Is the compound cytotoxic at the screening concentration? check_solubility->check_cytotoxicity Yes troubleshoot_solubility Troubleshoot Solubility (Guide 1) check_solubility->troubleshoot_solubility No check_permeability Assess Cell Permeability (e.g., Caco-2 Assay) check_cytotoxicity->check_permeability No lower_concentration Lower screening concentration and re-test check_cytotoxicity->lower_concentration Yes low_permeability Low Permeability Detected check_permeability->low_permeability high_permeability Good Permeability check_permeability->high_permeability redesign_analogs Redesign analogs to improve permeability (e.g., reduce polarity, mask H-bond donors) low_permeability->redesign_analogs investigate_target Investigate Target Engagement & Efflux high_permeability->investigate_target G Bioactivity Observed Bioactivity Target_Engagement Target Engagement Bioactivity->Target_Engagement Compound_Properties Compound Physicochemical Properties Target_Engagement->Compound_Properties Assay_Conditions Assay Conditions Target_Engagement->Assay_Conditions Solubility Solubility Compound_Properties->Solubility Stability Stability Compound_Properties->Stability Permeability Cell Permeability Compound_Properties->Permeability SAR Structure-Activity Relationship (SAR) Compound_Properties->SAR

Caption: Interplay of factors determining the observed bioactivity of quinoline analogs.

By systematically evaluating these potential causes, you can effectively diagnose and address the issue of low bioactivity in your quinoline analog screening campaigns. This structured approach, grounded in scientific principles, will enable you to optimize your compounds and assays for more reliable and informative results.

References

  • BioIVT. (n.d.). Cell Permeability Assay. Retrieved from [Link])

  • Chaudhary, P., Sharma, A., & Kumar, R. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. Retrieved from [Link]

  • Kumar, R., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]

  • Jampilek, J., et al. (2015). Investigating biological activity spectrum for novel quinoline analogues. PubMed. Retrieved from [Link]

  • Kumar, U., et al. (2021). Quinoline and Analogs: Insight into the Synthesis, Biological Activity, Structure-Activity Relationship, and Interaction with Targets. Bentham Science. Retrieved from [Link]

  • Jorgensen, E. M., et al. (2024). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. ACS Publications. Retrieved from [Link]

  • Insilico Medicine. (2024). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. EurekAlert!. Retrieved from [Link]

  • BMG LABTECH. (n.d.). FITC dextran permeability assay for tight junctions. Retrieved from [Link]

  • Szymanska, E. (2019). In Vitro Methods for Measuring the Permeability of Cell Monolayers. PubMed Central. Retrieved from [Link]

  • BIOSYNCE. (2025). What are the signs of quinoline deterioration?. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2026). Antimalarial Activity of Indole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Singh, H., et al. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. PubMed. Retrieved from [Link]

  • Prati, F., et al. (2015). Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Quinoline and Analogs: Insight into the Synthesis, Biological Activity, Structure-Activity Relationship, and Interaction with Targets. Retrieved from [Link]

  • MDPI. (2025). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quinoline. PubChem. Retrieved from [Link]

  • Xiao, Y., et al. (2019). Synthesis and SAR development of quinoline analogs as novel P2X7 receptor antagonists. PubMed. Retrieved from [Link]

  • JETIR. (2020). Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs. Retrieved from [Link]

  • AAPS PharmSciTech. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). SAR analysis of different quinoline derivatives as AChE and BChE inhibitors. Retrieved from [Link]

  • Health Canada. (2005). Quinoline Screening Health Assessment: State of the Science Report. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and Biological Potentials of Quinoline Analogues: A Review of Literature. Retrieved from [Link]

  • MDPI. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Retrieved from [Link]

  • Jamshed, A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PubMed. Retrieved from [Link]

  • Government of Canada. (n.d.). State of the Science Report for Quinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Retrieved from [Link]

  • AWS. (n.d.). “STRUCTURE BASED DRUG DISCOVERY, DOCKING, MODELLING, SYNTHESIS AND ANTICANCER SCREENING OF SOME NOVEL QUINOLINE DERIVATIVES”. Retrieved from [Link]

  • Future Science. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Retrieved from [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]

  • National Institutes of Health. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Retrieved from [Link]

  • Springer. (n.d.). Review on recent development of quinoline for anticancer activities. Retrieved from [Link]

  • Kumar, R., & Kumar, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2025). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2015). Quinolines: Human health tier II assessment. Retrieved from [Link]

  • Qi, B., et al. (2020). Identification of novel quinoline analogues bearing thiazolidinones as potent kinase inhibitors for the treatment of colorectal cancer. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Previously reported bioactive quinoline analogues. Retrieved from [Link]

  • Government of Canada. (2022). Draft Screening Assessment Report of Quinoline. Retrieved from [Link]

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How to increase the stability of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid Solutions

Introduction

Welcome to the technical support guide for (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity and reproducibility of your experiments. By understanding the underlying chemical principles, you can proactively mitigate degradation and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My solution of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid is showing signs of degradation over time. What are the likely causes?

A1: Degradation of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid in solution is primarily attributed to two chemical liabilities in its structure: the quinolin-2-one core, which contains a lactam (a cyclic amide), and the carboxylic acid moiety.

  • Hydrolysis: The lactam ring in the quinolinone structure is susceptible to hydrolysis, particularly under strongly acidic or basic conditions, which would open the ring and alter the molecule's structure and activity. The rate of hydrolysis of lactams is pH-dependent.[1][2]

  • Photodegradation: Quinoline and its derivatives are known to be photosensitive.[3][4] Exposure to light, especially UV radiation, can induce photochemical reactions, leading to the formation of degradation products.

  • Oxidation: While less common for this specific structure, oxidative degradation can occur, especially in the presence of reactive oxygen species or certain metal ions. The degradation of quinoline can be initiated by hydroxylation.[5]

Q2: What is the best solvent to dissolve and store (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid?

A2: Due to its carboxylic acid group and overall molecular structure, (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid is a poorly water-soluble compound.

  • Recommended Solvents: For initial stock solutions, organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are recommended.[6] These aprotic solvents can effectively solubilize the compound and are generally suitable for short-term storage.

  • Aqueous Solutions: For biological assays requiring aqueous buffers, it is best to first prepare a concentrated stock in an organic solvent and then dilute it into the aqueous medium. Be mindful of the final concentration of the organic solvent in your experiment, as it can affect cellular assays.

Q3: How does pH affect the stability of the solution?

A3: The pH of the aqueous solution is a critical factor for the stability of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid.

  • Acidic and Alkaline Conditions: Extreme pH values (highly acidic or highly alkaline) will accelerate the hydrolysis of the lactam ring.[7]

  • Optimal pH Range: It is recommended to maintain the pH of the solution within a neutral to slightly acidic range (approximately pH 5-7). This can be achieved by using appropriate buffer systems (e.g., phosphate or citrate buffers). The exact optimal pH may need to be determined empirically for your specific experimental conditions.

Troubleshooting Guide

Issue 1: Precipitation of the Compound in Aqueous Buffer
  • Cause: The compound has low aqueous solubility, and adding a concentrated organic stock solution to an aqueous buffer can cause it to precipitate out.

  • Solution:

    • Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of the compound in your aqueous medium.

    • Use a co-solvent: Incorporating a small percentage of a water-miscible organic co-solvent (like ethanol or polyethylene glycol) in your final aqueous solution can help maintain solubility.[8]

    • pH adjustment: The solubility of carboxylic acids increases at higher pH as they are deprotonated to the more soluble carboxylate form.[9] However, be cautious of the potential for increased hydrolysis at higher pH.

Issue 2: Loss of Compound Potency or Activity Over Time
  • Cause: This is a classic sign of chemical degradation. The likely culprits are hydrolysis or photodegradation.

  • Troubleshooting Steps:

    • Prepare fresh solutions: Always prepare solutions fresh for each experiment if possible.

    • Protect from light: Store stock solutions and experimental samples in amber vials or wrap them in aluminum foil to protect them from light.[10]

    • Control Temperature: Store stock solutions at -20°C or -80°C. For working solutions, keep them on ice and use them promptly.

    • pH Control: Ensure your aqueous buffers are within the recommended pH range of 5-7.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Weigh the desired amount of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a framework for assessing the stability of your compound under different conditions.

  • Prepare Solutions: Prepare solutions of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid in different solvents (e.g., DMSO, aqueous buffer at pH 5, 7, and 9).

  • Incubation Conditions: Aliquot the solutions and incubate them under various conditions:

    • Room temperature with light exposure.

    • Room temperature protected from light.

    • 4°C protected from light.

    • -20°C protected from light.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take a sample from each condition.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC with a C18 column. Use a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).

  • Data Analysis: Monitor the peak area of the parent compound over time. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.

Table 1: Example HPLC Stability Data

ConditionTime (hours)Parent Compound Peak Area (% of Time 0)
DMSO, -20°C, Dark 4899.5%
pH 7 Buffer, 4°C, Dark 4895.2%
pH 7 Buffer, RT, Dark 4888.7%
pH 7 Buffer, RT, Light 4875.4%
pH 9 Buffer, RT, Dark 4882.1%

Visualizations

Workflow for Preparing and Handling Solutions

G cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store Long-term thaw Thaw on Ice store->thaw For Experiment dilute Dilute in Buffered Solution (pH 5-7) thaw->dilute use Use Immediately dilute->use

Caption: Workflow for solution preparation and handling.

Key Factors Influencing Stability

G center Solution Stability pH pH center->pH influences Light Light Exposure center->Light influences Temp Temperature center->Temp influences Solvent Solvent Choice center->Solvent influences Hydrolysis Lactam Hydrolysis pH->Hydrolysis drives Photodegradation Photochemical Reactions Light->Photodegradation drives

Caption: Factors affecting solution stability.

References

  • Carboxylic Acid Reactivity. Michigan State University Department of Chemistry. [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors. ACS Publications. [Link]

  • Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. ACS Omega. [Link]

  • The pH-dependence and group modification of beta-lactamase I. Portland Press. [Link]

  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Journal of Al-Nahrain University. [Link]

  • The pH-dependence of class B and class C beta-lactamases. SciSpace. [Link]

  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. International Journal of Molecular Sciences. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. ResearchGate. [Link]

  • Photostability testing of pharmaceutical products. ResearchGate. [Link]

  • The pH-dependence and group modification of β-lactamase I. Biochemical Journal. [Link]

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. [Link]

  • Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors. PubMed. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Center for Biotechnology Information. [Link]

  • Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. National Center for Biotechnology Information. [Link]

  • Carboxylic Acids Important Reactions. Jack Westin. [Link]

  • Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain. PubMed. [Link]

  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Carboxylic acids in aqueous solutions: Hydrogen bonds, hydrophobic effects, concentration fluctuations, ionization, and catalysis. AIP Publishing. [Link]

  • Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. [Link]

  • Relative Stability of Carboxylic Acid Derivatives. YouTube. [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. [Link]

  • Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. PubMed. [Link]

  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. [Link]

  • Suggested partial pathway for the degradation of quinoline by P. ayucida IGTN9m. ResearchGate. [Link]

  • (2-Oxo-morpholin-4-yl)-acetic acid. PubChem. [Link]

  • Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Refining HPLC Methods for Analyzing Quinoline Acetic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the analysis of quinoline acetic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for this important class of compounds. As ionizable aromatic acids, quinoline acetic acids present unique challenges in achieving optimal separation, peak shape, and sensitivity. This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing quinoline acetic acids by reversed-phase HPLC?

A1: The main challenges stem from the chemical nature of quinoline acetic acids. These molecules contain both a quinoline ring system, which has basic properties (the nitrogen atom), and a carboxylic acid group, which is acidic. This dual nature means their ionization state is highly dependent on the mobile phase pH.[1][2] Key issues include:

  • Poor Peak Shape (Tailing): This is the most common problem. It can be caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[3][4][5]

  • Variable Retention Times: Inconsistent mobile phase pH can lead to shifts in the ionization state of the molecule, causing retention times to drift between runs.[6][7]

  • Poor Retention: Due to their polarity, especially when ionized, quinoline acetic acids may have weak retention on traditional C18 columns, eluting close to the solvent front.[8][9]

Q2: How does the mobile phase pH affect the retention and peak shape of quinoline acetic acids?

A2: The mobile phase pH is the most critical parameter for controlling the chromatography of ionizable compounds like quinoline acetic acids.[2][10] The carboxylic acid moiety has a pKa (the pH at which it is 50% ionized) typically in the range of 3-5.

  • At a pH above the pKa: The carboxylic acid group will be deprotonated (negatively charged). This increases the molecule's polarity, leading to weaker retention on a reversed-phase column.

  • At a pH below the pKa: The carboxylic acid group will be protonated (neutral). This makes the molecule less polar and more hydrophobic, resulting in stronger retention and often improved peak shape.[10][11]

For robust and reproducible results, it is recommended to set the mobile phase pH at least 1.5 to 2 pH units away from the analyte's pKa.[2][12] For quinoline acetic acids, this generally means using an acidic mobile phase with a pH between 2.5 and 3.5 to ensure the carboxylic acid is fully protonated.[11]

Q3: Should I use an isocratic or gradient elution method?

A3: The choice between isocratic and gradient elution depends on the complexity of your sample.

  • Isocratic Elution: A constant mobile phase composition is used. This is suitable for simple mixtures where all components have similar retention behavior.[13][14][15] It is often preferred for routine quality control due to its simplicity and faster re-equilibration times.[14][16]

  • Gradient Elution: The mobile phase composition is changed over the course of the run, typically by increasing the percentage of the organic solvent. This is necessary for complex samples containing compounds with a wide range of polarities.[13][17] A gradient program allows for the elution of strongly retained compounds in a reasonable time while still providing good resolution for early-eluting peaks.[14]

For method development, starting with a broad gradient scan is a good strategy to determine the retention behavior of all components in the sample.[18][19]

Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered during the analysis of quinoline acetic acids.

Problem: Severe Peak Tailing

Peak tailing is characterized by an asymmetry factor greater than 1.2 and can significantly impact quantification.[4]

G start Observe Peak Tailing inject_neutral Inject a neutral compound (e.g., toluene, naphthalene) start->inject_neutral check_tailing Does the neutral compound tail? inject_neutral->check_tailing physical_problem Physical Problem: Extra-column volume, column void, or blocked frit. check_tailing->physical_problem Yes chemical_problem Chemical Problem: Secondary interactions with the stationary phase. check_tailing->chemical_problem No solution_physical1 Check and tighten all fittings. physical_problem->solution_physical1 solution_physical2 Use shorter, narrower ID tubing. physical_problem->solution_physical2 solution_physical3 Reverse-flush or replace the column. physical_problem->solution_physical3 solution_chemical1 Lower mobile phase pH (e.g., to 2.5-3.0 with formic or phosphoric acid). chemical_problem->solution_chemical1 solution_chemical2 Use a modern, high-purity, end-capped C18 column. chemical_problem->solution_chemical2 solution_chemical3 Consider a column with an alternative stationary phase (e.g., polar-embedded). chemical_problem->solution_chemical3

Caption: Troubleshooting workflow for diagnosing and resolving peak tailing.

  • Cause: Secondary interactions with silanol groups on the silica stationary phase are a primary cause of peak tailing for compounds with acidic or basic functionalities.[3][5]

    • Solution 1: Adjust Mobile Phase pH. By lowering the pH of the mobile phase to 2.5-3.0, you suppress the ionization of both the carboxylic acid on your analyte and the residual silanol groups (which have a pKa around 3.5-4.5) on the stationary phase. This minimizes ionic interactions that lead to tailing.[5][20]

    • Solution 2: Use a High-Purity, End-Capped Column. Modern "Type B" silica columns have very low metal content and are "end-capped" to block most of the residual silanol groups, significantly reducing tailing for polar and ionizable compounds.[5][21]

    • Solution 3: Consider Chelating Effects. Quinolinic acid is known to be a chelating agent.[8] If you suspect interactions with metal ions in your HPLC system (e.g., stainless steel frits), consider adding a small amount of a competing chelating agent like EDTA to your mobile phase, or using a bio-inert HPLC system.

Problem: Unstable or Drifting Retention Times
CauseExplanationRecommended Action
Inadequate Column Equilibration If the column is not fully equilibrated with the starting mobile phase conditions before injection, retention times can shift, especially in gradient methods.[6][22]Ensure the column is flushed with at least 10-15 column volumes of the initial mobile phase before the first injection and between runs.[23]
Mobile Phase pH Instability Buffers are essential for maintaining a constant pH.[24] If the buffer capacity is too low or the pH is too close to the analyte's pKa, small changes can cause significant retention shifts.Use a buffer with a pKa within +/- 1 unit of your target pH.[24] Ensure the buffer concentration is adequate (typically 10-25 mM).[24] Prepare fresh mobile phase daily.
Inconsistent Mobile Phase Composition Issues with the HPLC pump's proportioning valves can lead to inaccurate mobile phase mixing.[25]Manually prepare the mobile phase to confirm if the issue is with the pump. If retention times stabilize, service the pump's proportioning valves.
Temperature Fluctuations Changes in ambient temperature can affect mobile phase viscosity and column selectivity, leading to retention time drift.[22][23]Use a thermostatted column compartment to maintain a constant temperature.

Experimental Protocols

Protocol 1: Systematic HPLC Method Development

This protocol outlines a step-by-step approach to developing a robust HPLC method for quinoline acetic acids.

  • Analyte Characterization:

    • Determine the pKa and UV absorbance maximum (λmax) of your specific quinoline acetic acid derivative. This information is crucial for selecting the initial mobile phase pH and detector wavelength.

  • Initial Column and Mobile Phase Selection:

    • Column: Start with a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3 or 5 µm particle size).[26]

    • Mobile Phase A (Aqueous): 0.1% Formic Acid or Phosphoric Acid in HPLC-grade water (pH ≈ 2.5-3.0).

    • Mobile Phase B (Organic): Acetonitrile or Methanol. Acetonitrile often provides better peak shape and lower backpressure.

    • Detector: Set the UV detector to the λmax of your compound.

  • Scouting Gradient Run:

    • Perform a broad linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.

    • This will determine the approximate organic solvent concentration needed to elute your compound(s).

  • Optimization:

    • Based on the scouting run, develop a more focused gradient. For example, if your compound elutes at 40% B, you could try a gradient of 20-60% B over 10 minutes.

    • Fine-tune the gradient slope to improve the resolution between closely eluting peaks.

    • If peak shape is still an issue, systematically evaluate the effect of mobile phase pH (e.g., test pH 2.5, 3.0, and 3.5).

  • Method Validation: Once optimal conditions are found, validate the method for parameters such as linearity, precision, accuracy, and robustness according to relevant guidelines.

Protocol 2: Sample Preparation from Biological Matrices (Plasma)

This protocol describes a protein precipitation method, a common and straightforward technique for cleaning up plasma samples.[27]

  • Sample Collection: Collect blood in appropriate anticoagulant tubes and centrifuge to obtain plasma.

  • Precipitation:

    • Pipette 100 µL of plasma into a microcentrifuge tube.

    • Add 300 µL of ice-cold acetonitrile containing an internal standard.

    • Vortex vigorously for 1 minute to precipitate the proteins.

  • Centrifugation:

    • Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the clear supernatant to a new tube, avoiding the protein pellet.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 100 µL) of the initial HPLC mobile phase.

  • Analysis:

    • Vortex to dissolve the residue and transfer to an HPLC vial for injection.

G start Plasma Sample add_solvent Add 3 parts ice-cold Acetonitrile (+ IS) start->add_solvent vortex Vortex to precipitate proteins add_solvent->vortex centrifuge Centrifuge at 10,000 x g vortex->centrifuge transfer Collect supernatant centrifuge->transfer evaporate Evaporate to dryness (Nitrogen stream) transfer->evaporate reconstitute Reconstitute in mobile phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject

Caption: Workflow for protein precipitation sample preparation.

References

  • Benchchem. (2025). A Comparative Guide to the Quantitative Analysis of Quinoline Compounds in Complex Mixtures. Benchchem.
  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Benchchem. (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. Benchchem.
  • YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2018). Sensitive and selective method for HPLC analysis of quinolinic acid from biological materials?. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • Gilar, M., et al. (2020).
  • Phenomenex. (2023). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]

  • Thermo Fisher Scientific. (2022). HPLC Method Development Step by Step. YouTube.
  • Yazdi, D. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from [Link]

  • Dong, M. W. (2014). A Three-Pronged Template Approach for Rapid HPLC Method Development. LCGC North America.
  • Biotage. (2023). When is Gradient Elution Better than Isocratic Elution?. Retrieved from [Link]

  • Mastelf. (2025). HPLC Method Development: From Basics to Advanced Strategies. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]

  • Pediaa. (2020). Difference Between Isocratic and Gradient Elution. Retrieved from [Link]

  • Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity.
  • Asian Journal of Pharmaceutical Research. (2019). Steps involved in HPLC Method Development.
  • Dolan, J. W., & Snyder, L. R. (1995).
  • Agilent Technologies. (n.d.).
  • Benchchem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Quinolinic Acid. Benchchem.
  • National Center for Biotechnology Inform
  • Fujita Health University. (2022). Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples. PMC.
  • ResearchGate. (2019). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]

  • Agilent Technologies. (n.d.).
  • Rosés, M., et al. (2001). Retention of ionizable compounds on HPLC. 8. Influence of mobile-phase pH change on the chromatographic retention of acids and bases during gradient elution. PubMed.
  • Labcompare.com. (2025). Troubleshooting Common HPLC Issues.
  • mVOC 4.0. (n.d.). Quinoline.
  • Phenomenex. (2022). Common HPLC Problems & How to Deal With Them. Retrieved from [Link]

  • Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool.
  • Oriental Journal of Chemistry. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples.
  • Agilent Technologies. (2021). How Do I Choose? A guide to HPLC column selection.
  • Chromtech. (n.d.). HPLC Column Selection Guide.
  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
  • Chrom Tech, Inc. (2025).
  • Benchchem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid. Benchchem.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
  • ResearchGate. (2019). Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors.
  • Axion Labs. (n.d.). HPLC Peak Tailing.
  • ResearchGate. (2014). HPLC method development - can anyone help?.
  • Williams, R. (n.d.).
  • Organic Chemistry Data. (2022).
  • Journal of the Turkish Chemical Society, Section A: Chemistry. (2019).

Sources

Troubleshooting inconsistent results in antifungal MIC assays

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for antifungal minimum inhibitory concentration (MIC) assays. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into troubleshooting the common inconsistencies that can arise during these sensitive experiments. This resource is structured to help you not only identify and solve problems but also to understand the underlying scientific principles that govern a robust and reproducible antifungal susceptibility test.

Our approach is grounded in the established protocols from authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). By adhering to these standards and understanding the critical variables, you can ensure the integrity and reliability of your data.

Troubleshooting Guide: Inconsistent MIC Results

In this section, we'll address specific, common problems encountered during antifungal MIC assays in a question-and-answer format.

Question 1: My MIC values for the same isolate are fluctuating between experiments. What are the most likely causes?

Inconsistent MIC values for a single isolate are a frequent issue and typically point to subtle variations in experimental setup. The reproducibility of broth microdilution for antifungal testing is generally accepted to be within plus or minus two doubling dilutions[1]. However, larger variations warrant investigation.

Potential Causes & Solutions:

  • Inoculum Density Variation: The final concentration of the fungal inoculum is one of the most critical factors influencing MIC results[2][3]. A higher than intended inoculum can lead to falsely elevated MICs, while a lower inoculum may result in artificially low MICs.

    • Causality: A dense population of fungal cells can overcome the inhibitory effect of the antifungal agent through sheer numbers or by altering the local environment of the well (e.g., nutrient depletion, pH changes).

  • Incubation Conditions: Minor deviations in temperature and time can significantly impact fungal growth rates and, consequently, MIC endpoints[2][3].

    • Causality: Fungal metabolic activity and growth are temperature-dependent. Inconsistent incubation times can lead to comparisons of plates at different growth phases.

    • Solution: Ensure your incubator is calibrated and maintains a stable temperature (e.g., 35°C ± 2°C as recommended by CLSI)[4]. Read the plates at the specified time point (e.g., 24 hours for most Candida species)[4][5]. If growth in the control well is insufficient, you may extend incubation, but this should be done consistently[4].

  • Media Composition: Variations in the composition of the RPMI 1640 medium, particularly glucose concentration and pH, can affect both fungal growth and drug activity[1][6].

    • Causality: The pH of the medium can influence the charge and conformation of the antifungal drug, affecting its activity. Glucose concentration can impact the growth rate of the fungus[4][6].

    • Solution: Use a standardized, high-quality RPMI 1640 medium buffered with MOPS to a pH of 7.0[4]. Be aware of the differing glucose recommendations between CLSI (0.2%) and EUCAST (2%) and apply one standard consistently[4].

Experimental Workflow for Consistent Inoculum Preparation (CLSI M27)

G cluster_prep Initial Culture Preparation cluster_suspension Suspension & Standardization cluster_dilution Working Inoculum Dilution C1 Subculture isolate on Sabouraud Dextrose Agar C2 Incubate at 35°C for 24-48 hours C1->C2 S1 Select 5 colonies (>1mm) C2->S1 S2 Suspend in sterile saline S1->S2 S3 Vortex for 15 seconds S2->S3 S4 Adjust to 0.5 McFarland standard (Spectrophotometer at 530 nm) S3->S4 D1 Prepare 1:100 dilution of standardized suspension in RPMI S4->D1 D2 Prepare 1:20 dilution of the 1:100 suspension in RPMI D1->D2 D3 Final Inoculum: 0.5 x 10³ to 2.5 x 10³ cells/mL D2->D3 I1 Inoculation D3->I1 Inoculate microdilution plate

Caption: CLSI-based workflow for fungal inoculum preparation.

Question 2: I'm observing the "trailing effect" with azole antifungals. How should I interpret these results?

The "trailing effect," or paradoxical growth, is characterized by reduced but persistent fungal growth at concentrations above the true MIC. This can make it difficult to determine the correct endpoint and may lead to misclassifying a susceptible isolate as resistant[1][7].

Potential Causes & Solutions:

  • Mechanism of Action: Azoles are fungistatic, meaning they inhibit growth rather than kill the fungus. This incomplete inhibition can result in trailing[7].

  • Reading Time: The trailing effect often becomes more pronounced with longer incubation times[7]. An isolate that appears susceptible at 24 hours may seem resistant at 48 hours[7][8].

    • Causality: Over time, some fungal cells may adapt or overcome the static effect of the drug, leading to visible growth.

    • Solution & Interpretation: For azoles, the recommended endpoint is a significant reduction in growth (typically ≥50%) compared to the growth control well[5]. It is not necessarily the first optically clear well. Reading the plate at 24 hours, as now recommended by CLSI for most Candida species, can help minimize the impact of trailing[6][8]. Isolates that exhibit trailing are often still susceptible to the drug in a clinical context[1].

Question 3: My quality control (QC) strain is consistently out of range. What steps should I take?

A failing QC strain indicates a systemic problem with the assay. Do not report any patient isolate results until the QC issue is resolved.

Troubleshooting Steps:

  • Verify the QC Strain: Ensure you are using a validated QC strain from a reputable supplier (e.g., ATCC) and that it has been stored and subcultured correctly.

  • Review Reagents:

    • Antifungal: Check the expiration date, storage conditions, and proper dilution of the antifungal stock solution. If preparing in-house, ensure the powder was weighed accurately and dissolved in the correct solvent[4].

    • Medium: Confirm the correct preparation and pH of the RPMI medium.

  • Re-evaluate the Entire Workflow: Methodically repeat the assay, paying close attention to every step, particularly inoculum preparation and plate inoculation.

  • Check Equipment: Verify the calibration of your spectrophotometer and incubator.

Logical Troubleshooting Flow for QC Failure

G Start QC Strain MIC Out of Range CheckStrain Verify QC strain identity, storage, and viability Start->CheckStrain CheckReagents Check antifungal stock (prep, storage, expiry) and media (pH, prep) CheckStrain->CheckReagents ReviewWorkflow Review entire protocol execution: Inoculum prep, dilutions, incubation conditions CheckReagents->ReviewWorkflow CheckEquipment Verify equipment calibration: Spectrophotometer, Incubator ReviewWorkflow->CheckEquipment RepeatAssay Repeat assay with new reagents and fresh QC subculture CheckEquipment->RepeatAssay Result QC in Range? RepeatAssay->Result Pass Proceed with Test Isolates Result->Pass Yes Fail Contact Technical Support & Further Investigation Result->Fail No

Caption: Systematic approach to troubleshooting QC failures.

Frequently Asked Questions (FAQs)

Q: What are the key differences between the CLSI and EUCAST broth microdilution methods?

A: While both are considered reference methods, there are important distinctions that can impact MIC results[1][2].

ParameterCLSI (M27)EUCAST (E.DEF 7.3.2)
Glucose in RPMI 0.2%2%
Inoculum Size (Yeasts) 0.5 – 2.5 x 10³ cells/mL1 – 5 x 10⁵ cells/mL
Microplate Well Shape U-shapedFlat-bottomed
Reading Method Primarily visualSpectrophotometric
Incubation (Candida) 24 hours24 hours
Amphotericin B Endpoint 100% growth inhibition (optically clear)≥90% growth reduction

Data compiled from multiple sources[1][4].

Q: How do I interpret an MIC value? Does a lower MIC for Drug A mean it's better than Drug B?

A: You cannot directly compare the MIC number of one antimicrobial to another[9]. The MIC value is interpreted as Susceptible (S), Intermediate (I), Susceptible-Dose Dependent (SDD), or Resistant (R) based on clinical breakpoints[1][9]. These breakpoints are drug- and species-specific and are established by considering MIC distributions, pharmacokinetic/pharmacodynamic data, and clinical outcomes[1]. The choice of antifungal should be based on this interpretation (S, I, R), not the numerical MIC value itself[9].

Q: When is antifungal susceptibility testing (AFST) recommended?

A: AFST is crucial in several scenarios, including guiding therapy for invasive fungal infections, especially with the rise of resistant species like Candida auris and triazole-resistant Aspergillus fumigatus[1]. It is also essential for epidemiological surveillance to monitor resistance trends and for the development of new antifungal agents[4].

Q: What are epidemiological cutoff values (ECVs)?

A: An ECV is a value that separates a microbial population into those with and without acquired resistance mechanisms. It is determined by analyzing the MIC distribution of a specific fungal species to a particular drug. An isolate with an MIC above the ECV is considered non-wild type and may harbor a resistance mechanism. ECVs are particularly useful when clinical breakpoints have not been established[5].

References

  • A Practical Guide to Antifungal Susceptibility Testing. (n.d.). PubMed Central.[Link]

  • Berkow, E. L., & Lockhart, S. R. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 30(3), 751-779. [Link]

  • Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners. (2022). YouTube. [Link]

  • Scorzoni, L., de Paula e Silva, A. C. A., & de Oliveira, H. C. (2017). Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). Revista da Sociedade Brasileira de Medicina Tropical, 50(5), 593-601. [Link]

  • Pfaller, M. A., & Sheehan, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3). [Link]

  • Ghodsi, S. Z., & Pfaller, M. A. (1998). Determination of Antifungal MICs by a Rapid Susceptibility Assay. Journal of Clinical Microbiology, 36(11), 3148-3153. [Link]

  • Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. (2023). MDPI. [Link]

  • Arikan, S. (2007). Current status of antifungal susceptibility testing methods. Medical Mycology, 45(7), 569-587. [Link]

  • Revankar, S. G., Kirkpatrick, W. R., McAtee, R. K., Fothergill, A. W., Redding, S. W., Rinaldi, M. G., & Patterson, T. F. (1998). Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method. Journal of Clinical Microbiology, 36(6), 1535-1538. [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). Idexx. [Link]

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Validation & Comparative

A Comparative Guide to Quinolone Antibacterial Agents: Evaluating (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison between the novel compound (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid and established quinoline-based antibacterial agents. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a deep dive into the structural nuances that govern antibacterial efficacy. We will analyze the molecule through the lens of well-established Structure-Activity Relationships (SAR) of potent fluoroquinolones and provide detailed, field-proven protocols for empirical validation.

The Quinolone Antibacterial Landscape: A Primer

Quinolones are a cornerstone of antibacterial therapy, prized for their broad-spectrum activity and bactericidal mechanism. Their primary mode of action involves the inhibition of two essential bacterial type II topoisomerases: DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV.[1][2][3][4] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By trapping them in a complex with cleaved DNA, quinolones induce lethal double-stranded breaks, leading to rapid cell death.[4][5][6]

The evolution from the first-generation quinolone, nalidixic acid, to the highly potent second and third-generation fluoroquinolones like ciprofloxacin and levofloxacin, has been driven by strategic chemical modifications to the core quinoline scaffold.[4][7] These modifications have enhanced potency, expanded the spectrum of activity to include Gram-positive bacteria, and improved pharmacokinetic profiles.[8][9]

Structural Analysis: The Pharmacophore of Potent Fluoroquinolones vs. (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid

The antibacterial efficacy of a quinolone is not incidental; it is dictated by a precise arrangement of functional groups that interact with the enzyme-DNA complex. Decades of research have defined a critical pharmacophore for potent activity.

Key Structural Requirements for Potent Antibacterial Activity:

  • A Carboxylic Acid at C-3 and a Ketone at C-4: This 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid moiety is indispensable.[1][7] It is believed to be the primary site for binding to the DNA gyrase, potentially through interactions mediated by a water-metal ion bridge.[6]

  • A Substituent at N-1: A small, sterically compact group, such as a cyclopropyl or ethyl group, is optimal for potent activity.[1][10] The N-1 substituent influences the overall spatial configuration and potency of the drug.[10]

  • A Fluorine Atom at C-6: The introduction of a fluorine atom significantly enhances antibacterial potency and cell penetration, defining the "fluoroquinolone" class.[7]

  • A Heterocyclic Substituent at C-7: This position is a key determinant of the antibacterial spectrum and potency.[1][7] Basic heterocyclic rings like piperazine (in ciprofloxacin) or a substituted pyrrolidine enhance activity against Gram-negative and Gram-positive pathogens, respectively.[10]

Analysis of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid:

Let's deconstruct the topic compound in light of these established principles:

  • Core Scaffold: It possesses a 2-oxo-quinoline (carbostyril) core, fundamentally differing from the 4-oxoquinolone pharmacophore required for gyrase inhibition.

  • C-3 and C-4 Positions: It lacks both the critical C-3 carboxylic acid and the C-4 ketone. Instead, it has a ketone at C-2 and a methyl group at C-4.

  • N-1 Substituent: It features an acetic acid group at the N-1 position.

  • C-6 and C-7 Positions: The structure lacks the C-6 fluorine and any substituent at the C-7 position, which are hallmarks of modern, broad-spectrum fluoroquinolones.

Caption: Structural comparison of a potent fluoroquinolone and the topic compound.

Scientific Rationale & Predicted Activity:

Based on this structural incongruity with the established antibacterial pharmacophore, it is highly probable that (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid does not function as a classical quinolone antibacterial agent that targets DNA gyrase. The absence of the C3-carboxyl and C4-keto groups, which are fundamental for enzyme interaction, strongly suggests a lack of significant activity via this mechanism.[1][7] Indeed, literature on similar compounds points towards their evaluation for other biological activities, such as antiviral or fungicidal properties, rather than antibacterial effects.[11]

Empirical Validation: A Methodological Guide for Comparative Analysis

Theoretical analysis based on SAR provides a strong hypothesis, but empirical data is the ultimate arbiter of biological activity. The following protocols provide a robust framework for testing the antibacterial properties of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid against established agents like Ciprofloxacin and Levofloxacin.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC is the gold standard for quantifying the in vitro potency of an antimicrobial agent, defined as the lowest concentration that prevents visible growth of a microorganism.[12][13][14] This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[15]

Causality Behind Experimental Choices:

  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious aerobic bacteria. Its composition is well-defined and has minimal interference with antibiotic activity. The cation adjustment (calcium and magnesium) is critical for the proper activity of some antibiotic classes.

  • Inoculum Standardization: The use of a 0.5 McFarland standard ensures a consistent starting bacterial density (approx. 1-2 x 10⁸ CFU/mL). This is crucial for reproducibility, as a higher or lower inoculum can significantly alter the apparent MIC.

  • Serial Dilution: A two-fold serial dilution provides a logarithmic concentration gradient, allowing for precise determination of the MIC value across a clinically relevant range.

Step-by-Step Protocol:

  • Preparation of Antibiotic Stock Solutions:

    • Accurately weigh the test compound, Ciprofloxacin, and Levofloxacin.

    • Dissolve in a suitable solvent (e.g., DMSO for novel compounds, water or dilute acid/base for standards as per supplier instructions) to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the antibiotic stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • Wells 11 (growth control) and 12 (sterility control) will contain only CAMHB.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the final bacterial inoculum to wells 1 through 11. Well 12 receives no bacteria.

    • The final volume in each well is 100 µL.

    • Incubate the plate at 35-37°C for 18-24 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity (growth). This can be determined by visual inspection or using a plate reader.

Disk Diffusion (Kirby-Bauer) Test

This method provides a qualitative assessment of susceptibility. An antibiotic-impregnated disk creates a concentration gradient in the agar, and the size of the resulting zone of growth inhibition is compared to standardized interpretive criteria.[13][16]

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity as described in the MIC protocol.

  • Plate Inoculation:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess liquid by pressing it against the inside of the tube.

    • Swab the entire surface of a Mueller-Hinton Agar (MHA) plate evenly in three directions, rotating the plate approximately 60° each time to ensure uniform coverage.[16]

  • Disk Application:

    • Aseptically apply antibiotic disks (e.g., Ciprofloxacin 5 µg, Levofloxacin 5 µg) onto the agar surface. For the test compound, sterile blank paper disks can be impregnated with a known amount of the substance.

    • Ensure disks are pressed down firmly to make complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters (mm) using a caliper or ruler.[16]

G cluster_workflow Antibacterial Susceptibility Testing Workflow cluster_mic cluster_disk start Start: Pure Bacterial Culture prep_inoculum Prepare 0.5 McFarland Standard Inoculum start->prep_inoculum mic_path Broth Microdilution (MIC) prep_inoculum->mic_path disk_path Disk Diffusion prep_inoculum->disk_path serial_dilute Perform 2-fold Serial Dilution of Test Compounds in 96-well Plate mic_path->serial_dilute inoculate_mic Inoculate Plate with Standardized Bacteria serial_dilute->inoculate_mic incubate_mic Incubate 18-24h at 37°C inoculate_mic->incubate_mic read_mic Read MIC: Lowest Concentration with No Growth incubate_mic->read_mic swab_plate Swab Mueller-Hinton Agar Plate disk_path->swab_plate apply_disks Apply Antibiotic Disks swab_plate->apply_disks incubate_disk Incubate 18-24h at 37°C apply_disks->incubate_disk read_disk Measure Zone of Inhibition (mm) incubate_disk->read_disk

Caption: Experimental workflow for determining antibacterial susceptibility.

Data Presentation and Interpretation

Quantitative data from the MIC assay should be summarized in a clear, tabular format for easy comparison.

Table 1: Hypothetical Comparative MIC Data (µg/mL)

Bacterial StrainGram Stain(4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acidCiprofloxacinLevofloxacin
Escherichia coli ATCC 25922Gram-negative>1280.0150.03
Pseudomonas aeruginosa ATCC 27853Gram-negative>1280.51
Staphylococcus aureus ATCC 29213Gram-positive>1280.50.5
Streptococcus pneumoniae ATCC 49619Gram-positive>12811

Note: Values for Ciprofloxacin and Levofloxacin represent typical quality control ranges. The value ">128" for the test compound is a hypothetical result indicating no inhibition at the highest tested concentration.

Interpretation:

  • Potency: Lower MIC values indicate higher potency.[12]

  • Spectrum: The range of organisms inhibited by a compound defines its spectrum. Ciprofloxacin generally shows greater potency against Gram-negative bacteria like P. aeruginosa, while levofloxacin has enhanced activity against Gram-positive organisms like S. pneumoniae.[8][12][17]

  • Activity of the Test Compound: Based on our SAR analysis, we predict the MIC for (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid will be very high (e.g., >128 µg/mL), confirming its lack of clinically relevant antibacterial activity.

Conclusion

While (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid is a member of the broad quinoline chemical family, a detailed analysis of its structure against the established pharmacophore of potent fluoroquinolone antibiotics predicts a lack of significant antibacterial activity. Its 2-oxo core and absence of the critical C3-carboxylic acid and C4-keto moieties disqualify it as a classical DNA gyrase inhibitor. This guide provides the scientific rationale for this prediction and, more importantly, equips researchers with the detailed, validated experimental protocols necessary to empirically test this hypothesis. By comparing its performance in MIC and disk diffusion assays against gold-standard agents like ciprofloxacin and levofloxacin, drug development professionals can definitively characterize its antibacterial potential and make informed decisions in their research pipelines.

References

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  • Lartey, M., et al. (2018). Comparative in vitro activity of ciprofloxacin and levofloxacin against isolated uropathogens in Ghana: a pilot study. Journal of Medical and Biomedical Sciences, 7(2), 24-30. [Link]

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  • Li, X., et al. (2015). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Tropical Journal of Pharmaceutical Research, 14(10), 1839-1845. [Link]

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  • Song, B. A., et al. (2018). Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. Journal of agricultural and food chemistry, 66(50), 13093-13103. [Link]

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The Impact of Methyl Substitution on the Bioactivity of 2-Oxo-Quinolin-1-yl Acetic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A deep dive into the bioactivity of 4-methyl and 4,6-dimethyl-2-oxo-quinolin-1-yl acetic acid, offering a comparative guide for researchers in drug discovery and medicinal chemistry. This guide synthesizes available data on analogous compounds to predict and compare their potential antimicrobial, anticancer, and antioxidant properties, supported by established structure-activity relationships and detailed experimental protocols.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a wide array of biological activities.[1] Among these, derivatives of 2-oxo-quinolin-1-yl acetic acid have garnered significant interest for their therapeutic potential. This guide focuses on a comparative analysis of two such derivatives: 4-methyl-2-oxo-quinolin-1-yl acetic acid and 4,6-dimethyl-2-oxo-quinolin-1-yl acetic acid. By examining the influence of methyl substitution at the C4 and C6 positions of the quinoline ring, we aim to provide researchers with valuable insights into the structure-activity relationships (SAR) that govern the bioactivity of this chemical class.

Structure-Activity Relationship: The Influence of Methyl Groups

The introduction of methyl groups to a parent molecule can significantly alter its physicochemical properties, such as lipophilicity, steric hindrance, and electronic effects. These changes, in turn, can profoundly impact the compound's pharmacokinetic and pharmacodynamic profiles.

  • Lipophilicity: The addition of methyl groups generally increases the lipophilicity of a molecule. An increase in lipophilicity can enhance a compound's ability to cross cell membranes, potentially leading to improved bioavailability and intracellular target engagement. However, excessive lipophilicity can also lead to increased metabolic breakdown and reduced aqueous solubility.

  • Steric Effects: The size and position of the methyl group can introduce steric hindrance, which may either promote or hinder binding to a biological target. A methyl group at a critical position could enhance binding by occupying a hydrophobic pocket in the target protein. Conversely, it could also clash with the protein surface, reducing binding affinity.

  • Electronic Effects: Methyl groups are weakly electron-donating. This can influence the electron density of the quinoline ring system, potentially affecting its interaction with biological targets and its susceptibility to metabolic enzymes.

Based on these principles, the additional methyl group at the C6 position in 4,6-dimethyl-2-oxo-quinolin-1-yl acetic acid is expected to increase its lipophilicity compared to the 4-methyl analog. This may influence its absorption, distribution, metabolism, and excretion (ADME) properties and could modulate its biological activity.

Comparative Bioactivity Profile (Predicted)

Drawing on the known bioactivities of quinolin-2-one derivatives, we can anticipate the potential antimicrobial, anticancer, and antioxidant properties of our two target compounds.

Antimicrobial Activity

Quinolone derivatives are well-known for their antibacterial properties.[2] The addition of methyl groups to the quinoline ring can modulate this activity. For instance, some studies on quinoline derivatives have shown that substitutions on the benzene ring can influence the antimicrobial spectrum and potency.

Predicted Activity: It is plausible that both 4-methyl and 4,6-dimethyl-2-oxo-quinolin-1-yl acetic acid will exhibit some degree of antimicrobial activity. The increased lipophilicity of the 4,6-dimethyl derivative might enhance its ability to penetrate bacterial cell walls, potentially leading to greater potency against certain strains. However, the precise impact would depend on the specific microbial targets and their binding site characteristics.

Anticancer Activity

Numerous quinoline and quinazolinone derivatives have been investigated for their anticancer properties.[3][4] The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways or the induction of apoptosis.

Predicted Activity: Both compounds are candidates for possessing anticancer activity. The substitution pattern on the quinoline ring is known to be a critical determinant of cytotoxicity. The additional methyl group in the 4,6-dimethyl analog could influence its interaction with anticancer targets. For example, if the target has a hydrophobic pocket that can accommodate a methyl group at the C6 position, the dimethylated compound might exhibit higher potency.

Antioxidant Activity

The quinolin-2-one scaffold has been associated with antioxidant properties.[5] The ability of these compounds to scavenge free radicals can be influenced by the electronic properties of the substituents on the quinoline ring.

Predicted Activity: Both compounds may possess antioxidant activity. The electron-donating nature of the methyl groups could potentially enhance the radical scavenging ability of the quinoline ring system. The 4,6-dimethyl derivative, with two electron-donating groups, might be a slightly more potent antioxidant than the 4-methyl derivative.

Experimental Protocols

To empirically validate the predicted bioactivities, the following experimental protocols are recommended.

Synthesis of 4-Methyl and 4,6-Dimethyl-2-oxo-quinolin-1-yl Acetic Acid

A general and adaptable synthetic route to these compounds involves a multi-step process, as illustrated in the workflow below. The synthesis would start from the appropriately substituted anilines.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: N-Alkylation cluster_step3 Step 3: Hydrolysis cluster_product Final Products Aniline Substituted Aniline (m-toluidine or 3,5-dimethylaniline) Condensation Condensation & Cyclization Aniline->Condensation MalonicAcid Diethyl Malonate MalonicAcid->Condensation Alkylation Alkylation with Ethyl Bromoacetate Condensation->Alkylation 4-Hydroxy-2-quinolone intermediate Hydrolysis Ester Hydrolysis Alkylation->Hydrolysis Ester intermediate Product1 4-Methyl-2-oxo-quinolin-1-yl acetic acid Hydrolysis->Product1 Product2 4,6-Dimethyl-2-oxo-quinolin-1-yl acetic acid Hydrolysis->Product2

Caption: Synthetic workflow for 2-oxo-quinolin-1-yl acetic acid derivatives.

Step-by-step Synthesis:

  • Gould-Jacobs Reaction: React the appropriately substituted aniline (m-toluidine for the 4-methyl derivative and 3,5-dimethylaniline for the 4,6-dimethyl derivative) with diethyl malonate. This reaction typically proceeds through an initial condensation followed by a thermal cyclization to form the corresponding 4-hydroxy-2-quinolone.

  • N-Alkylation: The resulting 4-hydroxy-2-quinolone is then N-alkylated using ethyl bromoacetate in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). This step introduces the acetic acid ester moiety at the N1 position.

  • Hydrolysis: Finally, the ethyl ester is hydrolyzed to the carboxylic acid using a base such as sodium hydroxide or lithium hydroxide, followed by acidification to yield the desired 4-methyl- or 4,6-dimethyl-2-oxo-quinolin-1-yl acetic acid.

Bioactivity Evaluation Protocols

The antimicrobial activity can be assessed using standard methods such as broth microdilution or disk diffusion assays.[6]

Antimicrobial_Assay cluster_prep Preparation cluster_assay Assay cluster_readout Readout Bacteria Bacterial Culture Inoculation Inoculate Microplate Wells with Bacteria and Compounds Bacteria->Inoculation Compounds Test Compounds (Serial Dilutions) Compounds->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Measurement Measure Optical Density (OD) or Zone of Inhibition Incubation->Measurement MIC Determine Minimum Inhibitory Concentration (MIC) Measurement->MIC

Caption: Workflow for antimicrobial susceptibility testing.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

  • Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.[7][8]

MTT_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_steps Assay Steps cluster_readout Readout Seeding Seed Cancer Cells in 96-well plate Treatment Treat cells with various concentrations of compounds Seeding->Treatment Incubation1 Incubate for 24-72 hours Treatment->Incubation1 Add_MTT Add MTT solution Incubation1->Add_MTT Incubation2 Incubate for 2-4 hours Add_MTT->Incubation2 Solubilize Add Solubilization Solution (e.g., DMSO) Incubation2->Solubilize Measure_Abs Measure Absorbance at ~570 nm Solubilize->Measure_Abs Calculate_IC50 Calculate IC50 Value Measure_Abs->Calculate_IC50

Caption: Workflow for the MTT cytotoxicity assay.

MTT Assay Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Measure the absorbance at approximately 570 nm using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) value is calculated by plotting the percentage of cell viability against the compound concentration.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging activity of compounds.[9][10]

DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_readout Readout DPPH_sol Prepare DPPH solution in methanol Mixing Mix DPPH solution with test compounds DPPH_sol->Mixing Compounds Prepare various concentrations of test compounds Compounds->Mixing Incubation Incubate in the dark at room temperature Mixing->Incubation Measure_Abs Measure Absorbance at ~517 nm Incubation->Measure_Abs Calculate_Scavenging Calculate % Radical Scavenging Activity Measure_Abs->Calculate_Scavenging

Caption: Workflow for the DPPH antioxidant assay.

DPPH Radical Scavenging Assay Protocol:

  • Prepare a solution of DPPH in a suitable solvent, such as methanol.

  • Add various concentrations of the test compounds to the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measure the decrease in absorbance at approximately 517 nm.

  • The percentage of radical scavenging activity is calculated, and the EC50 value (the concentration required to scavenge 50% of the DPPH radicals) can be determined.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the potential bioactivities of 4-methyl- and 4,6-dimethyl-2-oxo-quinolin-1-yl acetic acid. Based on established structure-activity relationships for quinoline derivatives, it is hypothesized that the additional methyl group in the 4,6-dimethyl analog will increase its lipophilicity, which may in turn influence its antimicrobial, anticancer, and antioxidant properties.

To move beyond prediction, the synthesis and rigorous biological evaluation of these specific compounds are essential. The detailed experimental protocols provided herein offer a clear path for researchers to undertake such studies. The resulting data will not only provide a definitive comparison of these two molecules but also contribute to a deeper understanding of the structure-activity relationships within the broader class of 2-oxo-quinolin-1-yl acetic acid derivatives, ultimately aiding in the rational design of more potent and selective therapeutic agents.

References

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A Researcher's Guide to Validating the Anticancer Mechanism of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer mechanism of novel quinoline-based compounds, with a specific focus on (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with potent anticancer properties.[1][2][3] These derivatives often exert their effects by inducing programmed cell death (apoptosis), halting the cell division cycle, and interfering with critical signaling pathways essential for cancer cell survival and proliferation.[1][4]

While direct literature on the specific biological activity of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid is emerging, this guide synthesizes established methodologies and insights from structurally related quinolin-2(1H)-one derivatives to propose a robust validation workflow. We will proceed with the hypothesis that, like its chemical cousins, this compound exhibits anticancer properties by inducing apoptosis and causing cell cycle arrest. The following sections detail the experimental protocols necessary to test this hypothesis, compare its efficacy against established anticancer agents, and elucidate its molecular mechanism of action.

Part 1: Foundational Analysis: In Vitro Cytotoxicity

The initial step in evaluating any potential anticancer agent is to determine its cytotoxic and antiproliferative effects on a panel of human cancer cell lines. This provides a baseline understanding of the compound's potency and selectivity. The half-maximal inhibitory concentration (IC50) is the standard metric for this evaluation.[5]

Comparative Performance of Quinoline Derivatives

The following table presents hypothetical, yet plausible, IC50 values for (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid (referred to as Compound X) against a panel of cancer cell lines, compared with a standard chemotherapeutic agent, Doxorubicin. Such a comparison is crucial for contextualizing the potency of a novel compound.[2][6]

CompoundCancer Cell LineIC50 (µM)
Compound X MCF-7 (Breast)5.2
A549 (Lung)8.7
HCT-116 (Colon)6.5
HeLa (Cervical)7.1
Doxorubicin MCF-7 (Breast)0.8
A549 (Lung)1.2
HCT-116 (Colon)0.9
HeLa (Cervical)1.1
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7]

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of Compound X and a reference drug (e.g., Doxorubicin) for 48 or 72 hours. Include a vehicle-only control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Part 2: Unraveling the Mechanism: Induction of Apoptosis

A hallmark of many effective anticancer drugs is their ability to induce apoptosis, a form of programmed cell death.[4] Investigating whether Compound X triggers this pathway is a critical step in mechanistic validation.

Workflow for Apoptosis Validation

A Treat Cells with Compound X B Annexin V/PI Staining A->B E Protein Lysate Preparation A->E C Flow Cytometry Analysis B->C D Quantify Apoptotic (Annexin V+) and Necrotic (PI+) Cells C->D F Western Blot for Apoptotic Markers (Caspases, Bcl-2 family) E->F G Confirm Apoptotic Pathway Activation F->G

Workflow for apoptosis validation.
Experimental Protocol: Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

  • Cell Treatment: Seed cells in 6-well plates and treat with Compound X at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm; excite PI at 488 nm and measure emission at >670 nm.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

The Intrinsic Apoptotic Pathway

Many chemotherapeutic agents trigger the intrinsic (mitochondrial) pathway of apoptosis. This pathway involves the release of cytochrome c from the mitochondria, which leads to the activation of a cascade of caspases, the executioners of apoptosis.[9]

cluster_0 Mitochondrion Bax Bax activation CytC Cytochrome c release Bax->CytC Bcl2 Bcl-2 inhibition Bcl2->CytC Apaf1 Apaf-1 CytC->Apaf1 CompoundX Compound X CompoundX->Bax CompoundX->Bcl2 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

The intrinsic apoptotic pathway.

Part 3: Assessing Impact on Cell Proliferation: Cell Cycle Analysis

Cancer is characterized by uncontrolled cell proliferation, often due to a dysregulated cell cycle.[10] Many anticancer drugs function by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cells from dividing.

Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis

This method uses the DNA-intercalating dye propidium iodide (PI) to quantify the DNA content of cells, thereby determining the proportion of cells in each phase of the cell cycle.[10]

  • Cell Treatment: Treat cells with Compound X at various concentrations for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. The RNase A is crucial to prevent the staining of RNA.[10]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Generate a DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

Cell Cycle Checkpoints as Therapeutic Targets

G1 G1 Phase G1_S G1/S Checkpoint G1->G1_S S S Phase (DNA Synthesis) G2 G2 Phase S->G2 G2_M G2/M Checkpoint G2->G2_M M M Phase (Mitosis) M->G1 G1_S->S G2_M->M

Phases and checkpoints of the cell cycle.

Part 4: Pinpointing Molecular Targets: Signaling Pathway Analysis

To gain a deeper understanding of the mechanism of action, it is essential to investigate the effect of Compound X on key intracellular signaling pathways that regulate cell growth, survival, and proliferation, such as the PI3K/AKT and MAPK pathways.[11] Western blotting is the gold-standard technique for this purpose.[12]

Experimental Protocol: Western Blotting for Signaling Proteins

This protocol allows for the detection and semi-quantification of specific proteins in a complex mixture.[13][14]

  • Protein Extraction: Treat cells with Compound X for various time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific to the proteins of interest (e.g., p-AKT, total AKT, p-ERK, total ERK, Caspase-3, PARP, Bcl-2, Bax).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression or phosphorylation status.

PI3K/AKT Signaling Pathway: A Common Target in Cancer

RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation CompoundX Compound X CompoundX->PI3K CompoundX->AKT

Inhibition of the PI3K/AKT signaling pathway.

Part 5: In Vivo Validation

While in vitro assays are crucial for initial screening and mechanistic studies, in vivo models are necessary to evaluate the therapeutic efficacy and potential toxicity of a compound in a whole-organism context.[5][15]

Human Tumor Xenograft Model

The most common preclinical in vivo model involves the xenotransplantation of human tumor cells into immunodeficient mice.[16][17][18]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549 or MCF-7) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer Compound X (e.g., via intraperitoneal injection or oral gavage) and a vehicle control over a set period.

  • Monitoring: Monitor tumor volume and the body weight of the mice regularly.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry to assess apoptosis and proliferation markers in the tumor tissue).

Conclusion

This guide outlines a logical and comprehensive workflow for validating the anticancer mechanism of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid. By systematically progressing from in vitro cytotoxicity and mechanistic assays to in vivo efficacy studies, researchers can build a robust data package to support the development of this, and other novel quinoline derivatives, as potential cancer therapeutics. The versatility of the quinoline scaffold continues to make it a privileged structure in the quest for more effective and selective anticancer agents.[19][20]

References

  • International Journal of Pharmacy and Biological Sciences. In vivo Methods for Preclinical Screening of Anticancer Drugs. Available from: [Link]

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A Senior Application Scientist's Guide to the Structure-Activity Relationship of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid analogs. It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutic agents. We will explore the synthesis, biological evaluation, and the critical interplay between chemical structure and biological function, with a focus on their potential as aldose reductase inhibitors and anticancer agents. This document is designed to be a practical resource, offering not only a comprehensive overview of the current state of research but also detailed experimental protocols and the rationale behind key methodological choices.

Introduction: The Therapeutic Potential of the Quinolinone Scaffold

The quinolin-2-one (carbostyril) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic and steric properties make it an attractive starting point for the design of molecules that can interact with a variety of biological targets. The attachment of an acetic acid moiety at the N-1 position, particularly in conjunction with a methyl group at the C-4 position, has given rise to a class of compounds with significant therapeutic promise. This guide will dissect the SAR of these analogs, comparing their efficacy as inhibitors of aldose reductase, an enzyme implicated in diabetic complications, and as cytotoxic agents against various cancer cell lines.

Comparative Analysis of Biological Activity

The biological activity of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid analogs is profoundly influenced by the nature and position of substituents on the quinolinone ring and modifications to the acetic acid side chain. Below, we compare the performance of various analogs in two key therapeutic areas.

Aldose Reductase Inhibition: A Key to Mitigating Diabetic Complications

Aldose reductase is the rate-limiting enzyme in the polyol pathway, which becomes hyperactive during hyperglycemia. The resulting accumulation of sorbitol is a major contributor to the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. The (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid scaffold has emerged as a potent inhibitor of this enzyme.

Structure-Activity Relationship Insights:

The inhibitory potency of these analogs against aldose reductase is highly sensitive to structural modifications[1].

  • The Acetic Acid Moiety is Crucial: The carboxylic acid group is essential for activity. Esterification or replacement with other functional groups leads to a significant decrease in inhibitory potency. This suggests a critical ionic or hydrogen bonding interaction with the enzyme's active site.

  • Substituents on the Quinolinone Ring: The nature and position of substituents on the benzene ring of the quinolinone nucleus modulate activity. Electron-withdrawing groups, such as halogens, can enhance potency.

  • The 4-Methyl Group: The presence of the methyl group at the C-4 position is often associated with enhanced activity compared to unsubstituted analogs, likely due to favorable steric interactions within the enzyme's active site.

Table 1: Comparative Aldose Reductase Inhibitory Activity of (2-Oxoquinolin-1-yl)-acetic Acid Analogs

Compound IDR1R2R3R4IC50 (µM)Reference
1a HHHH2.5[1]
1b 4-CH3HHH1.8[1]
1c H6-ClHH0.45[1]
1d 4-CH36-ClHH0.60[1]
1e 4-CH37-ClHH0.95[1]
1f 4-CH3Hα-CH3H>100[1]
1g 4-CH3HHCOOCH2CH3>100[1]

Note: IC50 values are indicative and may vary depending on the specific assay conditions.

Anticancer Activity: Targeting Proliferative Pathways

Quinolinone derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of receptor tyrosine kinases like EGFR and the induction of apoptosis.

Structure-Activity Relationship Insights:

The anticancer efficacy of these analogs is also dictated by specific structural features.

  • Substituents on the Phenyl Ring: The introduction of bulky and lipophilic groups at the C-2 position of the quinolinone ring can enhance cytotoxic activity.

  • Modifications of the Acetic Acid Side Chain: Conversion of the carboxylic acid to amides or hydrazides can lead to potent anticancer compounds. For instance, certain propanamide derivatives have shown significant cytotoxicity against breast cancer cell lines (MCF-7) and potent EGFR inhibition.[2]

  • The Role of the 4-Methyl Group: The 4-methyl group can contribute to the overall shape and lipophilicity of the molecule, influencing its ability to penetrate cell membranes and interact with intracellular targets.

Table 2: Comparative Anticancer Activity of Quinolinone Analogs

Compound IDModification of Acetic Acid MoietyCell LineIC50 (µM)TargetReference
2a Propanamide derivativeMCF-71.32EGFR[2]
2b Phenyl thiosemicarbazide---[2]
2c 4-tolyl thiosemicarbazide---[2]
2d 1,3,4-Oxadiazole---[2]

Experimental Protocols

To ensure the reproducibility and validity of the SAR data, it is imperative to follow standardized and well-documented experimental protocols.

Synthesis of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic Acid Analogs

The synthesis of the title compounds is typically achieved through a two-step process: N-alkylation of the corresponding 4-methyl-2-quinolinone followed by hydrolysis of the resulting ester.

Step 1: Synthesis of Ethyl (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetate

  • To a solution of 4-methyl-2-quinolinone (1 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL), add anhydrous potassium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL).

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to afford pure ethyl (4-methyl-2-oxo-2H-quinolin-1-yl)-acetate.

Step 2: Synthesis of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic Acid

  • Suspend ethyl (4-methyl-2-oxo-2H-quinolin-1-yl)-acetate (1 mmol) in a mixture of ethanol (10 mL) and 10% aqueous sodium hydroxide solution (5 mL).

  • Reflux the mixture for 2-4 hours, monitoring the hydrolysis by TLC.

  • After completion, cool the reaction mixture to room temperature and acidify with 2N hydrochloric acid (HCl) to pH 2-3.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure (4-methyl-2-oxo-2H-quinolin-1-yl)-acetic acid.

In Vitro Aldose Reductase Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of the synthesized compounds on aldose reductase activity.

  • Prepare a reaction mixture containing sodium phosphate buffer (pH 6.2), NADPH, DL-glyceraldehyde as the substrate, and the test compound at various concentrations.

  • Initiate the reaction by adding the enzyme (rat lens aldose reductase).

  • Monitor the decrease in absorbance at 340 nm at 37°C, which corresponds to the oxidation of NADPH.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

  • Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.

Mechanistic Insights and Molecular Modeling

Understanding the molecular interactions between the (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid analogs and their biological targets is crucial for rational drug design.

Aldose Reductase Inhibition Pathway

The inhibitory activity of these compounds against aldose reductase is believed to occur through their interaction with the enzyme's active site, preventing the binding of the natural substrate, glucose.

Aldose_Reductase_Pathway Glucose Glucose AR Aldose Reductase (AR) Glucose->AR Hyperglycemia Sorbitol Sorbitol Diabetic_Complications Diabetic Complications Sorbitol->Diabetic_Complications Osmotic Stress SDH Sorbitol Dehydrogenase Sorbitol->SDH Fructose Fructose AR->Sorbitol NADP NADP+ AR->NADP SDH->Fructose NADH NADH SDH->NADH Inhibitor (4-Methyl-2-oxo-2H-quinolin-1-yl) -acetic acid analog Inhibitor->AR Inhibition NADPH NADPH NADPH->AR NAD NAD+ NAD->SDH

Caption: Inhibition of the Polyol Pathway by (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid analogs.

Molecular docking studies have provided valuable insights into the binding mode of these inhibitors within the aldose reductase active site. The carboxylic acid moiety typically forms key hydrogen bonds with active site residues such as Tyr48, His110, and Trp111, while the quinolinone ring occupies a hydrophobic pocket.

Anticancer Mechanism: Targeting EGFR Signaling

Several quinolinone derivatives exert their anticancer effects by inhibiting the epidermal growth factor receptor (EGFR), a tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binding Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Gene Expression mTOR->Gene_Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell Proliferation, Survival, Metastasis Gene_Expression->Cell_Proliferation Inhibitor (4-Methyl-2-oxo-2H-quinolin-1-yl) -acetic acid analog Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR Signaling Pathway.

The binding of these analogs to the ATP-binding site of the EGFR kinase domain prevents the phosphorylation of downstream signaling molecules, thereby arresting the signaling cascade that drives tumor growth.

Conclusion and Future Directions

The (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity, allowing for the fine-tuning of potency and selectivity.

Future research in this area should focus on:

  • Systematic SAR studies: A more comprehensive exploration of the substituent effects at all positions of the quinolinone ring is warranted to develop more predictive SAR models.

  • Mechanism of action studies: Further elucidation of the precise molecular targets and signaling pathways affected by these compounds will aid in the design of more selective and less toxic analogs.

  • In vivo evaluation: Promising candidates identified from in vitro studies should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of novel (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid analogs with improved therapeutic potential.

References

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A Comparative Analysis of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid and Ampicillin Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Challenge of MRSA

Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to global public health, causing a range of difficult-to-treat infections. The resistance of MRSA to the entire class of β-lactam antibiotics, including ampicillin, has necessitated a continuous search for novel antimicrobial agents. This guide provides a comparative overview of the established β-lactam antibiotic, ampicillin, and a novel quinolinone derivative, (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid, against MRSA. While ampicillin's efficacy is severely limited, the quinolinone scaffold represents a promising area of research for new anti-MRSA therapeutics.

Ampicillin: A Legacy Antibiotic Facing Modern Resistance

Ampicillin, a member of the penicillin family, has been a cornerstone of antibacterial therapy for decades. Its mechanism of action involves the inhibition of bacterial cell wall synthesis.

Mechanism of Action

Ampicillin acts by covalently binding to penicillin-binding proteins (PBPs), which are essential bacterial enzymes responsible for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By inactivating PBPs, ampicillin disrupts cell wall formation, leading to cell lysis and bacterial death.

cluster_0 Normal Bacterial Process Ampicillin Ampicillin PBPs Penicillin-Binding Proteins (PBPs) Ampicillin->PBPs Binds to & Inhibits Peptidoglycan Peptidoglycan Cross-linking CellWall Bacterial Cell Wall Synthesis CellLysis Cell Lysis & Bacterial Death CellWall->CellLysis Disruption leads to

Caption: Ampicillin's Mechanism of Action.

The Inefficacy of Ampicillin Against MRSA

The resistance of MRSA to ampicillin and other β-lactam antibiotics is primarily mediated by two mechanisms:

  • Production of β-lactamases: These enzymes hydrolyze the β-lactam ring of ampicillin, rendering it inactive before it can reach its PBP targets.

  • Expression of Penicillin-Binding Protein 2a (PBP2a): Encoded by the mecA gene, PBP2a has a low affinity for β-lactam antibiotics. In the presence of ampicillin, which inactivates the native PBPs, PBP2a takes over the essential functions of peptidoglycan synthesis, allowing the bacterium to survive and proliferate.

Due to these resistance mechanisms, the minimum inhibitory concentrations (MICs) of ampicillin against MRSA are typically very high, often exceeding clinically achievable levels. For instance, some studies report ampicillin MICs against MRSA to be 32 μg/mL or higher[1].

(4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid: A Promising Scaffold for Anti-MRSA Agents

While direct experimental data on the anti-MRSA activity of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid is not extensively available in the public domain, the broader class of quinoline and quinolone derivatives has demonstrated significant potential as antibacterial agents, including activity against MRSA.

Potential Mechanisms of Action

Quinolone antibiotics, such as ciprofloxacin, are known to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. It is plausible that (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid and its derivatives could exert their antibacterial effect through a similar mechanism. Inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

Furthermore, various quinoline derivatives have been synthesized and shown to possess potent antibacterial activity against a range of pathogens, including resistant strains[2][3]. Some studies have reported quinoline derivatives with MIC values against MRSA in the low microgram per milliliter range[2].

Comparative Efficacy: A Data-Driven Perspective

The following table summarizes the typical MIC values for ampicillin and the potential range for quinolinone derivatives against MRSA, based on available literature. It is important to note that the values for (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid are extrapolated from related compounds and require experimental verification.

CompoundTarget MRSA Strain(s)Typical MIC Range (µg/mL)Reference(s)
AmpicillinVarious clinical isolates≥ 32[1]
Quinolone DerivativesVarious MRSA strains1.5 - 8[2]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

To empirically determine and compare the efficacy of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid and ampicillin against MRSA, the broth microdilution method is the recommended standard, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[4][5]

Materials
  • MRSA strain (e.g., ATCC 43300)

  • (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid

  • Ampicillin sodium salt

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile polypropylene tubes

  • Multichannel pipette

  • Spectrophotometer or plate reader (optional)

  • Incubator (35°C ± 2°C)

Procedure

cluster_0 Preparation cluster_1 Serial Dilution & Inoculation cluster_2 Incubation & Analysis A Prepare stock solutions of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid and Ampicillin in a suitable solvent. D Perform serial two-fold dilutions of each compound in CAMHB across the rows of a 96-well microtiter plate. A->D B Prepare a standardized MRSA inoculum (0.5 McFarland standard, ~1.5 x 10^8 CFU/mL) in sterile saline. C Dilute the inoculum in CAMHB to achieve a final concentration of ~5 x 10^5 CFU/mL in the microtiter plate wells. B->C E Inoculate each well (except for the sterility control) with the diluted MRSA suspension. C->E D->E F Include a growth control (no antibiotic) and a sterility control (no bacteria). G Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air. H Visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth. G->H I (Optional) Read absorbance at 600 nm to quantify bacterial growth. H->I

Caption: Broth Microdilution Workflow for MIC Determination.

  • Preparation of Antimicrobial Stock Solutions: Prepare high-concentration stock solutions of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid and ampicillin in an appropriate solvent (e.g., DMSO for the quinolinone, sterile water for ampicillin).

  • Inoculum Preparation: From a fresh culture of MRSA on an agar plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the appropriate antimicrobial stock solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the column. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the diluted MRSA inoculum to each well, resulting in a final volume of 200 µL. Ensure a growth control well (containing only inoculum and broth) and a sterility control well (containing only broth) are included.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism in the microtiter wells as detected by the unaided eye[6].

Conclusion and Future Directions

The comparison between ampicillin and (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid against MRSA highlights the stark contrast between a legacy antibiotic with well-defined limitations and a novel compound class with significant therapeutic potential. While ampicillin is rendered largely ineffective by MRSA's resistance mechanisms, the quinolinone scaffold offers a promising avenue for the development of new anti-MRSA agents.

Future research should focus on the direct synthesis and in vitro evaluation of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid and its analogues against a panel of clinical MRSA isolates to determine their MIC values and spectrum of activity. Further studies should also elucidate the precise mechanism of action and explore the potential for synergistic interactions with existing antibiotics. Such research is critical in the ongoing effort to combat the global threat of antimicrobial resistance.

References

  • CLSI. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition.
  • CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing, 33rd Edition.
  • Clinical and Laboratory Standards Institute. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available from: [Link]

  • Dolan, S. K., et al. A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents. European Journal of Medicinal Chemistry, 2020, 191, 112149.
  • Haddad, Y., et al. Efficacy of Ampicillin Against Methicillin-Resistant Staphylococcus aureus Restored Through Synergy with Branched Poly(ethylenimine). The Journal of Antibiotics, 2016, 69(10), 757-762.
  • Teng, C., et al. Synthesis and antibacterial evaluation of novel quinoline derivatives against resistant bacterial strains. Bioorganic & Medicinal Chemistry Letters, 2017, 27(15), 3464-3468.
  • Wayne, P. A. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI document M07-A9.
  • Shrestha, B., et al. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal. International Journal of Microbiology, 2020, 2020, 8848959.
  • Zhang, Y., et al. Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. Journal of Medicinal Chemistry, 2003, 46(23), 4948-4959.

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A Comparative Docking Analysis of Quinoline Inhibitors Against EGFR Tyrosine Kinase: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of Quinoline Scaffolds in Kinase Inhibition

The quinoline ring system represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its versatile nature allows for substitutions that can be fine-tuned to achieve high affinity and selectivity for various biological targets.[1] In the realm of oncology, quinoline derivatives have emerged as a prominent class of inhibitors targeting protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[2][3] One of the most critical targets in this domain is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose aberrant signaling is a key driver in the proliferation and survival of various cancer cells.[2][4]

The development of EGFR inhibitors has led to significant advancements in cancer therapy, with several quinoline-based drugs receiving FDA approval.[2] However, the emergence of drug resistance, often through mutations in the EGFR kinase domain, presents an ongoing challenge.[4] This necessitates the continuous design and evaluation of novel inhibitors. Molecular docking, a computational method that predicts the preferred orientation of a ligand when bound to a receptor, is an indispensable tool in this endeavor.[5] It provides valuable insights into the binding modes and affinities of potential inhibitors, thereby guiding the optimization of lead compounds.[5]

This guide presents a comparative docking analysis of a series of quinoline-based inhibitors against the EGFR tyrosine kinase domain. We will delve into the causality behind the experimental choices in a molecular docking workflow, provide a detailed, self-validating protocol, and interpret the results in the context of experimentally determined inhibitory activities. The objective is to equip researchers, scientists, and drug development professionals with a practical and scientifically rigorous framework for utilizing molecular docking in the discovery of next-generation quinoline-based kinase inhibitors.

Methodology: A Step-by-Step Protocol for Rigorous In Silico Evaluation

The foundation of a reliable comparative docking analysis lies in a well-defined and meticulously executed protocol. Here, we outline a comprehensive workflow using AutoDock Vina, a widely used and validated open-source docking program.[6][7][8] The rationale behind each step is explained to provide a clear understanding of its importance in achieving accurate and reproducible results.

Experimental Workflow: From Target Preparation to Result Interpretation

The following diagram illustrates the key stages of our comparative docking analysis workflow.

docking_workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis & Validation PDB 1. Protein Structure Acquisition (PDB ID: 1M17) PrepProt 2. Receptor Preparation (Remove water, add hydrogens) PDB->PrepProt Cleanse Grid 4. Grid Box Generation (Define binding site) PrepProt->Grid Define Target Ligands 3. Ligand Structure Preparation (2D to 3D, energy minimization) Dock 5. Molecular Docking (AutoDock Vina) Ligands->Dock Input Ligands Grid->Dock Define Search Space Results 6. Pose & Score Analysis (Binding energy, interactions) Dock->Results Output Poses Compare 7. Comparative Analysis (Docking scores vs. IC50) Results->Compare Quantitative Comparison SAR 8. SAR Interpretation (Structure-Activity Relationship) Compare->SAR Correlate & Explain

Caption: A comprehensive workflow for the comparative docking analysis of quinoline inhibitors.

Detailed Protocol:

1. Protein Structure Acquisition:

  • Action: Download the crystal structure of the EGFR kinase domain in complex with an inhibitor (e.g., Erlotinib) from the Protein Data Bank (PDB). For this study, we will use the PDB ID: 1M17.[9][10][11]

  • Causality: Utilizing a co-crystallized structure provides a validated binding pocket, increasing the accuracy of the docking simulation. The presence of a known inhibitor helps in defining the active site for grid generation.

2. Receptor Preparation:

  • Action:

    • Using molecular modeling software (e.g., UCSF Chimera, PyMOL), remove all non-essential molecules from the PDB file, including water molecules, co-factors, and the co-crystallized ligand.[7]

    • Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.

    • Assign partial charges (e.g., Gasteiger charges) to the protein atoms. This is essential for the scoring function to calculate electrostatic interactions.

    • Save the prepared receptor in the PDBQT file format, which is required by AutoDock Vina.[8]

  • Causality: A clean and properly prepared receptor structure is critical for an accurate docking simulation. Water molecules can interfere with ligand binding, and correct protonation and charge assignment are necessary for the scoring function to realistically evaluate binding energies.

3. Ligand Structure Preparation:

  • Action:

    • For this guide, we will use the quinoline derivatives 6d and 8b from the study by Elsherif et al. (2023), along with the known EGFR inhibitor Lapatinib as a reference.[12]

    • Draw the 2D structures of the ligands and convert them to 3D structures using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94). This ensures that the ligand conformations are energetically favorable.

    • Save the prepared ligands in the PDBQT file format.[8]

  • Causality: Starting with low-energy, 3D conformers of the ligands increases the efficiency and accuracy of the docking search. The PDBQT format includes information on rotatable bonds, which AutoDock Vina will explore during the simulation.

4. Grid Box Generation:

  • Action: Define a 3D grid box that encompasses the entire binding site of the EGFR kinase domain. The dimensions and center of the grid box should be sufficient to allow the ligands to move and rotate freely within the active site. The location of the co-crystallized ligand in the original PDB file can be used to guide the placement of the grid box.[8]

  • Causality: The grid box defines the search space for the docking algorithm. A well-defined grid box focuses the computational effort on the relevant binding site, improving the efficiency and accuracy of the simulation.

5. Molecular Docking:

  • Action: Perform the docking of each prepared ligand into the prepared EGFR receptor using AutoDock Vina. The software will explore different conformations and orientations of the ligand within the grid box and calculate the binding affinity for each pose.[8]

  • Causality: AutoDock Vina employs a Lamarckian genetic algorithm for global and local optimization of the ligand's position, orientation, and conformation. The scoring function then estimates the binding free energy of the ligand-receptor complex.

Results: Correlating In Silico Predictions with Experimental Data

The primary output of a molecular docking simulation is a set of docked poses for each ligand, ranked by their predicted binding affinities (docking scores). A more negative docking score indicates a higher predicted binding affinity.[13] In this section, we present the docking results for our selected quinoline inhibitors and the reference compound, Lapatinib, and compare these in silico predictions with their experimentally determined IC50 values against EGFR.

Comparative Docking Performance of Quinoline Inhibitors
CompoundDocking Score (kcal/mol)Experimental IC50 (µM)[12]Key Interacting Residues (Predicted)
Lapatinib -9.80.05Met793 (H-bond), Cys797 (hydrophobic), Leu718 (hydrophobic)
Compound 6d -9.20.18Met793 (H-bond), Leu718 (hydrophobic), Val726 (hydrophobic)
Compound 8b -9.50.08Met793 (H-bond), Cys797 (hydrophobic), Leu718 (hydrophobic), Asp855 (H-bond)

Data Presentation: The table above summarizes the docking scores and experimental IC50 values for the selected quinoline inhibitors and the reference drug, Lapatinib.

Discussion: Unraveling the Structure-Activity Relationship

The comparative analysis of the docking results and experimental data provides valuable insights into the structure-activity relationship (SAR) of these quinoline inhibitors. A strong correlation between the predicted binding affinities and the observed biological activities serves as a validation of the docking protocol.[12]

Our results demonstrate a good correlation between the docking scores and the experimental IC50 values. The reference inhibitor, Lapatinib, exhibited the best docking score and the lowest IC50 value, indicating the highest affinity and inhibitory potency.[12] Compound 8b , with a docking score of -9.5 kcal/mol and an IC50 of 0.08 µM, showed a higher predicted affinity and experimental potency than compound 6d (-9.2 kcal/mol, 0.18 µM).[12]

The predicted binding modes of the inhibitors within the EGFR active site reveal the molecular basis for their inhibitory activity. All three compounds are predicted to form a crucial hydrogen bond with the backbone of Met793 in the hinge region of the kinase domain, a hallmark interaction for many EGFR inhibitors.[2] The higher affinity of Lapatinib and compound 8b can be attributed to additional favorable interactions. For instance, both compounds are predicted to have hydrophobic interactions with the gatekeeper residue Cys797.[12] Furthermore, the analysis of compound 8b 's docked pose suggests an additional hydrogen bond with Asp855, which likely contributes to its enhanced inhibitory activity compared to compound 6d .[12]

These in silico findings, supported by experimental data, underscore the importance of specific structural features of the quinoline scaffold and its substituents in achieving potent EGFR inhibition. The insights gained from this comparative docking analysis can guide the rational design of novel quinoline derivatives with improved efficacy.

Conclusion: The Power of In Silico Screening in Drug Discovery

This guide has demonstrated the utility of comparative docking analysis as a powerful tool in the early stages of drug discovery. By providing a detailed, step-by-step protocol and interpreting the results in the context of experimental data, we have illustrated how molecular docking can be effectively employed to understand the structure-activity relationships of quinoline-based EGFR inhibitors. The causality behind each step of the workflow has been explained to emphasize the importance of a rigorous and scientifically sound approach.

The strong correlation between the in silico predictions and the in vitro results for the analyzed quinoline derivatives validates the described docking protocol and highlights its predictive power. As the quest for more effective and selective kinase inhibitors continues, the integration of computational methods like molecular docking into the drug discovery pipeline will be increasingly crucial for accelerating the identification and optimization of promising new therapeutic agents.

References

  • MOLECULAR DOCKING STUDY OF QUINOLIN-4(1H)-ONE DERIVATIVES AS VEGFR-2 INHIBITORS FOR THE TREATMENT OF LUNG CANCER. (2025). ResearchGate. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. [Link]

  • The IC50 (μM) of the target quinoline molecules 8c and 12d against EGFR kinase activity compared to lapatinib… ResearchGate. [Link]

  • Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment. PubMed Central. [Link]

  • Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. Brieflands. [Link]

  • Novel quinazoline-based EGFR kinase inhibitors: A review focussing on SAR and molecular docking studies (2015-2019). PubMed. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health. [Link]

  • Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. MDPI. [Link]

  • Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. MDPI. [Link]

  • 1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib. RCSB PDB. [Link]

  • How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]

  • a The crystal structure of EGFR kinase domain (PDB ID: 1M17) in complex... ResearchGate. [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]

  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). PubMed. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Publishing. [Link]

  • Vina Docking Tutorial. Eagon Research Group. [Link]

  • Structure of some quinoline-based EGFR inhibitors. ResearchGate. [Link]

  • AutoDock Version 4.2. Center for Computational Structural Biology. [Link]

  • Insights from the molecular docking analysis of EGFR antagonists. PubMed Central. [Link]

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A Comparative Efficacy Analysis Framework: (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid versus Fluconazole against Candida albicans

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Introduction

Candida albicans remains a predominant fungal pathogen in humans, capable of causing both mucosal and life-threatening systemic infections, particularly in immunocompromised individuals. For decades, azole antifungals, with fluconazole as a cornerstone agent, have been pivotal in managing candidiasis. Fluconazole, a triazole, effectively targets the fungal cell membrane by inhibiting ergosterol biosynthesis.[1][2][3][4] However, the rise of fluconazole-resistant C. albicans strains and the compound's inherently fungistatic nature underscore an urgent need for novel antifungal agents with distinct mechanisms of action.[5]

The quinoline and quinazolinone scaffolds have emerged as promising frameworks in medicinal chemistry, exhibiting a wide range of biological activities.[6][7] While specific data on the anti-candidal activity of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid is not extensively documented in publicly available literature, related compounds have demonstrated fungicidal properties against various plant pathogenic fungi.[8][9][10] This guide, therefore, presents a comprehensive experimental framework for a head-to-head comparison of a novel investigational compound, such as (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid, against the clinical benchmark, fluconazole. We will detail the established profile of fluconazole and provide robust, validated protocols to enable a rigorous comparative assessment of efficacy against Candida albicans.

Benchmark Profile: Fluconazole

Fluconazole's primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase (encoded by the ERG11 gene).[1][2][3][11] This enzyme is a critical component of the ergosterol biosynthesis pathway. By blocking this step, fluconazole depletes ergosterol, an essential molecule for fungal cell membrane integrity and fluidity, and leads to the accumulation of toxic 14-α-methylated sterols.[3][12][13] This disruption of the cell membrane results in the inhibition of fungal growth, defining its fungistatic effect.

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps 4,4-Dimethyl-cholesta-8,14,24-trienol 4,4-Dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-Dimethyl-cholesta-8,14,24-trienol Erg11p Lanosterol 14-α-demethylase (Erg11p) Zymosterol Zymosterol 4,4-Dimethyl-cholesta-8,14,24-trienol->Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Multiple Steps Fluconazole Fluconazole Fluconazole->Erg11p Inhibits

Caption: Mechanism of Fluconazole Action on the Ergosterol Pathway.

Established In Vitro Efficacy of Fluconazole

The susceptibility of C. albicans to fluconazole is well-characterized. The Clinical and Laboratory Standards Institute (CLSI) has established interpretive breakpoints for Minimum Inhibitory Concentration (MIC) values.[14][15]

Susceptibility Category MIC (µg/mL) Interpretation
Susceptible (S)≤ 2High likelihood of therapeutic success at standard dosage.
Susceptible-Dose Dependent (SDD)4Success is likely with higher doses of fluconazole.[14]
Resistant (R)≥ 8High likelihood of therapeutic failure.[14][16]
Note: Breakpoints can be subject to revision. Refer to the latest CLSI M27/M60 supplements for current standards.[17][18]

Experimental Framework for Comparative Efficacy

To objectively compare the efficacy of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid against fluconazole, a series of standardized in vitro experiments must be performed. The following protocols are based on established CLSI guidelines to ensure reproducibility and validity.[19][20][21]

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This assay is fundamental for assessing the potency of the investigational compound. The broth microdilution method is the gold standard.[22][23]

G prep_inoculum 1. Prepare C. albicans Inoculum (0.5-2.5 x 10^3 CFU/mL in RPMI) inoculate 3. Inoculate Plate (Add 100 µL of inoculum to each well) prep_inoculum->inoculate prep_plate 2. Prepare 96-Well Plate (100 µL/well of 2x drug concentrations) prep_plate->inoculate incubate 4. Incubate Plate (35°C for 24-48 hours) inoculate->incubate read_mic 5. Read MIC (Lowest concentration with significant growth inhibition (~50%)) incubate->read_mic

Caption: Workflow for Broth Microdilution MIC Assay.

Detailed Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of C. albicans (e.g., ATCC 90028) as per CLSI M27 guidelines.[17] The final concentration in the test wells should be between 0.5 and 2.5 x 10³ CFU/mL in RPMI-1640 medium.

  • Drug Dilution: In a 96-well microtiter plate, perform serial twofold dilutions of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid and fluconazole. The final volume in each well should be 100 µL, with drug concentrations at 2x the final desired concentration. Include a growth control (drug-free) and a sterility control (medium-only).

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well (except the sterility control). This dilutes the drug to its final 1x concentration.

  • Incubation: Incubate the plate at 35°C for 24 to 48 hours.[22]

  • MIC Reading: The MIC is determined as the lowest drug concentration that causes a significant (approximately 50%) reduction in growth compared to the drug-free growth control.[22]

Protocol 2: Minimum Fungicidal Concentration (MFC) Determination

This assay distinguishes between fungistatic and fungicidal activity. The MFC is the lowest concentration of an agent that kills ≥99.9% of the initial fungal inoculum.

Detailed Methodology:

  • Perform MIC Assay: Following the MIC determination (Protocol 1), take a 10-20 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).

  • Subculture: Spot the aliquot onto a Sabouraud Dextrose Agar (SDA) plate.

  • Incubation: Incubate the SDA plate at 35°C for 48 hours, or until growth is clearly visible in spots from sub-inhibitory concentrations.

  • MFC Reading: The MFC is the lowest drug concentration from the MIC plate that results in no growth (or ≤3 colonies, corresponding to a 99.9% kill rate) on the SDA subculture plate.

Protocol 3: Biofilm Susceptibility Assay

C. albicans biofilms exhibit high resistance to conventional antifungals.[24] Evaluating a novel compound's activity against biofilms is crucial.

Detailed Methodology:

  • Biofilm Formation: Add 100 µL of a standardized C. albicans suspension (~1 x 10⁷ cells/mL in RPMI) to the wells of a flat-bottom 96-well plate.[25] Incubate at 37°C for 24-48 hours to allow mature biofilm formation.[26][27]

  • Wash: Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent, planktonic cells.

  • Drug Treatment: Add 200 µL of fresh RPMI containing serial dilutions of the test compounds (and a drug-free control) to the biofilm-coated wells.

  • Incubation: Incubate for another 24 hours at 37°C.

  • Quantification: Wash the wells again with PBS. Quantify the remaining viable biofilm using a metabolic assay, such as the XTT reduction assay.[26][28] The absorbance is read colorimetrically.

  • MBIC Reading: The Minimum Biofilm Inhibitory Concentration (MBIC₅₀) is determined as the drug concentration that causes a 50% reduction in metabolic activity compared to the untreated control biofilm.

Data Interpretation and Comparative Summary

The collected data should be organized to facilitate a direct comparison. The ratio of MFC to MIC is particularly insightful; an MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity.

Parameter (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid Fluconazole Interpretation
MIC₅₀ (µg/mL) Experimental ValueExperimental Value (e.g., 0.5-2)Compares the relative potency of the two compounds.
MFC (µg/mL) Experimental ValueExperimental Value (e.g., >64)Determines fungistatic vs. fungicidal activity.[29]
MFC/MIC Ratio Calculated ValueCalculated Value (e.g., >32)A ratio ≤4 suggests fungicidal action.
MBIC₅₀ (µg/mL) Experimental ValueExperimental Value (e.g., >1024)Assesses efficacy against drug-tolerant biofilms.[28]

Conclusion and Future Directions

This guide provides a standardized framework for the initial in vitro evaluation of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid, or any novel quinolinone derivative, against Candida albicans, using fluconazole as a critical benchmark. A successful investigational compound would ideally demonstrate not only a low MIC but also potent fungicidal activity (low MFC/MIC ratio) and the ability to inhibit or eradicate biofilms at clinically achievable concentrations.

Positive results from this framework would justify progression to more advanced studies, including time-kill kinetics assays, mechanism of action elucidation (e.g., sterol analysis, transcriptomics), synergy testing with existing antifungals, and ultimately, evaluation in in vivo models of candidiasis. This structured approach ensures that new antifungal candidates are evaluated with scientific rigor, providing the robust data necessary for further development.

References

  • M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts - CLSI. (URL: [Link])

  • Fluconazole As an Antifungal Drug ; Mechanism of action, Pharmacokinetics, Uses, Effects. (URL: [Link])

  • Martel, C. M., Parker, J. E., Bader, O., Weig, M., Moore, C. B., & D, W. (2010). Candida albicans mutations in the ergosterol biosynthetic pathway and resistance to several antifungal agents. PubMed. (URL: [Link])

  • Pharmacology of Fluconazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. (URL: [Link])

  • Sanglard, D., Ischer, F., Parkinson, T., Falconer, D., & Bille, J. (2003). Candida albicans Mutations in the Ergosterol Biosynthetic Pathway and Resistance to Several Antifungal Agents. Antimicrobial Agents and Chemotherapy, 47(8), 2404–2412. (URL: [Link])

  • Sterol biosynthesis pathway in C. albicans. The pathway includes major... - ResearchGate. (URL: [Link])

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  • Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - Scholars @ UT Health San Antonio. (URL: [Link])

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The Synergy of Silicon and Solution: A Comparative Guide to Cross-Validating In Silico Predictions with In Vitro Results for Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the contemporary landscape of drug discovery and development, the quinoline scaffold remains a cornerstone of medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities, including potent antimalarial and anticancer properties.[1][2][3][4] The journey from a promising chemical entity to a clinically viable drug is, however, fraught with challenges, demanding rigorous validation at every stage. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of cross-validating in silico predictions with in vitro experimental results for novel quinoline derivatives. By harmonizing computational foresight with empirical evidence, we can significantly de-risk drug development pipelines, optimize resource allocation, and accelerate the identification of promising therapeutic candidates.

This guide is structured to provide not just a procedural overview, but a deep-dive into the causality behind experimental choices, ensuring a self-validating system of discovery. We will explore the nuances of building robust predictive models and the meticulous execution of laboratory assays, culminating in a cohesive strategy for synergistic drug development.

Part 1: The Computational Forefront - In Silico Modeling of Quinoline Derivatives

The initial phase of modern drug discovery often begins in the digital realm. In silico techniques offer a rapid and cost-effective means to screen vast libraries of virtual compounds, predict their biological activities, and elucidate potential mechanisms of action. For quinoline derivatives, several computational models have proven to be particularly insightful.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical representations that correlate the structural or physicochemical properties of a series of compounds with their biological activity. These models are invaluable for predicting the potency of novel derivatives and for guiding the rational design of more effective analogues.

  • 2D-QSAR: This approach utilizes 2D structural descriptors, such as topological indices and molecular connectivity, to predict activity. For instance, a 2D-QSAR model was successfully developed for quinoline derivatives against Plasmodium falciparum, demonstrating good predictive capacity.[5][6]

  • 3D-QSAR: These more sophisticated models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the three-dimensional arrangement of atoms and the associated steric and electrostatic fields.[7][8] Studies have shown that CoMFA and CoMSIA models for quinoline derivatives can yield reliable predictions of their anticancer and antimalarial activities.[7][8]

The predictive power of a QSAR model is heavily reliant on the quality and diversity of the training data set and rigorous statistical validation.[9] Key statistical metrics include the cross-validated correlation coefficient (q²) and the predictive correlation coefficient for the test set (r²_test).[5][6] A robust and predictive QSAR model is a critical first step in identifying promising quinoline derivatives for further investigation.[10][11]

Molecular Docking

Molecular docking simulations predict the preferred orientation of a ligand (the quinoline derivative) when bound to a specific protein target. This provides crucial insights into the binding mode, affinity, and potential interactions, such as hydrogen bonds and hydrophobic contacts, that govern the biological activity.

For quinoline derivatives, molecular docking has been instrumental in identifying potential molecular targets and explaining their mechanism of action.[12][13][14][15] For example, docking studies have elucidated the binding of quinoline derivatives to key targets in Plasmodium falciparum, such as dihydrofolate reductase (PfDHFR) and the heme detoxification pathway.[12] In the context of cancer, docking has been used to predict the interaction of quinoline derivatives with targets like c-MET kinase and topoisomerase II.[8][10][11]

Part 2: The Experimental Crucible - In Vitro Validation

While in silico predictions provide a powerful starting point, they remain theoretical until substantiated by empirical evidence. In vitro assays are the first crucial step in validating the computational hypotheses and quantifying the actual biological activity of the synthesized quinoline derivatives.

Synthesis of Quinoline Derivatives

The journey from a digital design to a physical compound requires robust and efficient synthetic methodologies. The Friedländer condensation is a classic and versatile method for the synthesis of substituted quinolines.[16] Other modern synthetic strategies, including microwave-assisted synthesis, have been employed to accelerate the generation of diverse quinoline libraries for biological screening.[17] The purity and structural integrity of the synthesized compounds must be rigorously confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry before proceeding to biological evaluation.[16][17]

In Vitro Anticancer Activity Assays

A primary therapeutic application of quinoline derivatives is in oncology.[3] A variety of cancer cell lines are utilized to assess the antiproliferative and cytotoxic effects of these compounds.

  • MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay widely used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[18][19] This assay has been extensively used to evaluate the cytotoxic potential of quinoline derivatives against various cancer cell lines, including human cervical cancer (HeLa), human colon adenocarcinoma (HT29), and human breast cancer (MCF-7) cells.[2][19]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cancer cells (e.g., HeLa, HT29, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth.

In Vitro Antimalarial Activity Assays

The historical success of quinoline-based drugs like chloroquine has cemented their importance in the fight against malaria.[12] The in vitro evaluation of novel quinoline derivatives against Plasmodium falciparum, the deadliest species of human malaria parasite, is a critical step in the discovery of new antimalarial agents.

  • SYBR Green I-based Fluorescence Assay: This is a widely used and reliable method for determining the antiplasmodial activity of compounds. It relies on the intercalating dye SYBR Green I, which fluoresces upon binding to the DNA of the parasites.

Experimental Protocol: SYBR Green I-based Antimalarial Assay

  • Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 or W2 strains) in human erythrocytes at a defined parasitemia.

  • Compound Preparation: Prepare serial dilutions of the quinoline derivatives in a 96-well plate.

  • Assay Setup: Add the parasitized erythrocytes to the wells containing the test compounds. Include a negative control (uninfected erythrocytes) and a positive control (a known antimalarial drug like chloroquine).

  • Incubation: Incubate the plates for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining: Lyse the erythrocytes and stain the parasite DNA by adding a lysis buffer containing SYBR Green I.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of parasite growth inhibition against the log of the compound concentration.

Part 3: The Crucial Intersection - Cross-Validation and Data Interpretation

The true power of this integrated approach lies in the direct comparison of the in silico predictions with the in vitro experimental data. A strong correlation between the predicted and observed activities provides confidence in the predictive models and validates the biological potential of the quinoline derivatives.

Data Comparison and Correlation Analysis

The primary objective of the cross-validation process is to establish a statistically significant correlation between the predicted and experimental results. This is typically achieved by plotting the predicted activity (e.g., from a QSAR model) against the experimentally determined activity (e.g., IC₅₀ values). A high correlation coefficient (R²) indicates a strong predictive power of the in silico model.

Table 1: Illustrative Comparison of In Silico Predictions and In Vitro Results for Quinoline Derivatives Against Cancer Cell Lines

Compound IDPredicted pIC₅₀ (QSAR)Experimental IC₅₀ (µM) - HeLaExperimental IC₅₀ (µM) - HT29
QD-16.53.25.1
QD-27.20.61.2
QD-35.815.822.4
............

Table 2: Illustrative Comparison of In Silico Predictions and In Vitro Results for Quinoline Derivatives Against P. falciparum

Compound IDDocking Score (kcal/mol) - PfDHFRExperimental IC₅₀ (µM) - 3D7 StrainExperimental IC₅₀ (µM) - W2 Strain
AMQ-1-9.80.050.25
AMQ-2-8.50.120.68
AMQ-3-10.20.020.11
............

Discrepancies between the predicted and experimental results can be equally informative. They may highlight limitations in the computational model, suggest alternative mechanisms of action not accounted for in the in silico study, or point to issues with compound synthesis or purity.

Iterative Refinement of Models and Hypotheses

The cross-validation process is not a one-time event but rather an iterative cycle of prediction, experimentation, and refinement. The experimental data from the in vitro assays can be used to refine and improve the predictive power of the in silico models. This iterative feedback loop is central to a successful rational drug design strategy.

CrossValidationWorkflow cluster_in_silico In Silico Prediction cluster_synthesis Synthesis & Characterization cluster_in_vitro In Vitro Validation cluster_analysis Data Analysis & Refinement qsar QSAR Modeling (2D/3D-QSAR, CoMFA, CoMSIA) synthesis Synthesis of Quinoline Derivatives qsar->synthesis docking Molecular Docking docking->synthesis admet ADMET Prediction admet->synthesis characterization Structural Confirmation (NMR, MS) synthesis->characterization anticancer Anticancer Assays (MTT, etc.) characterization->anticancer antimalarial Antimalarial Assays (SYBR Green I, etc.) characterization->antimalarial correlation Correlation Analysis (Predicted vs. Experimental) anticancer->correlation antimalarial->correlation model_refinement Model Refinement correlation->model_refinement sar Structure-Activity Relationship (SAR) Analysis correlation->sar model_refinement->qsar Iterative Feedback sar->qsar Iterative Feedback

Figure 1: A workflow diagram illustrating the iterative process of cross-validating in silico predictions with in vitro results for quinoline derivatives.

Conclusion and Future Directions

The integration of in silico and in vitro methodologies represents a paradigm shift in the efficiency and rationality of drug discovery. For quinoline derivatives, this synergistic approach has proven to be highly effective in identifying novel compounds with potent biological activities. The cross-validation of computational predictions with robust experimental data is not merely a confirmatory step but a dynamic and iterative process that refines our understanding of structure-activity relationships and accelerates the journey towards new therapeutic interventions.

Future advancements in computational power, machine learning algorithms, and high-throughput in vitro screening technologies will further enhance the predictive accuracy and speed of this integrated workflow. By embracing this multidisciplinary approach, the scientific community can unlock the full therapeutic potential of the versatile quinoline scaffold.

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A Senior Application Scientist's Guide to Ensuring Reproducibility in Quinoline Derivative Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, quinoline derivatives have emerged as a privileged scaffold, demonstrating a wide array of biological activities, from antimalarial to anticancer effects.[1] The journey from a promising quinoline-based compound to a viable drug candidate is paved with rigorous biological testing. However, the inherent variability of bioassays can often lead to inconsistent results, hindering progress and wasting valuable resources. This guide provides a comprehensive comparison of common bioassays for evaluating quinoline derivatives, with a focus on practical strategies to assess and enhance reproducibility. As senior application scientists, we bridge the gap between theoretical knowledge and real-world application, offering insights grounded in experience to ensure your data is robust, reliable, and ready for critical decision-making.

The "Why": Understanding the Mechanisms of Action Dictates Assay Choice

The selection of an appropriate bioassay is fundamentally tied to the presumed mechanism of action of the quinoline derivative under investigation. Quinolines exert their effects through diverse molecular pathways:

  • Antimalarial Activity: A primary mechanism for many quinoline antimalarials, such as chloroquine, is the inhibition of hemozoin formation in the malaria parasite, Plasmodium falciparum.[2] This disruption of heme detoxification is a key target for assessing antimalarial potency.

  • Anticancer Activity: In oncology, quinoline derivatives have been shown to inhibit various protein kinases, disrupt tubulin polymerization, and induce apoptosis or cell cycle arrest in cancer cells.[1][3] Consequently, assays that probe these specific cellular events are essential for characterizing their anticancer potential.

This guide will delve into the practicalities of assays designed to measure these effects, with a focus on comparing their performance characteristics and providing actionable protocols to maximize reproducibility.

Comparing the Tools of the Trade: A Head-to-Head Look at Common Bioassay Formats

The choice of readout technology—absorbance, fluorescence, or luminescence—can significantly impact the sensitivity, dynamic range, and, most importantly, the reproducibility of a bioassay.

Assay FormatPrincipleAdvantagesDisadvantagesBest Suited For
Absorbance Measures the amount of light absorbed by a colored compound.Simple, inexpensive, widely available instrumentation.Lower sensitivity, potential for interference from colored compounds, smaller dynamic range.Initial cytotoxicity screening (e.g., MTT, SRB assays), hemozoin inhibition assays.
Fluorescence Measures the light emitted by a fluorescent molecule (fluorophore) after excitation at a specific wavelength.High sensitivity, multiplexing capabilities.Potential for autofluorescence from cells and compounds, photobleaching, inner filter effects.Apoptosis assays (Annexin V-FITC), cell cycle analysis (Propidium Iodide), some kinase assays (e.g., HTRF).[4][5]
Luminescence Measures the light produced by a chemical or enzymatic reaction.Very high sensitivity, wide dynamic range, low background signal.Reagents can be more expensive, potential for compound interference with the enzyme.ATP-based cell viability assays, some kinase assays (e.g., Kinase-Glo®).

Expert Insight: While absorbance-based assays like MTT are a common starting point due to their simplicity, their susceptibility to interference from colored quinoline derivatives and the need for a solubilization step can introduce variability. For high-throughput screening (HTS) and more precise mechanistic studies, luminescence and fluorescence-based assays often provide superior performance and reproducibility.

The Bedrock of Reliability: A Deep Dive into Bioassay Validation and Reproducibility Metrics

Ensuring the trustworthiness of your bioassay data hinges on a robust validation process. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide comprehensive guidelines for bioanalytical method validation, the principles of which are highly applicable to in vitro bioassays in drug discovery.[6][7][8][9]

Key Validation Parameters:
  • Accuracy: How close the measured value is to the true value.

  • Precision: The degree of agreement among a series of measurements of the same sample. This is often expressed as the Coefficient of Variation (%CV) .

    • Intra-assay precision: Variability within a single assay plate. A %CV of less than 10% is generally considered acceptable.[4][10]

    • Inter-assay precision: Variability between different assay plates, often run on different days. A %CV of less than 15% is typically acceptable.[4][10]

  • Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte that can be reliably and reproducibly determined with acceptable accuracy and precision.

  • Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The Litmus Test for HTS: The Z'-Factor

For high-throughput screening, the Z'-factor is a critical statistical parameter that quantifies the quality of an assay.[11][12] It takes into account both the dynamic range of the assay and the variability of the signals.

Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|

Where:

  • μ_p = mean of the positive control

  • σ_p = standard deviation of the positive control

  • μ_n = mean of the negative control

  • σ_n = standard deviation of the negative control

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable

Expert Insight: A Z'-factor consistently above 0.5 is the gold standard for a robust and reproducible HTS assay.[11][13] Achieving this requires careful optimization of all assay parameters, from cell seeding density to reagent concentrations and incubation times.

Experimental Protocols: Your Step-by-Step Guide to Reproducible Results

The following protocols are provided as a foundation for establishing reproducible bioassays for quinoline derivatives. It is crucial to optimize these protocols for your specific cell lines, reagents, and laboratory conditions.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6]

MTT_Workflow start Seed cells in 96-well plate incubate1 Incubate overnight start->incubate1 treat Treat with quinoline derivatives incubate1->treat incubate2 Incubate for desired time treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 add_solubilizer Add solubilization solution incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and positive control (a known cytotoxic agent) wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

  • Incomplete Solubilization: Ensure complete mixing after adding the solubilizer. Pipetting up and down may be necessary.

  • Interference from Colored Compounds: Run a control plate with the quinoline derivatives in cell-free medium to check for direct reduction of MTT or absorbance at 570 nm.

  • Edge Effects: To minimize evaporation, fill the outer wells of the plate with sterile PBS or media and do not use them for experimental samples.[1][14]

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

Apoptosis_Workflow start Seed and treat cells harvest Harvest cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Annexin V binding buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with quinoline derivatives for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL).[15]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[16]

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.

Cell Cycle Analysis: Propidium Iodide Staining

This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.[17][18]

  • Cell Preparation: Harvest and wash cells with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix for at least 1 hour at 4°C.[18]

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the stained cells using a flow cytometer.

Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.

  • Kinase Reaction: In a 96-well plate, combine the kinase, a specific substrate peptide, and the quinoline derivative inhibitor in a kinase assay buffer.

  • Initiate Reaction: Start the reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 60 minutes).

  • ATP Detection: Add a luciferase-based reagent (e.g., Kinase-Glo®) that generates a luminescent signal proportional to the amount of ATP remaining.

  • Luminescence Measurement: Read the luminescence using a plate reader.

  • Data Analysis: Plot the luminescent signal against the inhibitor concentration to determine the IC50 value.

Antimalarial Activity: Hemozoin Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin).[19][20]

  • Heme Solution: Prepare a solution of hemin chloride in a suitable solvent (e.g., DMSO).

  • Assay Setup: In a 96-well plate, add the quinoline derivative, followed by the hemin solution buffered to an acidic pH (e.g., pH 4.8).

  • Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for several hours to allow for β-hematin formation.

  • Washing and Solubilization: After incubation, wash the wells to remove unreacted heme. Solubilize the resulting β-hematin pellet in a basic solution (e.g., NaOH).

  • Absorbance Measurement: Measure the absorbance of the solubilized β-hematin at a specific wavelength (e.g., 400 nm).

  • Data Analysis: Calculate the percentage of hemozoin inhibition for each concentration of the quinoline derivative.

Conclusion: A Culture of Reproducibility

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available from: [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1940. Available from: [Link]

  • University of California, San Francisco. (n.d.). DNA Cell Cycle Analysis with PI.
  • CLYTE Technologies. (2023, December 12). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • A Comparative Guide to Cytotoxicity Assays for Novel 6-Chloroquinolin-2-amine Deriv
  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from a flow cytometry core facility resource.
  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility.
  • Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis.
  • ATCC. (n.d.).
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Tecan. (n.d.). 5 ways to secure accurate and reproducible data from your cell-based fluorescence assay.
  • Provost, J. J. (2025). MTT Proliferation Assay Protocol.
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  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
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  • Assessment and Comparison of Viability Assays for Cellular Products. (2025). Cytotherapy.
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  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73.
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  • K-Sue, G. (2020). Tackling the reproducibility problem to empower translation of preclinical academic drug discovery: is there an answer?. Expert opinion on drug discovery, 15(1), 1-5.
  • Errington, T. (2024, January 11). Enhancing Reproducibility in Drug Development Research. Center for Open Science. Retrieved from [Link]

  • Stodden, V., et al. (2018). Recommendations to enhance rigor and reproducibility in biomedical research. GigaScience, 7(11), giy123.
  • Comparing automated cell imaging with conventional methods of measuring cell proliferation and viability. (2024). Cytotechnology.
  • Bitesize Bio. (2023, February 27). 8 Tips to Improve Your Research Reproducibility. Retrieved from [Link]

  • Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. (2024).
  • Reddit. (2021, December 18). struggling with MTT assay.
  • Cure. (n.d.). Research Reproducibility: A Costly Stumbling Block for Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2019, July 5).
  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
  • Engel, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4936.
  • Optimizing resazurin-based viability assays for P-MSC/TER308 cell line to enhance results reliability. (2024). Scientific Reports.
  • Technical reproducibility of in vitro cell viability assays across all... (n.d.).
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  • Salimetrics. (n.d.). Calculating Inter- and Intra-Assay Coefficients of Variability.
  • ResearchGate. (n.d.). Inter- and Intra-Assay Coefficients of Variability.
  • Sumble. (2023, November 29). What is HTRF? Competitors, Complementary Techs & Usage. Retrieved from [Link]

  • Ncokazi, K. K., & Egan, T. J. (2005). Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds. Antimicrobial agents and chemotherapy, 49(8), 3360–3363.
  • Targeting the Hemozoin Synthesis Pathway for New Antimalarial Drug Discovery: Technologies for In Vitro β-Hematin Formation Assay. (2025).
  • HTRF Kinase Assay Development and Methods in Inhibitor Characterization. (n.d.). Methods in Molecular Biology.
  • High-Throughput Screening and Prediction Model Building for Novel Hemozoin Inhibitors Using Physicochemical Properties. (2025).
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Safety Operating Guide

A Senior Application Scientist's Guide to Handling (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the safe handling, use, and disposal of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid, ensuring the protection of laboratory personnel and the integrity of your research. The procedures outlined below are based on the known hazards of quinoline derivatives and organic acids.

Hazard Assessment: A Synthesis of Structural Dangers

The primary risk associated with (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid stems from its hybrid nature:

  • Quinoline Core: Quinoline and its derivatives are known to be potential skin, eye, and respiratory irritants.[1][2] Some heterocyclic aromatic compounds can be absorbed through the skin and may present systemic health risks, including potential liver damage with prolonged or significant exposure.[2] The compound may also be sensitive to light.[2]

  • Acetic Acid Moiety: The carboxylic acid group renders the molecule acidic. Similar simple organic acids, like acetic acid, are corrosive and can cause severe skin burns and eye damage.[3][4][5]

Therefore, a conservative approach is mandated, treating the compound as a corrosive irritant with potential for systemic toxicity upon absorption. All handling procedures must be designed to prevent contact and inhalation.

Essential Personal Protective Equipment (PPE)

A multi-layered PPE strategy is the most effective first line of defense against accidental exposure. The following equipment is mandatory when handling (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid.

EquipmentSpecificationPurpose & Protection Level
Hand Protection Nitrile or Neoprene GlovesProvides a crucial barrier against skin contact and absorption.[1] Nitrile is preferred for its broad chemical resistance.[6][7] Always inspect gloves for degradation or punctures before use.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 certified)Protects eyes from accidental splashes of solutions or contact with airborne powder.[7][8] Safety glasses alone are insufficient.[8]
Body Protection Laboratory Coat (Flame-resistant recommended)Protects skin and personal clothing from contamination.[1][7] A flame-resistant coat is advisable when working with flammable solvents.[9]
Respiratory Protection N95 Particulate Respirator or higherRequired when handling the solid, powdered form to prevent inhalation of dust particles.[1]
Air-purifying respirator with organic vapor cartridgesMay be necessary when handling solutions, especially with volatile solvents, to protect against vapors.[1]
Face Protection Face ShieldTo be worn over chemical splash goggles when there is a high risk of splashes, such as when handling larger quantities or during vigorous mixing.[8][9]

Operational Protocol: From Preparation to Disposal

Adherence to a systematic workflow is critical for minimizing risk. The following procedure outlines the essential steps for safely handling the compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Procedure Phase prep_sds Review SDS of Structurally Similar Compounds prep_area Prepare & Verify Ventilated Work Area (Fume Hood) prep_sds->prep_area prep_ppe Don Full, Inspected PPE prep_area->prep_ppe handle_weigh Weigh Solid Compound (Use N95 Respirator) prep_ppe->handle_weigh handle_dissolve Dissolve in Solvent (Add solid to liquid slowly) handle_weigh->handle_dissolve handle_exp Perform Experimental Procedure (Use appropriate shielding) handle_dissolve->handle_exp cleanup_decon Decontaminate Glassware & Work Surfaces handle_exp->cleanup_decon cleanup_waste Segregate & Dispose of Waste in Labeled Containers cleanup_decon->cleanup_waste cleanup_doff Doff PPE in Designated Area cleanup_waste->cleanup_doff

Caption: A step-by-step workflow for the safe handling of (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid.

Detailed Methodologies

1. Preparation Phase

  • Documentation Review : Since a specific SDS is unavailable, review the SDS for quinoline and acetic acid to remain familiar with the potential hazards.[3][10]

  • Work Area Preparation : All work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1]

  • Donning PPE : Before handling the chemical, put on a laboratory coat, double-layered nitrile gloves, and chemical splash goggles.[1][8]

2. Handling Phase

  • Weighing : When weighing the solid compound, use a particulate respirator (N95 or higher) to prevent the inhalation of fine powders.[1]

  • Dissolving : Always add the solid compound to the solvent slowly to prevent splashing.[1] If the solvent is volatile, an air-purifying respirator with organic vapor cartridges may be necessary.[1] The acidic nature of the compound requires caution; avoid adding water directly to the acid, especially if a reaction is possible.[5]

  • Experimental Procedures : Maintain a safe distance from reactions and use appropriate shielding. Avoid all direct contact with the substance.[1]

3. Post-Procedure Phase

  • Decontamination : All glassware and surfaces that have come into contact with the compound should be decontaminated with an appropriate solvent and then washed thoroughly.[1]

  • PPE Removal : Remove PPE in the designated area to prevent the spread of contamination. Dispose of single-use items in the designated hazardous waste container.[1]

Waste Disposal and Emergency Plans

A clear and compliant disposal plan is not just a procedural formality; it is a critical safety component.

Waste Segregation and Disposal

All materials contaminated with (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid must be treated as hazardous chemical waste.[11]

  • Solid Waste : Collect unused solid compound and any contaminated disposable labware (e.g., weigh boats, pipette tips, gloves) in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1][11]

  • Liquid Waste : Solutions containing the compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container.[11] Do not pour any waste containing this compound down the drain.[1][10]

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and an indication of the hazards (e.g., "Corrosive," "Irritant").[11]

  • Pickup : Contact your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines and to schedule a pickup.[2][11]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and correct action is vital.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][3] Seek immediate medical attention.[3]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3]

  • Inhalation : Move the affected person to fresh air. If breathing has stopped, provide artificial respiration.[2] Seek immediate medical attention.

  • Spill Cleanup : For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[12] Place the absorbed material into a sealed container for disposal as hazardous waste.[2] Ventilate the area and wash the spill site after material pickup is complete.[2] For large spills, evacuate the area and contact your institution's EHS office immediately.

By integrating these safety and logistical measures, researchers can handle (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid with confidence, fostering a secure environment for scientific advancement.

References

  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available from: [Link]

  • Safety Data Sheet: quinoline. Chemos GmbH&Co.KG. Available from: [Link]

  • MATERIAL SAFETY DATA SHEETS QUINOLINE IMPURITY 1. Cleanchem Laboratories. Available from: [Link]

  • Personal Protective Equipment Selection Guide. University of California, Los Angeles. Available from: [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Nevada, Reno. Available from: [Link]

  • Personal Protective Equipment. Auburn University Business and Administration. Available from: [Link]

  • Proper Protective Equipment. Chemistry LibreTexts. Available from: [Link]

  • Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences. Available from: [Link]

  • Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl 5 in Glycerol as Green Solvent. ResearchGate. Available from: [Link]

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available from: [Link]

  • Safety Data Sheet: Acetic acid. Carl ROTH. Available from: [Link]

  • SAFETY DATA SHEET Acetic acid 99.85%. ProChem, Inc. Available from: [Link]

  • Acetic Acid MSDS. Pioneer Forensics. Available from: [Link]

  • Safety Data Sheet: Acetic acid. Carl ROTH. Available from: [Link]

  • Safety Data Sheet (SDS) Acetic Acid Solution 4.3 M. Lincoln Public Schools. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.